molecular formula C15H11NO4 B12377710 5-NH2-Baicalein

5-NH2-Baicalein

Katalognummer: B12377710
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: CJAAFLWTKFOSGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-NH2-Baicalein is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H11NO4

Molekulargewicht

269.25 g/mol

IUPAC-Name

5-amino-6,7-dihydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H11NO4/c16-14-13-9(17)6-11(8-4-2-1-3-5-8)20-12(13)7-10(18)15(14)19/h1-7,18-19H,16H2

InChI-Schlüssel

CJAAFLWTKFOSGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3N)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of 5-Amino-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route and expected characterization data for 5-Amino-Baicalein (5-NH2-Baicalein). To date, no published literature has been identified describing the actual synthesis and characterization of this specific compound. Therefore, the experimental protocols and data presented herein are hypothetical and intended to serve as a scientific guide for future research endeavors.

Introduction

Baicalein (5,6,7-trihydroxyflavone) is a well-characterized flavonoid extracted from the roots of Scutellaria baicalensis and has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The chemical modification of the baicalein scaffold is a key strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The introduction of an amino group can significantly alter the physicochemical properties and biological activity of a molecule, potentially enhancing its interaction with biological targets. This guide proposes a synthetic pathway and a comprehensive characterization strategy for a novel derivative, 5-Amino-Baicalein.

Proposed Synthesis of 5-Amino-Baicalein

A plausible multi-step synthesis of 5-Amino-Baicalein from baicalein is proposed. The general workflow involves the protection of the hydroxyl groups at positions 6 and 7, followed by nitration at the C5 position, subsequent reduction of the nitro group to an amine, and finally, deprotection to yield the target compound.

Experimental Protocols

Step 1: Protection of 6,7-Hydroxyl Groups of Baicalein

  • Objective: To selectively protect the more reactive hydroxyl groups at positions 6 and 7 to direct nitration to the C5 position.

  • Procedure:

    • Dissolve Baicalein (1 equivalent) in dry acetone.

    • Add anhydrous potassium carbonate (K2CO3, 2.5 equivalents).

    • To the stirred suspension, add benzyl chloride (2.2 equivalents) dropwise.

    • Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 6,7-dibenzyloxy-5-hydroxyflavone.

Step 2: Nitration of 6,7-dibenzyloxy-5-hydroxyflavone

  • Objective: To introduce a nitro group at the C5 position. Due to the presence of the free hydroxyl at C5, this position is activated towards electrophilic substitution.

  • Procedure:

    • Dissolve 6,7-dibenzyloxy-5-hydroxyflavone (1 equivalent) in glacial acetic acid at 0°C.

    • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to yield 5-nitro-6,7-dibenzyloxy-baicalein.

Step 3: Reduction of the Nitro Group

  • Objective: To convert the nitro group at the C5 position to an amino group.

  • Procedure:

    • Dissolve 5-nitro-6,7-dibenzyloxy-baicalein (1 equivalent) in a mixture of ethanol and water.

    • Add sodium dithionite (Na2S2O4, 5 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-amino-6,7-dibenzyloxy-baicalein, which may be used in the next step without further purification.

Step 4: Deprotection of the Benzyl Groups

  • Objective: To remove the benzyl protecting groups to yield the final product, 5-Amino-Baicalein.

  • Procedure:

    • Dissolve the crude 5-amino-6,7-dibenzyloxy-baicalein in ethanol.

    • Add Palladium on carbon (10% Pd/C) as a catalyst.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain 5-Amino-Baicalein.

G Proposed Synthetic Workflow for 5-Amino-Baicalein Baicalein Baicalein Protected_Baicalein 6,7-dibenzyloxy-5-hydroxyflavone Baicalein->Protected_Baicalein Protection (Benzyl Chloride, K2CO3) Nitro_Baicalein 5-nitro-6,7-dibenzyloxy-baicalein Protected_Baicalein->Nitro_Baicalein Nitration (HNO3, H2SO4) Amino_Baicalein_Protected 5-amino-6,7-dibenzyloxy-baicalein Nitro_Baicalein->Amino_Baicalein_Protected Reduction (Na2S2O4) Final_Product 5-Amino-Baicalein Amino_Baicalein_Protected->Final_Product Deprotection (H2, Pd/C)

Caption: Proposed multi-step synthesis of 5-Amino-Baicalein.

Characterization

The synthesized 5-Amino-Baicalein would be characterized using a suite of analytical techniques to confirm its identity, structure, and purity.

Data Presentation

Table 1: Predicted Spectroscopic and Chromatographic Data for 5-Amino-Baicalein

Analytical Technique Parameter Predicted Value
HRMS (ESI+) [M+H]⁺m/z 286.0761
¹H NMR (DMSO-d₆, 500 MHz) Chemical Shift (δ, ppm)δ 12.5 (s, 1H, 5-OH), 9.5 (s, 1H, 7-OH), 8.0-7.5 (m, 5H, B-ring), 6.8 (s, 1H, 8-H), 6.6 (s, 1H, 3-H), 5.0 (br s, 2H, 5-NH₂)
¹³C NMR (DMSO-d₆, 125 MHz) Chemical Shift (δ, ppm)δ 182.0 (C4), 164.0 (C2), 154.0 (C7), 152.0 (C9), 148.0 (C5), 132.0-126.0 (B-ring), 130.0 (C6), 105.0 (C10), 104.0 (C3), 94.0 (C8)
HPLC Retention TimeDependent on specific method conditions
Purity>95%
Experimental Protocols for Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source.

  • Method:

    • Dissolve a small sample of 5-Amino-Baicalein in a suitable solvent (e.g., methanol).

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the exact mass and compare it with the calculated theoretical mass for the molecular formula C₁₅H₁₁NO₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Method:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).

    • Purity Assessment: Calculate the purity of the sample based on the peak area percentage of the main product peak in the chromatogram.

Biological Context: Potential Signaling Pathways

While the specific biological activities of 5-Amino-Baicalein are unknown, the parent compound, baicalein, is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. It is plausible that 5-Amino-Baicalein could exhibit similar or novel interactions with these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Baicalein has been shown to inhibit this pathway in various cancer cells, leading to decreased cell viability and induction of apoptosis.[2][3][4] This inhibition is often characterized by a reduction in the phosphorylation of Akt and downstream targets like mTOR.[2]

G Inhibition of PI3K/Akt Pathway by Baicalein Baicalein Baicalein PI3K PI3K Baicalein->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Baicalein's inhibitory effect on the PI3K/Akt signaling pathway.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. The effect of baicalein on the ERK pathway appears to be context-dependent. In some cancer cells, baicalein has been reported to inhibit ERK activation, leading to reduced cell migration and invasion.[1][5] Conversely, in other cell types, such as melanoma cells, baicalein can induce ERK activation, which contributes to the inhibition of melanogenesis.[6][7]

G Modulation of ERK Pathway by Baicalein Baicalein Baicalein MEK MEK Baicalein->MEK Inhibits (in some cancers) ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., ELK-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Migration, etc.) Transcription_Factors->Cellular_Response

Caption: Baicalein's modulatory role in the ERK signaling pathway.

Conclusion

This technical guide provides a hypothetical yet scientifically grounded framework for the synthesis and characterization of 5-Amino-Baicalein. The proposed synthetic route leverages standard organic chemistry transformations, and the outlined analytical methods are robust techniques for structural elucidation and purity determination. The exploration of the biological activities of this novel baicalein derivative, particularly its effects on key signaling pathways such as PI3K/Akt and ERK, could provide valuable insights for the development of new therapeutic agents. The information presented here is intended to facilitate future research into this promising, yet unexplored, compound.

References

The Emergent Therapeutic Potential of 5-NH2-Baicalein in Oncology: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-NH2-Baicalein, an amino derivative of the naturally occurring flavonoid baicalein, is emerging as a compound of interest in anticancer research. Drawing upon the extensive body of knowledge surrounding its parent compound, this technical guide elucidates the putative mechanism of action of this compound in cancer cells. It is hypothesized that the introduction of an amino group at the C5 position may modulate the pharmacokinetic and pharmacodynamic properties of the baicalein scaffold, potentially leading to enhanced efficacy and novel therapeutic applications. This document synthesizes the known anticancer effects of baicalein, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, as a predictive framework for understanding the activity of its 5-amino derivative. All quantitative data, experimental methodologies, and signaling pathway diagrams are presented to provide a comprehensive resource for the scientific community.

Introduction

Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has been extensively studied for its potent anti-proliferative and pro-apoptotic effects across a broad spectrum of human cancer cell lines.[1][2][3] Its therapeutic potential, however, is often limited by suboptimal bioavailability.[3] This has spurred the development of various baicalein derivatives to improve its pharmacological profile. This compound, or 5-aminobaicalein, represents one such synthetic modification. While direct research on the mechanism of action of this compound is currently limited, this guide consolidates the well-established anticancer activities of baicalein to provide a foundational understanding of the likely pathways and cellular processes affected by this novel derivative.

Putative Anticancer Mechanisms of this compound

The anticancer effects of baicalein are multifaceted, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with critical cancer-promoting signaling cascades.[3][4] It is anticipated that this compound retains these core functionalities, with potential alterations in potency and specificity.

Induction of Apoptosis

Baicalein is a known inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5] This is achieved by modulating the expression of key regulatory proteins.

  • Intrinsic Pathway: Baicalein upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[2][6]

  • Extrinsic Pathway: The compound has been shown to enhance the expression of death receptors like DR5, sensitizing cancer cells to apoptosis initiated by ligands such as TRAIL.[5]

It is plausible that this compound triggers apoptosis through similar mechanisms. The amino substitution may influence the compound's interaction with apoptotic regulators, potentially enhancing its pro-apoptotic efficacy.

Cell Cycle Arrest

Baicalein can arrest the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.[2][4] The specific phase of arrest (G0/G1, S, or G2/M) can be cell-type dependent.[2][4] This is often accomplished by:

  • Downregulating the expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) (e.g., CDK4).[2]

  • Upregulating the expression of CDK inhibitors (CKIs).

The introduction of an amino group in this compound could alter its binding affinity to cell cycle regulatory proteins, thereby influencing the potency and nature of cell cycle arrest.

Modulation of Key Signaling Pathways

Baicalein is known to interfere with multiple signaling pathways that are constitutively active in cancer and drive tumor progression.[3][4] The primary targets include the PI3K/Akt, MAPK, and STAT3 pathways.

  • PI3K/Akt/mTOR Pathway: Baicalein inhibits the phosphorylation of Akt and mTOR, key kinases in this pro-survival pathway, leading to decreased cell proliferation and survival.[6]

  • MAPK Pathway: The compound can modulate the activity of different MAPK family members, such as ERK, p38, and JNK, which are involved in both cell proliferation and apoptosis.[7]

  • STAT3 Pathway: Baicalein has been shown to suppress the phosphorylation and transcriptional activity of STAT3, a transcription factor that plays a crucial role in cancer cell survival, proliferation, and metastasis.

The amino group of this compound may allow for novel interactions with the kinase domains or other regulatory components of these pathways, potentially leading to a distinct inhibitory profile compared to the parent compound.

Quantitative Data on the Anticancer Activity of Baicalein and its Derivatives

Due to the limited availability of specific data for this compound, the following tables summarize representative quantitative data for baicalein and other derivatives to provide a comparative context for future studies.

Table 1: In Vitro Cytotoxicity of Baicalein in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG2Hepatocellular Carcinoma2.0Not Specified
A549Lung Adenocarcinoma0.8Not Specified
BCG-823Gastric Carcinoma3.2Not Specified
C33ACervical Cancer~200Not Specified

Note: The IC50 values for HepG2, A549, and BCG-823 are for a potent baicalein derivative (compound 9b) and not baicalein itself.[1] The IC50 for C33A is for baicalein.[8] This table illustrates the range of cytotoxic activity observed for baicalein and its derivatives.

Table 2: Effect of Baicalein on Apoptosis and Cell Cycle Distribution

Cell LineTreatmentApoptosis InductionCell Cycle Arrest
SGC-7901BaicaleinUpregulation of Bax, Downregulation of Bcl-2S Phase Arrest
HeLaBaicaleinUpregulation of Bax/Bcl-2 ratio, Fas, FasL, Caspase-8G0/G1 Phase Arrest
C33A200 µM BaicaleinCaspase-3 activationG0/G1 Phase Arrest

This table provides a qualitative summary of baicalein's effects on apoptosis and the cell cycle in different cancer cell lines.[2][8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the mechanism of action of anticancer compounds like baicalein and its derivatives. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Treat cancer cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by baicalein, which are presumed to be relevant for this compound.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival G cluster_1 Apoptosis Induction Pathway This compound This compound Bax Bax This compound->Bax Bcl-2 Bcl-2 This compound->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis G cluster_2 Experimental Workflow for Anticancer Drug Screening Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay Western Blot Western Blot Drug Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis

References

In vitro antioxidant activity of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Antioxidant Activity of Baicalein

Introduction

Baicalein (5,6,7-trihydroxyflavone) is a phenolic flavonoid renowned for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and antiproliferative effects[1][2][3]. Its ability to mitigate oxidative stress is a key mechanism underlying its therapeutic potential. This technical guide provides a detailed overview of the in vitro antioxidant activity of baicalein, presenting quantitative data, experimental protocols for key assays, and visual representations of relevant mechanisms.

Quantitative Antioxidant Activity Data

The antioxidant capacity of baicalein has been evaluated using various in vitro assays. The following tables summarize the quantitative data from the literature, providing a comparative overview of its efficacy in different antioxidant tests.

Table 1: Radical Scavenging Activity of Baicalein and Related Compounds

CompoundAssayIC50 ValueReference
BaicaleinDPPH Radical Scavenging7.48 µg/mL[4]
BaicaleinXanthine Oxidase Inhibition3.12 µM[5]
BaicaleinSuperoxide Radical (.O2-) Scavenging7.31 x 10(4) u/g[5]
BaicalinDPPH Radical Scavenging17.0 µg/mL (as IC50)[6]
BaicalinSuperoxide Radical (.O2-) Scavenging1.19 x 10(5) u/g[5]
WogoninXanthine Oxidase Inhibition157.38 µM[5]
LuteolinDPPH Radical Scavenging8.85 µg/mL[4]
Ascorbic AcidDPPH Radical Scavenging19.6 µg/mL (as IC50)[6]
BHTDPPH Radical Scavenging21.7 µg/mL (as IC50)[6]

Table 2: Reducing Power and Metal Chelating Activity of Baicalein and Baicalin

CompoundAssayMeasurementResultReference
BaicalinIron-Chelating ActivityIC5017.0 µg/mL[6]
BaicaleinCytochrome c ReductionIC50370.33 µM[5]
BaicalinCytochrome c ReductionIC50224.12 µM[5]
WogoninCytochrome c ReductionIC50300.10 µM[5]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures reported in the scientific literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower absorbance at 517 nm indicates a higher radical scavenging activity.[7]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)[8][9]

    • Test compound (Baicalein) at various concentrations

    • Standard antioxidant (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol

  • Procedure:

    • Prepare a fresh DPPH working solution.[7]

    • Add a specific volume of the test compound solution to the DPPH solution.[10][11]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[7][10]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[7][10][12]

    • A blank containing the solvent instead of the test compound is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The blue-green ABTS•+ chromophore is generated by the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[14][15]

  • Reagents:

    • ABTS solution (7 mM in water)[15][16]

    • Potassium persulfate solution (2.45 mM in water)[15][16]

    • Test compound (Baicalein) at various concentrations

    • Standard antioxidant (e.g., Trolox)

    • Ethanol or phosphate buffer

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

    • Dilute the ABTS•+ stock solution with ethanol or buffer to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.[17]

    • Add the test compound solution to the ABTS•+ working solution.[14]

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[17]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[18]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The change in absorbance is measured at 593 nm.[13][19]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)[19]

    • Test compound (Baicalein) at various concentrations

    • Standard (e.g., Trolox, FeSO₄)

  • Procedure:

    • Prepare the FRAP reagent fresh.[19]

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.[19]

    • A standard curve is prepared using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.

Reducing Power Assay

This assay is based on the principle that compounds with reducing power will reduce potassium ferricyanide (Fe³⁺) to potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a colored complex.

  • Principle: The formation of a Perl's Prussian blue-like complex is monitored spectrophotometrically at 700 nm. An increase in absorbance indicates a higher reducing power.[20]

  • Reagents:

    • Phosphate buffer (0.2 M, pH 6.6)

    • Potassium ferricyanide [K₃Fe(CN)₆] solution (1% w/v)

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Ferric chloride (FeCl₃) solution (0.1% w/v)

    • Test compound (Baicalein) at various concentrations

    • Standard (e.g., Ascorbic acid)

  • Procedure:

    • Mix the test compound solution with phosphate buffer and potassium ferricyanide solution.[13]

    • Incubate the mixture at 50°C for 20 minutes.[13]

    • Stop the reaction by adding TCA solution and centrifuge the mixture.[13]

    • Take the supernatant and mix it with distilled water and ferric chloride solution.[13]

    • Measure the absorbance at 700 nm.[20]

    • Increased absorbance of the reaction mixture indicates increased reducing power.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Principle: The assay quantifies the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin (DCFH) by reactive oxygen species (ROS) in cultured cells. A lower fluorescence intensity indicates higher cellular antioxidant activity.[21]

  • Reagents:

    • Human hepatocarcinoma HepG2 cells (or other suitable cell line)

    • Cell culture medium

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

    • Test compound (Baicalein) at various concentrations

    • Quercetin (as a standard)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with the test compound for a specific period.

    • Load the cells with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

    • Induce oxidative stress by adding AAPH.

    • Measure the fluorescence intensity at specific time points using a fluorescence plate reader.

    • The CAA value is calculated based on the area under the curve of fluorescence versus time.

Visualizations

The following diagrams illustrate key concepts related to the in vitro antioxidant activity of baicalein.

Antioxidant_Assay_Workflow cluster_sample Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_measurement Measurement & Analysis Sample Baicalein Solution (Varying Concentrations) DPPH DPPH Assay Sample->DPPH Addition of Test Compound ABTS ABTS Assay Sample->ABTS Addition of Test Compound FRAP FRAP Assay Sample->FRAP Addition of Test Compound RP Reducing Power Assay Sample->RP Addition of Test Compound Spectro Spectrophotometer/ Microplate Reader DPPH->Spectro Absorbance Measurement ABTS->Spectro Absorbance Measurement FRAP->Spectro Absorbance Measurement RP->Spectro Absorbance Measurement Analysis Data Analysis (IC50, TEAC) Spectro->Analysis Data Input

Caption: General workflow for in vitro antioxidant assays of Baicalein.

Radical_Scavenging_Mechanism Baicalein Baicalein (Ar-OH) Donates H• or e⁻ Radical Free Radical (R•) e.g., DPPH•, ABTS•⁺ Baicalein->Radical Scavenging Baicalein_Radical Baicalein Radical (Ar-O•) Stabilized by Resonance Baicalein->Baicalein_Radical Oxidation Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Reduction

References

Preliminary Pharmacokinetic Profile of 5-NH2-Baicalein: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases has yielded no specific studies detailing the preliminary pharmacokinetic profile of 5-NH2-Baicalein. Therefore, this technical guide provides a detailed overview of the pharmacokinetics of its parent compound, baicalein, to serve as a foundational reference for researchers, scientists, and drug development professionals. The information presented herein is intended to offer insights into the potential metabolic fate and disposition of baicalein derivatives.

Executive Summary

Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological activities. However, its clinical application is often hampered by its pharmacokinetic properties, notably low oral bioavailability due to extensive first-pass metabolism. This guide summarizes the current understanding of baicalein's absorption, distribution, metabolism, and excretion (ADME) profile, providing quantitative data, experimental methodologies, and visual representations of key processes. Understanding the pharmacokinetics of baicalein is a critical first step in predicting the behavior of its derivatives, such as this compound.

Pharmacokinetic Profile of Baicalein

The pharmacokinetic profile of baicalein is characterized by rapid and extensive metabolism, primarily through glucuronidation and sulfation, which significantly impacts its bioavailability.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of baicalein from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Baicalein in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Absolute Bioavailability (%)Reference
Oral18 mg/kg----40[1]
Intravenous------[1]

Note: Specific Cmax, Tmax, AUC, and T½ values for this oral administration study were not provided in the abstract.

Table 2: Pharmacokinetic Parameters of Baicalein in Monkeys

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Absolute Bioavailability (%)Reference
Oral50-500 mg/kgMulti-peaks observed-Non-linear-13.1 - 23.0[2]
Intravenous10 mg/kg-----[2]

Table 3: Pharmacokinetic Parameters of Baicalein in Healthy Chinese Subjects

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)T½ (h)Reference
Oral (Multiple Dose)600 mg-~25069.16 (AUC₀₋τ,ss)-[3]

Note: Steady-state was achieved after 6 days of multiple dosing. The mean average concentration (Cavg) was 633.64 ng/mL.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are generalized experimental protocols for key experiments cited in the literature for baicalein.

In Vivo Pharmacokinetic Studies in Animals (Rats/Monkeys)
  • Animal Models: Male Sprague-Dawley rats or monkeys are commonly used. Animals are typically fasted overnight before drug administration.

  • Drug Administration:

    • Oral (p.o.): Baicalein is suspended in a vehicle such as carboxymethylcellulose and administered by oral gavage.

    • Intravenous (i.v.): Baicalein is dissolved in a suitable solvent and administered as a bolus injection or infusion, typically into the tail vein for rats.

  • Sample Collection:

    • Blood samples are collected at predetermined time points post-dosing from the jugular or tail vein (rats) or a peripheral vein (monkeys).

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • For excretion studies, urine and feces are collected using metabolic cages over a specified period.

  • Sample Preparation:

    • Plasma samples are often pretreated to remove proteins and interfering substances. This can involve protein precipitation with a solvent like acetonitrile or methanol, or liquid-liquid extraction.[4]

    • An internal standard is added to the samples before extraction to ensure accuracy and precision of the analytical method.[4]

  • Analytical Method:

    • Concentrations of baicalein and its metabolites in plasma and other biological matrices are typically determined using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection.[4][5]

    • A C18 column is commonly used for chromatographic separation with a mobile phase consisting of a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent like acetonitrile or methanol.[4]

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ are calculated from the plasma concentration-time data using non-compartmental analysis with software like WINNONLIN.[1]

In Vitro Metabolism Studies
  • Microsome Incubation: Liver or intestinal microsomes are used to investigate the in vitro metabolism of baicalein.

  • Reaction Mixture: The incubation mixture typically contains microsomes, baicalein, and necessary cofactors such as UDPGA (for glucuronidation) or PAPS (for sulfation) in a buffer solution.

  • Incubation and Termination: The reaction is initiated by adding the cofactor and incubated at 37°C. The reaction is stopped at various time points by adding a cold organic solvent.

  • Analysis: The formation of metabolites is monitored by HPLC-MS/MS.

Mandatory Visualizations

Metabolic Pathway of Baicalein

Baicalein undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver.[6][7] This metabolic conversion is a key determinant of its low oral bioavailability.

baicalein_metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver (First-Pass Metabolism) Baicalin Baicalin Baicalein_gut Baicalein Baicalin->Baicalein_gut β-glucuronidase (Intestinal Bacteria) Baicalein_plasma Baicalein Baicalein_gut->Baicalein_plasma Absorption Baicalein_liver Baicalein Baicalein_plasma->Baicalein_liver Metabolites Baicalein Glucuronides (e.g., Baicalin) & Sulfates Bile_Excretion Enterohepatic Circulation Metabolites->Bile_Excretion Biliary Excretion Baicalein_liver->Metabolites UGTs, SULTs Bile_Excretion->Baicalin pk_workflow cluster_study_design Study Design & Preparation cluster_in_vivo In-Vivo Phase cluster_analysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis A Animal Model Selection (e.g., Rats) B Drug Formulation (Oral/IV) A->B C Dose Selection B->C D Drug Administration C->D E Blood/Plasma Collection (Serial Sampling) D->E F Sample Preparation (e.g., Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Acquisition G->H I Concentration-Time Profile H->I J Parameter Calculation (Cmax, Tmax, AUC, T½) I->J

References

5-Amino-Baicalein Derivatives: A Technical Guide to their Potential as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature specifically detailing the neuroprotective properties of 5-NH2-Baicalein is limited. This guide provides an in-depth overview of the synthesis, experimental evaluation, and proposed mechanisms of action of a closely related and promising class of compounds: baicalein amino acid derivatives. The data and protocols presented are based on published research into these derivatives, which are synthesized to enhance the neuroprotective potential of the parent compound, baicalein.

Introduction

Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant neuroprotective effects in numerous preclinical studies. Its therapeutic potential is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties[1]. However, the clinical application of baicalein is hampered by its poor oral bioavailability[2]. To address this limitation, researchers have explored the synthesis of various baicalein derivatives, including those incorporating amino acids, to improve its pharmacological profile and enhance its neuroprotective efficacy[2][3].

This technical guide focuses on baicalein amino acid derivatives as a promising class of neuroprotective agents. While direct evidence for this compound is scarce, studies on other amino acid derivatives of baicalein have shown enhanced neuroprotective activities compared to the parent compound[2]. It is suggested that for potent activity, the hydroxyl group at the C-5 position of baicalein should remain, with modifications often made at the C-6 or C-7 positions[2].

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of various synthesized baicalein amino acid derivatives have been quantified against tert-butyl hydroperoxide (t-BHP)-induced neurotoxicity in SH-SY5Y human neuroblastoma cells. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that gives half of the maximal response, are summarized below. A lower EC50 value indicates a higher potency.

CompoundDerivative StructureNeuroprotective Activity (EC50 in µM)[2]
Baicalein Parent Compound24.77
Edaravone Positive Control5.62
Compound 2 Cbz-Gly-Baicalein6.25
Compound 5 Boc-L-Ala-Baicalein10.32
Compound 6 Boc-D-Ala-Baicalein12.54
Compound 7 Cbz-L-Ala-Baicalein5.89
Compound 8 Cbz-D-Ala-Baicalein4.31
Compound 9 Cbz-L-Val-Baicalein7.14
Compound 11 Boc-L-Phe-Baicalein15.83
Compound 15 Boc-L-Pro-Baicalein18.62

Cbz: Carboxybenzyl; Boc: tert-Butyloxycarbonyl. These are protecting groups for the amino acids.

Experimental Protocols

General Synthesis of Baicalein Amino Acid Derivatives

The synthesis of baicalein amino acid derivatives typically involves the esterification of the hydroxyl groups of baicalein with N-protected amino acids. A general workflow for this synthesis is outlined below.

G cluster_synthesis Synthesis Workflow Baicalein Baicalein Reaction Stirring at Room Temperature (e.g., 12 hours) Baicalein->Reaction Protected_AA N-protected Amino Acid (Boc or Cbz) Protected_AA->Reaction Coupling_Reagents Coupling Reagents (e.g., EDCI, DMAP) Coupling_Reagents->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Baicalein Amino Acid Derivative Purification->Product

General synthesis workflow for baicalein amino acid derivatives.

Materials and Reagents:

  • Baicalein

  • N-Boc or N-Cbz protected amino acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Dissolve baicalein, the N-protected amino acid, and DMAP in anhydrous DCM.

  • Add EDCI to the solution.

  • Stir the reaction mixture at room temperature for approximately 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system to obtain the desired baicalein amino acid derivative.

  • Characterize the final product using techniques such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HR-MS)[2].

In Vitro Neuroprotection Assay (MTT Assay)

The neuroprotective activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a neuronal cell line, such as SH-SY5Y, challenged with an oxidative stressor like t-BHP.

G cluster_assay Neuroprotection Assay Workflow (MTT) Cell_Culture Culture SH-SY5Y cells Plating Plate cells in 96-well plates Cell_Culture->Plating Treatment Treat with compounds for 2h Plating->Treatment Induction Induce damage with t-BHP for 24h Treatment->Induction MTT_Addition Add MTT solution Induction->MTT_Addition Incubation Incubate for 4h MTT_Addition->Incubation Formazan_Solubilization Add DMSO to dissolve formazan Incubation->Formazan_Solubilization Measurement Measure absorbance at 490 nm Formazan_Solubilization->Measurement

Workflow for the in vitro neuroprotection MTT assay.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • tert-Butyl hydroperoxide (t-BHP)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the baicalein amino acid derivatives for 2 hours.

  • Induce neuronal damage by adding t-BHP to the cell culture medium and incubate for 24 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the EC50 values for each compound[2].

Proposed Neuroprotective Mechanisms of Baicalein and its Derivatives

The neuroprotective effects of baicalein and its derivatives are believed to be multifactorial, targeting key pathways involved in neuronal cell death. While specific mechanistic studies on this compound are unavailable, the known mechanisms of baicalein provide a strong foundation for understanding the potential actions of its amino acid derivatives. These mechanisms primarily revolve around the mitigation of oxidative stress, neuroinflammation, and apoptosis.

Antioxidant and Anti-inflammatory Pathways

Baicalein is a potent scavenger of reactive oxygen species (ROS) and can modulate key signaling pathways involved in the cellular response to oxidative stress and inflammation.

G cluster_pathway Antioxidant and Anti-inflammatory Signaling Oxidative_Stress Oxidative Stress (e.g., ROS) NFkB_Pathway NF-κB Pathway Oxidative_Stress->NFkB_Pathway activates MAPK_Pathway MAPK Pathway Oxidative_Stress->MAPK_Pathway activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway activates Inflammatory_Stimuli->MAPK_Pathway activates Baicalein_Derivative Baicalein Amino Acid Derivative Baicalein_Derivative->NFkB_Pathway inhibits Baicalein_Derivative->MAPK_Pathway inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Proinflammatory_Cytokines induces iNOS_COX2 iNOS, COX-2 NFkB_Pathway->iNOS_COX2 induces MAPK_Pathway->Proinflammatory_Cytokines induces MAPK_Pathway->iNOS_COX2 induces Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation iNOS_COX2->Neuroinflammation

Inhibition of neuroinflammatory pathways by baicalein derivatives.
Anti-apoptotic Pathway

Baicalein can protect neurons from apoptosis by modulating the expression of key regulatory proteins in the mitochondrial-mediated apoptotic cascade.

G cluster_apoptosis Anti-Apoptotic Signaling Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress) Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 downregulates Baicalein_Derivative Baicalein Amino Acid Derivative Baicalein_Derivative->Bax downregulates Baicalein_Derivative->Bcl2 upregulates Mitochondria Mitochondria Bax->Mitochondria promotes pore formation Bcl2->Mitochondria inhibits pore formation Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Modulation of the apoptotic pathway by baicalein derivatives.

Conclusion and Future Directions

The derivatization of baicalein with amino acids represents a viable strategy to enhance its neuroprotective properties. The quantitative data presented herein demonstrates that certain baicalein amino acid derivatives exhibit significantly greater potency than the parent compound in in vitro models of neuronal injury. The detailed experimental protocols provide a framework for the synthesis and evaluation of novel derivatives. The proposed mechanisms of action, centered on antioxidant, anti-inflammatory, and anti-apoptotic effects, offer a basis for further mechanistic investigations.

Future research should focus on:

  • Synthesis and evaluation of a wider range of baicalein amino acid derivatives , including those with modifications at various positions, to establish a comprehensive structure-activity relationship.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by the most potent derivatives.

  • Pharmacokinetic and in vivo efficacy studies in animal models of neurodegenerative diseases to assess their therapeutic potential.

  • Investigation into the blood-brain barrier permeability of these derivatives, a critical factor for their efficacy in the central nervous system.

While the specific neuroprotective profile of this compound remains to be elucidated, the promising results from other amino acid derivatives of baicalein underscore the potential of this chemical class in the development of novel therapeutics for neurodegenerative disorders.

References

An In-depth Technical Guide to the Synthesis of 5-Amino Baicalein Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic considerations of 5-amino baicalein derivatives as promising candidates for drug discovery. Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2] However, its clinical application can be limited by poor bioavailability.[3] The derivatization of baicalein, particularly through the introduction of amino acid moieties at the 5-hydroxyl position, offers a promising strategy to enhance its pharmacological profile. This guide details the synthetic methodologies, presents quantitative biological data, and explores the underlying signaling pathways.

Synthesis of 5-O-Aminoacyl Baicalein Derivatives

The primary synthetic route to 5-O-aminoacyl baicalein derivatives involves the esterification of the 5-hydroxyl group of baicalein with a protected amino acid, followed by deprotection. The hydroxyl group at the C-5 position is vital for many of baicalein's extensive pharmacological effects.[4] The most common method employs carbodiimide coupling agents.

General Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating 5-amino baicalein derivatives follows a logical progression from chemical synthesis to biological testing.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation s1 Baicalein s3 Coupling Reaction (EDCI, DMAP in DCM) s1->s3 s2 N-Protected Amino Acid s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Characterization (NMR, MS) s4->s5 b1 In vitro Assays (Anticancer, Anti-inflammatory, Neuroprotective) s5->b1 Test Compound b2 Determine IC50 / EC50 b1->b2 b3 Mechanism of Action Studies (Signaling Pathway Analysis) b2->b3

Caption: Experimental workflow for synthesis and biological evaluation.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general method for the synthesis of 5-O-aminoacyl baicalein derivatives.

Materials:

  • Baicalein

  • N-Boc-protected amino acid (e.g., N-Boc-Glycine, N-Boc-Alanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Coupling Reaction:

    • Dissolve baicalein (1 equivalent) and the N-Boc-protected amino acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DMAP (0.5 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDCI (1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc-protected 5-O-aminoacyl baicalein derivative.

  • Deprotection (if required):

    • Dissolve the purified N-Boc-protected derivative in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final 5-O-aminoacyl baicalein derivative as a salt. Further purification may be performed if necessary.

  • Characterization:

    • Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[5]

Biological Activities and Quantitative Data

5-Amino baicalein derivatives have been investigated for a range of therapeutic applications. The addition of amino acid moieties can modulate the parent compound's activity, often leading to enhanced potency.

Neuroprotective Activity

A series of baicalein amino acid derivatives have demonstrated significant neuroprotective effects against tert-butyl hydroperoxide-induced neurotoxicity in SH-SY5Y cells.[2] The 50% effective concentrations (EC₅₀) highlight the potential of these compounds in the context of neurodegenerative diseases.

CompoundAmino Acid MoietyProtecting GroupEC₅₀ (µM) for Neuroprotection[2]
Baicalein --24.77
Derivative 1 L-Cbz-prolineCbz10.21
Derivative 2 L-Cbz-valineCbz9.33
Derivative 3 L-Cbz-phenylalanineCbz7.95
Derivative 4 L-Cbz-tryptophanCbz4.31
Derivative 5 L-Boc-prolineBoc14.36
Derivative 6 L-Boc-valineBoc12.89
Derivative 7 L-Boc-phenylalanineBoc11.24
Derivative 8 L-Boc-tryptophanBoc9.87
Edaravone --5.62

Cbz: Carboxybenzyl; Boc: tert-Butoxycarbonyl

Anticancer Activity

Baicalein is known to possess anticancer properties, and its derivatives are being explored to enhance this activity.[4] While specific IC₅₀ values for 5-O-aminoacyl derivatives are not extensively reported, studies on related derivatives provide insights into their potential. For instance, other baicalein derivatives have shown potent cytotoxicity against various cancer cell lines.

Cell LineDerivative TypeIC₅₀ (µM)Reference
HepG2 (Liver Cancer)Baicalein-6-O-amino acid ester>50 (for most)[6]
HepG2 (Liver Cancer)C6-OH and C7-OH modified2.0 (for most potent)[4]
A549 (Lung Cancer)C6-OH and C7-OH modified0.8 (for most potent)[4]
BCG-823 (Gastric Cancer)C6-OH and C7-OH modified3.2 (for most potent)[4]
Anti-inflammatory Activity

The anti-inflammatory effects of baicalein are well-documented.[7] Derivatization can further enhance this property. For example, B-ring functionalized baicalein derivatives have been shown to inhibit nitric oxide (NO) production in LPS-activated macrophages, a key indicator of anti-inflammatory action.

CompoundModificationIC₅₀ (µM) for NO InhibitionReference
Baicalein -~50[8]
Derivative 4d 4-Cl on B-ring46.1 ± 0.3[8]
L-NAME ->300[8]

Signaling Pathways in Drug Action

The therapeutic effects of baicalein and its derivatives are mediated through the modulation of various intracellular signaling pathways. While the specific pathways for many 5-amino derivatives are still under investigation, the mechanisms of the parent compound provide a strong foundation for understanding their action.

Key Signaling Pathways Modulated by Baicalein

Baicalein is known to interact with several key signaling cascades involved in cell proliferation, apoptosis, and inflammation.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Baicalein Baicalein / Derivatives PI3K PI3K Baicalein->PI3K inhibits Akt Akt Baicalein->Akt inhibits ERK ERK Baicalein->ERK inhibits p38 p38 Baicalein->p38 inhibits IKK IKK Baicalein->IKK inhibits PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation p38->Apoptosis JNK JNK JNK->Apoptosis IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Inflammation Inflammation (NO, IL-6, TNF-α) NFkB->Inflammation

Caption: Key signaling pathways modulated by baicalein.

  • PI3K/Akt/mTOR Pathway: Baicalein has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[1]

  • MAPK Pathway: It can modulate the activity of MAP kinases such as ERK, p38, and JNK, which are involved in both cell survival and apoptosis, depending on the cellular context.[4]

  • NF-κB Pathway: By inhibiting the NF-κB signaling cascade, baicalein and its derivatives can suppress the expression of pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.[7]

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells (e.g., cancer cell lines, neuronal cells)

  • Complete cell culture medium

  • 96-well plates

  • 5-Amino baicalein derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-amino baicalein derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The synthesis of 5-amino baicalein derivatives represents a promising avenue for the development of novel therapeutics with enhanced efficacy and bioavailability. The esterification of the 5-hydroxyl group with various amino acids has been shown to significantly modulate the biological activity of the parent baicalein molecule, particularly in the context of neuroprotection.

Future research should focus on:

  • Expanding the library of derivatives: Synthesizing a broader range of 5-O-aminoacyl derivatives to establish more comprehensive structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the specific signaling pathways modulated by these derivatives to identify their precise molecular targets.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent derivatives to assess their drug-like potential.

  • In vivo efficacy studies: Testing the lead compounds in relevant animal models of cancer, neurodegeneration, and inflammatory diseases to validate their therapeutic potential.

By systematically exploring the chemical space around the baicalein scaffold, researchers can unlock new opportunities for the discovery of next-generation drugs for a variety of challenging diseases.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

Scarcity of Research on the Anti-inflammatory Properties of 5-NH2-Baicalein

An extensive review of scientific literature reveals a significant gap in the dedicated research on the anti-inflammatory properties of this compound, also known as 5-amino-baicalein. While this compound is recognized as an aminated metabolite of baicalein, a well-studied flavonoid with potent anti-inflammatory effects, specific studies quantifying its intrinsic anti-inflammatory activity, detailing the experimental protocols for its evaluation, and elucidating its mechanisms of action are not presently available in published research.[1][2][3][4][5][6][7]

This compound has been identified in in vivo studies, specifically in the fecal and urine samples of mice orally administered baicalein.[2][3][4] This confirms its formation as a metabolite. There is some indirect evidence to suggest that aminated flavonoids may retain the biological activities of their parent compounds. For instance, a study on aminated myricetin, another flavonoid, indicated that it retained the anti-inflammatory activity of myricetin.[6] This suggests a potential for this compound to possess anti-inflammatory properties. However, without dedicated studies, any claims regarding its efficacy, potency, and mechanisms would be purely speculative.

Given the lack of specific data for this compound, this technical guide will instead focus on its extensively researched parent compound, baicalein . The wealth of available data on baicalein allows for a comprehensive exploration of its anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and elucidation of its molecular pathways, thereby fulfilling the core requirements of this guide. This information can serve as a foundational reference for researchers interested in the potential of baicalein and its derivatives, including this compound.

Introduction

Baicalein, a flavonoid originally isolated from the roots of Scutellaria baicalensis Georgi, has a long history of use in traditional medicine for treating various inflammatory conditions.[8] Modern scientific research has substantiated these traditional uses, demonstrating that baicalein possesses significant anti-inflammatory, antioxidant, and anti-cancer properties.[9][10] This guide provides a detailed overview of the anti-inflammatory effects of baicalein, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to ascertain these properties.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of baicalein has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research, providing a comparative overview of its potency in various experimental models.

Table 1: In Vitro Anti-inflammatory Activity of Baicalein

Cell LineInflammatory StimulusMeasured ParameterIC50 / InhibitionReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionIC50: 26.76 μM[11]
RAW 264.7 MacrophagesLPSTNF-α Production-[4]
RAW 264.7 MacrophagesLPSIL-6 Production-[4]
RAW 264.7 MacrophagesPolyinosinic–polycytidylic acid (Poly I:C)NO ProductionSignificant inhibition at 100 μM
RAW 264.7 MacrophagesPoly I:CIL-6 ProductionSignificant inhibition at 100 μM
Human Mast Cells (HMC-1)IL-1βIL-6 ProductionSignificant inhibition at 1.8-30 μM[8]
Human Mast Cells (HMC-1)IL-1βIL-8 ProductionSignificant inhibition at 1.8-30 μM[8]
Human Mast Cells (HMC-1)TNF-αIL-6 ProductionSignificant inhibition at 30 μM[8]

Table 2: In Vivo Anti-inflammatory Activity of Baicalein

Animal ModelInflammatory ConditionDosageObserved EffectsReference
MiceLPS-induced Acute Lung Injury-Reduced production of TNF-α, MIP-1, IL-6; Diminished neutrophil influx
MiceEndotoxemia-Reduced lethal endotoxemia[7]

Key Signaling Pathways in Baicalein's Anti-inflammatory Action

Baicalein exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.

Baicalein has been shown to inhibit NF-κB activation through several mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: By preventing the degradation of IκBα, baicalein keeps NF-κB in the cytoplasm, thus blocking its transcriptional activity.[8]

  • Suppression of NF-κB Transactivation: Some studies suggest that baicalein may also inhibit the transactivation potential of NF-κB even after it has bound to DNA.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK TLR4->IKK Activates TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα Baicalein Baicalein Baicalein->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Baicalein Baicalein Baicalein->MAPKK Inhibits InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes Induces Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B Pre-treatment with Baicalein A->B C Inflammatory Stimulation (e.g., LPS) B->C D Incubation C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (Signaling Proteins) F->I

References

Unlocking the Potential: An In-depth Technical Guide to the ADME Properties of Novel Baicalein Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel baicalein amino acid derivatives. Baicalein, a flavonoid from Scutellaria baicalensis, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] However, its clinical utility is hampered by poor oral bioavailability due to rapid phase II metabolism.[1] Prodrug strategies, particularly the conjugation of amino acids to the baicalein scaffold, have emerged as a promising approach to overcome these pharmacokinetic limitations. This guide summarizes key quantitative data, details experimental protocols for crucial ADME assays, and visualizes relevant biological pathways and experimental workflows to support the ongoing research and development of baicalein-based therapeutics.

Rationale for Baicalein Amino Acid Derivatives

Baicalein's therapeutic potential is well-documented, with one of its mechanisms of action being the inhibition of the thymic stromal lymphopoietin (TSLP)/TSLP receptor (TSLPR) signaling pathway, which is implicated in inflammatory diseases like asthma and atopic dermatitis.[1] However, following oral administration, baicalein undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to low systemic exposure.[1] The development of amino acid derivatives aims to mask the phenolic hydroxyl groups susceptible to metabolism, thereby improving the drug's pharmacokinetic profile. These prodrugs are designed to be stable in the gastrointestinal tract and then undergo enzymatic or chemical cleavage in vivo to release the active baicalein.[1]

The TSLP/TSLPR Signaling Pathway

The TSLP/TSLPR signaling pathway plays a critical role in the initiation and maintenance of type 2 inflammatory responses. The binding of TSLP to its receptor complex (TSLPR and IL-7Rα) activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). This cascade ultimately leads to the transcription of pro-inflammatory cytokines. Baicalein has been identified as an inhibitor of this pathway, and its derivatives are being explored to enhance its therapeutic efficacy.[1]

TSLP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TSLP TSLP Receptor_Complex TSLPR IL-7Rα TSLP->Receptor_Complex Binds JAKs JAKs Receptor_Complex->JAKs Activates STATs STATs JAKs->STATs Phosphorylates Transcription Transcription STATs->Transcription Induces Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Transcription->Pro_inflammatory_Cytokines Baicalein Baicalein Baicalein->Receptor_Complex Inhibits

Caption: TSLP/TSLPR Signaling Pathway Inhibition by Baicalein

Quantitative ADME Data of Baicalein Derivatives

The following tables summarize the in vitro and in vivo ADME data for a series of baicalein amino acid carbamate derivatives, as reported by Son et al. (2021), and Caco-2 permeability data for baicalin fatty acid esters.

In Vitro Metabolic Stability of Baicalein Amino Acid Carbamate Derivatives[1]
CompoundAmino Acid Moiety% Remaining in Mouse Plasma (1 hr)% Remaining in Mouse Liver S9 (1 hr, -Cofactors)% Remaining in Mouse Liver S9 (1 hr, +Cofactors)
Baicalein -93.8 ± 3.498.7 ± 1.20.0 ± 0.0
1 L-Leucine97.4 ± 3.398.5 ± 2.595.8 ± 3.4
2 L-Isoleucine95.7 ± 4.196.6 ± 1.194.7 ± 2.9
3 L-Valine98.3 ± 2.997.9 ± 3.196.5 ± 1.8
4 L-Threonine96.5 ± 1.895.4 ± 2.893.2 ± 3.7
5 L-Phenylalanine97.1 ± 2.599.1 ± 1.798.3 ± 2.1
6 L-Alanine94.2 ± 3.897.2 ± 2.295.1 ± 3.3
7 Glycine95.5 ± 2.796.8 ± 1.994.9 ± 2.6

Data are presented as mean ± SD (n=3).

Caco-2 Permeability of Baicalein Amino Acid Carbamate Derivatives[1]
CompoundAmino Acid MoietyApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)
Baicalein -0.3 ± 0.1
1 L-Leucine0.2 ± 0.1
2 L-Isoleucine0.1 ± 0.0
3 L-Valine0.2 ± 0.0
4 L-Threonine0.1 ± 0.0
5 L-Phenylalanine0.3 ± 0.0
6 L-Alanine0.2 ± 0.1
7 Glycine0.1 ± 0.0

Data are presented as mean ± SD (n=3).

Caco-2 Permeability of Baicalin Fatty Acid Esters
CompoundEster MoietyApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)
Baicalin -0.5 ± 0.1
BEC2 Acetyl1.2 ± 0.2
BEC3 Propionyl1.5 ± 0.3
BEC4 Butyryl1.8 ± 0.2

Data adapted from a study on baicalin ester derivatives. BEC2, BEC3, and BEC4 refer to baicalin esters with fatty acid chains of 2, 3, and 4 carbons, respectively.

In Vivo Pharmacokinetics of Baicalein and a Lead Derivative in Mice[1]
Compound AdministeredDose (mg/kg, p.o.)AnalyteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (h·ng/mL)
Baicalein 50Baicalein18.3 ± 5.60.2525.7 ± 8.9
Compound 2 (L-Isoleucine derivative) 50Baicalein108.7 ± 25.40.5235.4 ± 65.1
Compound 2 (L-Isoleucine derivative) 50Compound 221.5 ± 7.80.2515.9 ± 5.4

Data are presented as mean ± SD (n=5).

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo ADME assays are provided below. These protocols are based on published literature and can be adapted for the evaluation of novel baicalein amino acid derivatives.

General ADME Screening Workflow

The following diagram illustrates a typical workflow for the ADME screening of novel drug candidates, from initial high-throughput screening to more detailed in vivo studies.

ADME_Workflow Start Start Compound_Synthesis Compound_Synthesis Start->Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Permeability_Assay Permeability_Assay In_Vitro_Screening->Permeability_Assay Metabolic_Stability_Assay Metabolic_Stability_Assay In_Vitro_Screening->Metabolic_Stability_Assay Plasma_Protein_Binding Plasma_Protein_Binding In_Vitro_Screening->Plasma_Protein_Binding Data_Analysis Data_Analysis Permeability_Assay->Data_Analysis Metabolic_Stability_Assay->Data_Analysis Plasma_Protein_Binding->Data_Analysis Lead_Candidate_Selection Lead_Candidate_Selection Data_Analysis->Lead_Candidate_Selection Lead_Candidate_Selection->Compound_Synthesis Revise Structure In_Vivo_PK_Studies In_Vivo_PK_Studies Lead_Candidate_Selection->In_Vivo_PK_Studies Promising Candidates Rodent_PK Rodent_PK In_Vivo_PK_Studies->Rodent_PK End End Rodent_PK->End

Caption: General ADME Screening Workflow for Drug Discovery
Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES

  • Test compounds and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells at 37°C in a humidified atmosphere of 5% CO₂. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Formation: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using an epithelial voltohmmeter. Monolayers with TEER values > 200 Ω·cm² are considered suitable for the assay.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A→B) transport, add the test compound solution (e.g., 10 µM in HBSS) to the apical chamber and drug-free HBSS to the basolateral chamber.

    • For basolateral-to-apical (B→A) transport, add the test compound solution to the basolateral chamber and drug-free HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled liver microsomes (human or animal species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and reference compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile with an internal standard for reaction termination and sample preparation

  • LC-MS/MS system for analysis

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the microsomal solution at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to the pre-warmed microsomal solution. Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time-course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target sites.

Materials:

  • Pooled plasma (human or animal species)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Test compounds and reference compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS system for analysis

Protocol:

  • Compound Spiking: Spike the test compound into plasma to achieve the desired final concentration (e.g., 1 µM).

  • Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.

  • Equilibrium Incubation: Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Analysis: Analyze the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method. It is important to match the matrix of the calibration standards with the samples.

  • Calculation of Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) Calculation of Percentage Bound: % Bound = (1 - fu) * 100

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after administration to an animal model, providing key parameters such as Cmax, Tmax, and AUC.

Materials:

  • Test animals (e.g., male ICR mice)

  • Dosing vehicle (e.g., a mixture of saline, ethanol, and Tween 80)

  • Oral gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization and Dosing: Acclimate the animals to the laboratory conditions. Fast the animals overnight before dosing. Administer the test compound or the parent drug (baicalein) orally via gavage at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples (e.g., via the retro-orbital plexus) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound and the parent drug (baicalein) in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t½ (elimination half-life)

Conclusion

The development of amino acid derivatives of baicalein represents a viable strategy to enhance its oral bioavailability and, consequently, its therapeutic potential. The data and protocols presented in this technical guide offer a framework for the systematic evaluation of the ADME properties of these novel compounds. By understanding the permeability, metabolic stability, plasma protein binding, and in vivo pharmacokinetics of these derivatives, researchers can make informed decisions in the lead optimization process, ultimately advancing the development of new and effective baicalein-based medicines.

References

The Anticancer Potential of 5-Amino-Baicalein: A Prospective Analysis and Research Roadmap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The therapeutic potential of baicalein has led to the exploration of its derivatives to enhance efficacy and overcome limitations such as poor bioavailability. This technical guide focuses on 5-amino-baicalein (5-NH2-Baicalein), a synthetic derivative of baicalein. While direct experimental evidence on the anticancer activity of this compound is currently limited in published literature, this document provides a comprehensive overview of the known anticancer mechanisms of the parent compound, baicalein, and presents a prospective analysis of the potential anticancer activities of its 5-amino derivative. Furthermore, a detailed roadmap for future research is proposed, outlining essential experimental protocols and data presentation strategies to thoroughly investigate the anticancer potential of this compound.

Introduction: Baicalein as a Promising Anticancer Agent

Baicalein (5,6,7-trihydroxyflavone) is a major bioactive flavonoid that has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][2] Its anticancer properties have been observed in a wide range of cancer cell lines and animal models, targeting various hallmarks of cancer.[2]

The primary mechanisms through which baicalein exerts its anticancer effects include:

  • Induction of Apoptosis: Baicalein triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] This involves the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly-ADP-ribose polymerase (PARP).[3][4]

  • Cell Cycle Arrest: Baicalein has been shown to induce cell cycle arrest at different phases, primarily G1/S and G2/M, in various cancer cell types.[5][6] This is achieved by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[5]

  • Inhibition of Metastasis and Angiogenesis: Baicalein can suppress tumor invasion and metastasis by downregulating the expression of matrix metalloproteinases (MMPs) and inhibiting key signaling pathways involved in cell migration.[1] It also exhibits anti-angiogenic properties by inhibiting factors like vascular endothelial growth factor (VEGF).

  • Modulation of Signaling Pathways: The anticancer effects of baicalein are mediated through its influence on multiple signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways.[1]

Despite its promising in vitro and in vivo activities, the clinical application of baicalein is hampered by its low bioavailability.[1] This has spurred the development of various baicalein derivatives to improve its pharmacological properties.

Synthesis and Characterization of 5-Amino-Baicalein

5-Amino-baicalein (this compound) is a derivative of baicalein where a hydroxyl group at the C5 position is substituted with an amino group. The synthesis and characterization of this compound have been described in the context of metabolic studies of baicalein. For instance, it has been identified as a product of the reaction between baicalein and ammonia.[3] The structure of this compound has been confirmed using spectroscopic methods such as 1D- and 2D-NMR and high-resolution mass spectrometry.[3][5] In vivo studies have detected this compound in fecal and urine samples of mice after oral administration of baicalein, suggesting it can be formed metabolically.[3]

Prospective Anticancer Potential of 5-Amino-Baicalein

While direct experimental data on the anticancer activity of this compound is scarce, we can hypothesize its potential mechanisms based on the structure-activity relationships of baicalein and other flavonoid derivatives. The introduction of an amino group at the C5 position may alter the electronic properties and steric hindrance of the molecule, potentially influencing its interaction with biological targets.

Hypothetical Mechanisms of Action

Based on the known activities of baicalein and the structural modification, the following anticancer mechanisms are proposed for this compound:

  • Enhanced Apoptosis Induction: The amino group may enhance the molecule's ability to interact with key apoptotic proteins, potentially leading to more potent activation of caspase cascades and induction of apoptosis.

  • Altered Cell Cycle Regulation: The modification could influence the binding affinity of the compound to CDKs or other cell cycle regulatory proteins, possibly leading to a more pronounced cell cycle arrest.

  • Modulation of Kinase Activity: The introduction of a basic amino group could alter the interaction with the ATP-binding pocket of various kinases, potentially leading to a different kinase inhibitory profile compared to baicalein.

Proposed Signaling Pathway Modulation

The potential signaling pathways modulated by this compound are likely to overlap with those of its parent compound. A proposed mechanism of action is depicted in the following diagram:

G cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibition MAPK MAPK This compound->MAPK Modulation NF-kB NF-kB This compound->NF-kB Inhibition Apoptosis Apoptosis PI3K/Akt->Apoptosis Leads to Cell Cycle Arrest Cell Cycle Arrest MAPK->Cell Cycle Arrest Leads to Inhibition of Metastasis Inhibition of Metastasis NF-kB->Inhibition of Metastasis Leads to

Caption: Proposed mechanism of action for this compound in cancer cells.

A Roadmap for Future Research: Experimental Protocols and Data Presentation

To validate the hypothesized anticancer potential of this compound, a systematic investigation is required. The following sections outline key experimental protocols and suggest a structured approach for data presentation.

Experimental Workflow

A logical workflow for the investigation is crucial for generating robust and conclusive data.

G Start Synthesis & Purification of this compound InVitro In Vitro Studies (Cancer Cell Lines) Start->InVitro Mechanism Mechanism of Action (Molecular Assays) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo End Data Analysis & Conclusion InVivo->End

Caption: Proposed experimental workflow for investigating this compound.

Detailed Experimental Protocols
  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Method:

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) and a non-cancerous control cell line in appropriate media.

    • MTT Assay: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours. Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

  • Objective: To investigate the induction of apoptosis by this compound.

  • Methods:

    • Annexin V/PI Staining: Treat cells with this compound, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze by flow cytometry to quantify early and late apoptotic cells.

    • Caspase Activity Assay: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assay kits.

    • Western Blot Analysis: Analyze the expression levels of apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Method:

    • Flow Cytometry: Treat cells with this compound, fix, and stain with a DNA-intercalating dye (e.g., PI). Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

    • Western Blot Analysis: Examine the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1) and CDKs (e.g., CDK4, CDK2, CDK1).

Data Presentation: Structured Tables

To facilitate easy comparison and interpretation of results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
Breast Cancer
MCF-7
MDA-MB-231
Lung Cancer
A549
H1299
Colon Cancer
HCT116
HT-29
Normal Cells
MCF-10A

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
Control
This compound (X µM)
This compound (Y µM)

Conclusion and Future Directions

While the direct anticancer potential of this compound remains to be experimentally elucidated, its structural relationship to the well-characterized anticancer agent baicalein provides a strong rationale for its investigation. The proposed research roadmap offers a systematic approach to explore its efficacy and mechanisms of action. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its potential as a clinically viable drug candidate. The exploration of this compound and other derivatives will contribute to a deeper understanding of the structure-activity relationships of flavonoids and may lead to the development of novel and more effective anticancer therapies.

References

An In-Depth Technical Guide on the Effects of 5-NH2-Baicalein on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the effects of 5-NH2-Baicalein on mitochondrial function. Following a thorough review of the current scientific literature, it is important to note that there is no available research specifically investigating the effects of this compound (5-amino-baicalein) on mitochondrial function .

The subsequent sections of this document will, therefore, focus on the well-researched parent compound, baicalein , and its impact on mitochondrial biology. This information is provided to offer insights into the potential, yet unconfirmed, properties of its amino derivative and to serve as a valuable resource for research in this area. It is crucial to underscore that the data presented herein pertains to baicalein and should not be extrapolated to this compound without direct experimental validation.

The Effects of Baicalein on Mitochondrial Function: A Comprehensive Analysis

Introduction

Baicalein (5,6,7-trihydroxyflavone) is a flavonoid derived from the root of Scutellaria baicalensis. It has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A growing body of evidence highlights the mitochondrion as a key target of baicalein's action, where it modulates critical functions ranging from energy metabolism to apoptosis.

Data Presentation: Quantitative Effects of Baicalein on Mitochondrial Parameters

The following tables summarize the quantitative data from various studies on the effects of baicalein on key mitochondrial functions.

Table 1: Effects of Baicalein on Mitochondrial Respiration and ATP Production

ParameterCell/Tissue TypeBaicalein ConcentrationEffectReference
Basal RespirationNT2-N cells5 µMIncreased[1]
ATP TurnoverNT2-N cells0.1, 1, 5 µMIncreased[1]
Maximal RespirationNT2-N cells0.1, 1, 5 µMIncreased[1]
Spare Respiratory CapacityNT2-N cells0.1, 1, 5 µMIncreased[1]
ATP LevelsRotenone-exposed mitochondria0.5, 5 µMIncreased[2]

Table 2: Effects of Baicalein on Mitochondrial Membrane Potential (ΔΨm) and Apoptosis-Related Factors

ParameterCell/Tissue TypeBaicalein ConcentrationEffectReference
Mitochondrial Membrane Potential (ΔΨm)H2O2-treated PC12 cellsNot specifiedInhibited loss
Cytochrome c ReleaseH2O2-treated PC12 cellsNot specifiedInhibited
Bcl-2 ExpressionH2O2-treated PC12 cellsNot specifiedUpregulated
Bax ExpressionH2O2-treated PC12 cellsNot specifiedDownregulated
Caspase-9 ActivationCCRF-CEM cellsNot specifiedInduced
Caspase-3 ActivationCCRF-CEM cellsNot specifiedInduced

Table 3: Effects of Baicalein on Mitochondrial Dynamics and Biogenesis

ParameterCell/Tissue TypeBaicalein ConcentrationEffectReference
Drp1 ExpressionIsoprenaline-induced heart failureNot specifiedDecreased
MFF ExpressionIsoprenaline-induced heart failureNot specifiedDecreased
OPA1 ExpressionIsoprenaline-induced heart failureNot specifiedIncreased
mtTFA ExpressionIsoprenaline-induced heart failureNot specifiedIncreased
MARCH5 ExpressionH2O2-treated cardiomyocytesNot specifiedStabilized[3]
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Mitochondrial Respiration Analysis using Seahorse XF Analyzer

  • Cell Seeding: NT2-N cells are seeded in a Seahorse XF96 cell culture microplate at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of baicalin (e.g., 0.1, 1, and 5 µM) or vehicle control for 24 hours.

  • Assay Preparation: Prior to the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test: The Seahorse XF96 analyzer is used to perform a mitochondrial stress test. The following compounds are injected sequentially:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. Key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.[1]

2. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Cell Treatment: Cells (e.g., PC12) are pre-treated with baicalein for a specified duration before inducing mitochondrial dysfunction with an agent like hydrogen peroxide (H2O2).

  • Staining: The cells are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester).

    • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: The change in fluorescence is quantified using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio for JC-1 indicates mitochondrial depolarization.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Protein Extraction: Following treatment, cells are lysed to extract total protein or mitochondrial and cytosolic fractions.

  • Protein Quantification: The protein concentration is determined using a standard assay such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cytochrome c, Caspase-9, Caspase-3).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Baicalein's Protective Effect on Mitochondrial Function

Baicalein has been shown to protect mitochondria through various signaling pathways. One key mechanism involves the modulation of proteins involved in mitochondrial dynamics and apoptosis.

baicalein_mitochondrial_protection cluster_apoptosis Apoptotic Cascade Baicalein Baicalein Bax Bax Baicalein->Bax Downregulates Bcl2 Bcl-2 Baicalein->Bcl2 Upregulates Oxidative_Stress Oxidative Stress (e.g., H2O2) Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Apoptosis Apoptosis Bax->Mitochondrial_Dysfunction Bcl2->Mitochondrial_Dysfunction Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Baicalein's modulation of pro- and anti-apoptotic proteins to prevent mitochondrial dysfunction.

Experimental Workflow for Assessing Mitochondrial Respiration

The following diagram illustrates a typical workflow for evaluating the impact of a compound like baicalein on mitochondrial respiration.

seahorse_workflow start Seed Cells in Seahorse Plate treat Treat with Baicalein (24 hours) start->treat prepare Prepare for Assay (Seahorse Medium) treat->prepare run Run Mito Stress Test in Seahorse Analyzer prepare->run injections Oligomycin FCCP Rotenone/Antimycin A run->injections analyze Analyze OCR Data run->analyze results Basal Respiration ATP Production Maximal Respiration Spare Capacity analyze->results

Caption: A streamlined workflow for analyzing mitochondrial respiration using the Seahorse XF platform.

Conclusion

While there is a significant and promising body of research on the effects of baicalein on mitochondrial function, it is imperative to reiterate that no such data currently exists for this compound . The information presented in this guide on baicalein serves as a foundational resource that may inform future studies on its amino-substituted derivatives. Further research is warranted to elucidate the specific effects of this compound on mitochondria to determine its potential as a therapeutic agent for mitochondrial dysfunction-related diseases. Researchers are encouraged to undertake studies to fill this knowledge gap.

References

Initial Antiviral Screening of Baicalein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature reveals a significant lack of available data specifically concerning the initial antiviral screening of 5-NH2-Baicalein. Therefore, this technical guide will focus on the extensively studied parent compound, baicalein , to provide a comprehensive overview of its antiviral properties and the methodologies employed for its screening. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the antiviral potential of baicalein and its derivatives.

Baicalein, a flavonoid originally isolated from the root of Scutellaria baicalensis, has demonstrated a broad spectrum of antiviral activities against numerous viruses.[1][2] This guide outlines the initial screening processes, including cytotoxicity and antiviral assays, and summarizes the key findings from various studies.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of baicalein have been evaluated against a range of viruses. The following tables summarize the key quantitative data from these studies, including the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the 50% inhibitory concentration (IC50).

Table 1: Cytotoxicity of Baicalein in Different Cell Lines

Cell LineAssay TypeCC50 ValueReference
VeroMTT Assay109 µg/mL[3]
A549MTT Assay> 800 µM[4]
MCF-7MTT Assay95 ± 4.8 µmol/L[5]
HUVEC-STMTT Assay115 ± 2.6 µmol/L[5]

Table 2: Antiviral Activity of Baicalein Against Various Viruses

VirusCell LineAssay TypeIC50 / EC50 ValueSelectivity Index (SI)Reference
Dengue Virus (DENV-2)VeroPlaque ReductionIC50 = 6.46 µg/mL (post-adsorption)17.8[3]
Dengue Virus (DENV-2)VeroPlaque ReductionIC50 = 5.39 µg/mL (continuous treatment)21.3[3]
Dengue Virus (DENV-2)VeroPlaque ReductionIC50 = 7.14 µg/mL (adsorption)-[3]
Dengue Virus (DENV-2)VeroPlaque ReductionIC50 = 1.55 µg/mL (virucidal)-[3]
Zika Virus (ZIKV)A549Plaque AssayEC50 = 124.88 µM> 6.4[4]
Japanese Encephalitis Virus (JEV)VeroFoci Forming Unit ReductionIC50 = 14.28 µg/mL (post-adsorption)-[6]
Japanese Encephalitis Virus (JEV)VeroFoci Forming Unit ReductionIC50 = 7.27 µg/mL (adsorption)-[6]
Japanese Encephalitis Virus (JEV)VeroFoci Forming Unit ReductionIC50 = 3.44 µg/mL (virucidal)-[6]
SARS-CoV-2VeroVirus Yield ReductionEC50 = 4.5 µM-[7]
Influenza A (H1N1/H3N2)MDCK-EC50 = 43.3 µg/mL (H1N1)-
Influenza A (H1N1/H3N2)MDCK-EC50 = 104.9 µg/mL (H3N2)-
Influenza A (H1N1)-Neuraminidase InhibitionIC50 = 52.3 µg/mL-
Influenza A (H3N2)-Neuraminidase InhibitionIC50 = 85.8 µg/mL-

Experimental Protocols

The initial screening of baicalein for antiviral activity typically involves a cytotoxicity assay followed by various antiviral assays to determine its efficacy at non-toxic concentrations.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Seed cells (e.g., Vero, A549) in a 96-well plate at a specific density and incubate until a confluent monolayer is formed.

  • Compound Treatment: Prepare serial dilutions of baicalein in culture medium. Remove the old medium from the cells and add the different concentrations of baicalein to the wells. Include a vehicle control (e.g., DMSO) and a cell control (no treatment).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 24 to 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated stop mix) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

This assay is a standard method to quantify the effect of a compound on the production of infectious virus particles.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 24-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

  • Compound Treatment: After virus adsorption, remove the virus inoculum and wash the cells. Add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) with various concentrations of baicalein.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a solution like methanol/acetone and stain with a dye such as crystal violet to visualize and count the plaques.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined.

This assay measures the amount of virus produced in the presence of the test compound.

Protocol:

  • Cell Seeding and Infection: Prepare cell monolayers in plates and infect with the virus as described in the plaque reduction assay.

  • Compound Treatment: After infection, add culture medium containing different concentrations of baicalein.

  • Supernatant Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Virus Titer Determination: Determine the virus titer in the collected supernatants using a plaque assay or a focus-forming unit assay.

  • EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that reduces the virus yield by 50%, is then calculated.

qRT-PCR is used to quantify the amount of viral RNA, providing a measure of viral replication.

Protocol:

  • Cell Treatment and Infection: Treat cells with baicalein and infect with the virus as in the virus yield reduction assay.

  • RNA Extraction: At a specific time post-infection, lyse the cells and extract the total RNA.

  • Reverse Transcription: Convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using primers and probes specific to a viral gene. The amplification of the viral cDNA is monitored in real-time.

  • Quantification: The amount of viral RNA is quantified relative to a standard curve or a housekeeping gene. The reduction in viral RNA levels in baicalein-treated cells compared to untreated cells indicates antiviral activity.

Visualizations

The following diagrams illustrate the typical workflows and a known signaling pathway affected by baicalein.

Experimental_Workflow_for_Antiviral_Screening cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_antiviral Antiviral Assay (e.g., Plaque Reduction) A Seed Cells in 96-well plate B Treat with serial dilutions of Baicalein A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Measure Absorbance D->E F Calculate CC50 E->F I Treat with non-toxic concentrations of Baicalein F->I Determine non-toxic concentrations G Seed Cells in 24-well plate H Infect with Virus G->H H->I J Incubate until plaques form I->J K Fix, Stain, and Count Plaques J->K L Calculate IC50/EC50 K->L

General workflow for initial antiviral screening.

Plaque_Reduction_Assay_Workflow A Prepare confluent cell monolayer in 24-well plates B Infect cells with virus for 1 hour A->B C Remove virus inoculum and wash cells B->C D Add overlay medium containing different concentrations of Baicalein C->D E Incubate for 3-5 days D->E F Fix cells with 4% Paraformaldehyde E->F G Stain with Crystal Violet F->G H Count plaques and calculate percent inhibition G->H I Determine IC50 value H->I

Detailed workflow of the Plaque Reduction Assay.

Baicalein_Influenza_NS1_Interaction Baicalein Baicalein NS1 Influenza NS1 Protein Baicalein->NS1 interacts with RNA binding domain p85b PI3K (p85β subunit) Baicalein->p85b disrupts binding with NS1 IFN Interferon (IFN) Induction Baicalein->IFN up-regulates NS1->p85b binds NS1->IFN down-regulates Akt Akt Phosphorylation p85b->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Viral_Replication Virus Replication Apoptosis->Viral_Replication facilitates Antiviral_Response Cellular Antiviral Response IFN->Antiviral_Response

References

Navigating the Metabolic Fate of Flavonoids: An In-Depth Technical Guide to the In Vivo Metabolism of Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Metabolic Pathway of Baicalein

In vivo, Baicalein undergoes extensive first-pass metabolism, primarily in the intestine and liver.[2] The primary metabolic routes are conjugation reactions, including glucuronidation and sulfation, leading to the formation of various metabolites.[2][3][4] Only a small fraction of the parent compound remains unchanged in the circulatory system.[3][4]

The major metabolites identified in plasma, urine, and bile include various glucuronide and sulfate conjugates.[2][3][4] Studies in rats have shown that after intravenous administration of Baicalein, a significant portion circulates as its conjugated metabolites.[5] The most abundant metabolites are often reported to be Baicalein-7-O-sulfate and Baicalein-6-O-glucuronide-7-O-glucuronide.[3][4]

Baicalein_Metabolism Baicalein Baicalein Phase I Metabolism (Minor) Phase I Metabolism (Minor) Baicalein->Phase I Metabolism (Minor) CYP450 Enzymes Phase II Metabolism (Major) Phase II Metabolism (Major) Baicalein->Phase II Metabolism (Major) UGTs, SULTs, COMT Glucuronidation Glucuronidation Phase II Metabolism (Major)->Glucuronidation Sulfation Sulfation Phase II Metabolism (Major)->Sulfation Methylation Methylation Phase II Metabolism (Major)->Methylation Metabolites Metabolites Glucuronidation->Metabolites Baicalein-O-glucuronide Sulfation->Metabolites Baicalein-O-sulfate Methylation->Metabolites Methyl-Baicalein Excretion Excretion Metabolites->Excretion Urine, Bile, Feces

Figure 1: Generalized metabolic pathway of Baicalein in vivo.

Quantitative Pharmacokinetic Data

The pharmacokinetics of Baicalein are characterized by rapid absorption and extensive metabolism, leading to low oral bioavailability.[6] The tables below summarize key pharmacokinetic parameters from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Baicalein in Monkeys after Oral Administration [1]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
5015.6 ± 5.41.5 ± 0.568.9 ± 23.113.1
10028.9 ± 9.82.0 ± 0.8154.2 ± 55.714.7
50078.4 ± 25.12.5 ± 1.0601.5 ± 201.823.0

Table 2: Pharmacokinetic Parameters of Baicalein in Rat Lung Following Different Formulations [7]

FormulationCmax (µg/g)Tmax (h)AUC (µg·h/g)MRT (h)
Free Baicalein1.23 ± 0.210.252.87 ± 0.452.34 ± 0.39
CS-BA NPs1.87 ± 0.320.54.32 ± 0.673.56 ± 0.51
F127-BA NPs2.54 ± 0.410.57.34 ± 1.125.87 ± 0.89

Experimental Protocols

The study of Baicalein's in vivo metabolism involves several key experimental stages, from administration to analysis.

1. Animal Models and Administration:

  • Species: Sprague-Dawley rats and monkeys are commonly used models.[1][2]

  • Administration: Oral gavage is typical for bioavailability studies, while intravenous injection is used to determine absolute bioavailability and assess hepatic extraction.[1][2] Doses can range from 10 mg/kg to 500 mg/kg depending on the study's objectives.[1]

2. Sample Collection:

  • Blood: Serial blood samples are collected from the tail vein or other appropriate sites at predetermined time points. Plasma is separated by centrifugation.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).

  • Bile: For studies investigating biliary excretion, bile is collected via cannulation of the bile duct.[2]

  • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, intestine) are harvested to determine drug distribution.[8]

3. Sample Preparation:

  • Plasma/Bile/Urine: Samples are typically deproteinized using organic solvents like methanol or acetonitrile.[8] An internal standard is often added before deproteinization for accurate quantification.[8] The supernatant is then evaporated and reconstituted in the mobile phase for analysis.[8]

  • Tissues: Tissues are homogenized, and the drug and its metabolites are extracted using an appropriate solvent.

4. Analytical Methodology:

  • Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Quadrupole Time-of-Flight (HPLC-Q-TOF) are the primary analytical techniques for identifying and quantifying Baicalein and its metabolites.[3][4]

  • Chromatographic Conditions: A C18 column is commonly used for separation.[8] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization source. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Animal_Model Animal Model Selection (e.g., Rats, Monkeys) Drug_Administration Drug Administration (Oral, IV) Animal_Model->Drug_Administration Sample_Collection Sample Collection (Blood, Urine, Feces, Bile, Tissues) Drug_Administration->Sample_Collection Homogenization Tissue Homogenization Extraction Protein Precipitation & Solvent Extraction Sample_Collection->Extraction Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_MS_Analysis LC-MS/MS or HPLC-Q-TOF Analysis Concentration->LC_MS_Analysis Data_Processing Data Acquisition & Pharmacokinetic Modeling LC_MS_Analysis->Data_Processing

Figure 2: A typical experimental workflow for in vivo metabolism studies of Baicalein.

Signaling Pathways and Pharmacological Implications

The metabolism of Baicalein is not only crucial for its clearance but also influences its biological activity. Some metabolites may retain or even possess enhanced pharmacological effects. While the direct impact of 5-NH2-Baicalein's metabolites is unknown, Baicalein itself has been shown to modulate several signaling pathways. For instance, it has been reported to induce apoptosis in lung cancer cells by inhibiting the glutamine-mTOR metabolic pathway.[9] Understanding how modifications like the addition of an amino group at the 5-position and subsequent metabolism affect these interactions is a key area for future research.

Conclusion

The in vivo metabolism of Baicalein is a complex process dominated by extensive first-pass conjugation reactions. This guide provides a foundational understanding of the metabolic fate of this important flavonoid. For researchers investigating derivatives such as this compound, these data and protocols for the parent compound offer a robust starting point for designing metabolism and pharmacokinetic studies, ultimately aiding in the development of novel therapeutics. Future studies are warranted to elucidate the specific metabolic pathways of this compound and to determine the pharmacological activities of its potential metabolites.

References

5-NH2-Baicalein: A Promising Scaffold for Novel Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both normal physiological functions and pathological conditions. In the context of cancer, angiogenesis is a hallmark that facilitates tumor growth, invasion, and metastasis by supplying nutrients and oxygen to rapidly dividing cancer cells. Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology. Baicalein, a flavonoid isolated from the root of Scutellaria baicalensis, has demonstrated significant anti-angiogenic properties through various mechanisms. This technical guide explores the potential of 5-amino-baicalein (5-NH2-Baicalein), a derivative of baicalein, as a novel inhibitor of angiogenesis. While direct experimental data on this compound is limited, this document extrapolates its potential based on the well-documented anti-angiogenic activities of the parent compound and its other derivatives.

The Anti-Angiogenic Potential of the Baicalein Scaffold

Baicalein has been shown to inhibit angiogenesis through a multi-targeted approach, influencing key signaling pathways and cellular processes involved in neovascularization. Studies have demonstrated that baicalein and its derivatives can effectively suppress the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro and reduce tumor angiogenesis in vivo.[1][2]

Mechanism of Action: Targeting Key Angiogenic Pathways

The anti-angiogenic effects of baicalein are attributed to its ability to modulate several critical signaling pathways:

  • VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. Baicalein has been found to suppress VEGF-induced angiogenesis by reducing the phosphorylation of VEGF Receptor 2 (VEGFR2) and downstream signaling molecules like extracellular signal-regulated kinase (ERK).[3] Furthermore, baicalein can reduce the transcriptional activity of Hypoxia-Inducible Factor (HIF-1α), a key regulator of VEGF expression in cancer cells.[4] In colorectal cancer models, baicalein has been observed to inhibit the TLR4/HIF-1α/VEGF signaling pathway.[5]

  • p53/Rb Signaling Pathway: Baicalein can induce cell cycle arrest in endothelial cells, a critical step in inhibiting their proliferation. It has been shown to up-regulate tumor suppressor proteins like p53, p16, p21, and p27, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent dephosphorylation of the retinoblastoma protein (Rb).[3][6] This action effectively blocks the G1/S phase transition in the cell cycle of HUVECs.[3]

  • AP-1 Signaling Pathway: The Activator Protein-1 (AP-1) transcription factor plays a role in inflammation-induced angiogenesis. Baicalein has been demonstrated to inhibit the transcriptional activity of AP-1 by reducing the expression and nuclear translocation of its components, c-Jun and c-Fos.[7][8] This leads to the downregulation of pro-angiogenic factors.

  • Matrix Metalloproteinases (MMPs): Baicalein can inhibit the activity of MMPs, particularly MMP-2, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.[1]

Quantitative Data on the Anti-Angiogenic Effects of Baicalein Derivatives

While specific quantitative data for this compound is not yet available in the public domain, studies on baicalein and its other derivatives provide valuable insights into the potential potency of this class of compounds. The following tables summarize key findings from in vitro and in vivo studies on baicalein.

Table 1: In Vitro Anti-Angiogenic Activity of Baicalein

AssayCell LineTreatmentConcentrationInhibition RateReference
Tube FormationHUVECsBaicalein (THP-1 CM-stimulated)1 µM22.7%[7]
4 µM43.3%[7]
16 µM69.7%[7]
Cell MigrationHUVECsBaicalein (THP-1 CM-stimulated)1 µM10.2%[7]
4 µM31.3%[7]
16 µM54.8%[7]
Cell InvasionHUVECsBaicalein (THP-1 CM-stimulated)1 µM10.4%[7]
4 µM28.2%[7]
16 µM61.3%[7]

Table 2: Ex Vivo and In Vivo Anti-Angiogenic Activity of Baicalein

AssayModelTreatmentConcentration/DoseInhibition RateReference
CAM AssayChicken Chorioallantoic MembraneBaicalein4 ng/CAM8.7%[7]
16 ng/CAM13.7%[7]
64 ng/CAM39.3%[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-angiogenic compounds. The following are standard protocols for key in vitro and in vivo assays used to evaluate the efficacy of baicalein and its derivatives.

In Vitro Assays

1. HUVEC Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of the test compound on the viability and proliferation of endothelial cells.

  • Methodology:

    • Seed HUVECs in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) in a medium containing a pro-angiogenic stimulus (e.g., VEGF or conditioned medium from tumor cells) for 24-48 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

2. HUVEC Migration Assay (Wound Healing Assay)

  • Objective: To evaluate the effect of the test compound on the directional migration of endothelial cells.

  • Methodology:

    • Grow HUVECs to confluence in 6-well plates.

    • Create a "wound" by scratching the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing the test compound at various concentrations.

    • Incubate the plates and capture images of the wound at 0 and 24 hours.

    • Quantify the rate of wound closure by measuring the change in the wound area over time.[3]

3. Tube Formation Assay

  • Objective: To assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Methodology:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of the test compound at various concentrations.

    • Incubate for 4-18 hours to allow for the formation of tube-like structures.

    • Visualize the networks under a microscope and quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.[3][7]

Ex Vivo Assay

4. Rat Aortic Ring Assay

  • Objective: To model several stages of angiogenesis, including endothelial cell proliferation, migration, and microvessel outgrowth from an intact tissue explant.

  • Methodology:

    • Excise the thoracic aorta from a euthanized rat and cut it into 1-2 mm thick rings.

    • Embed the aortic rings in a collagen gel or Matrigel in a 48-well plate.

    • Add culture medium containing the test compound at various concentrations.

    • Incubate for 7-14 days, replacing the medium every 2-3 days.

    • Quantify the extent of microvessel outgrowth from the aortic rings by measuring the length and number of sprouts.[7]

In Vivo Assay

5. Chicken Chorioallantoic Membrane (CAM) Assay

  • Objective: To evaluate the effect of the test compound on neovascularization in a living embryo.

  • Methodology:

    • Create a window in the shell of a fertilized chicken egg at day 7-10 of incubation to expose the CAM.

    • Place a sterile filter paper disc or a carrier sponge containing the test compound at various doses onto the CAM.

    • Incubate the eggs for 48-72 hours.

    • Observe and photograph the blood vessels in the CAM around the disc.

    • Quantify the angiogenic response by counting the number of blood vessel branches converging towards the disc.[7]

Signaling Pathways and Experimental Workflows

VEGF Signaling Pathway Inhibition by Baicalein

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation ERK ERK pVEGFR2->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Proliferation Endothelial Cell Proliferation, Migration, Tube Formation pERK->Proliferation Promotes Baicalein This compound (Proposed) Baicalein->VEGFR2 Inhibits Phosphorylation Baicalein->ERK Inhibits Phosphorylation

Caption: Proposed inhibition of the VEGF signaling pathway by this compound.

Experimental Workflow for In Vitro Angiogenesis Assays

Experimental_Workflow cluster_culture Cell Culture cluster_assays In Vitro Assays cluster_treatment Treatment cluster_analysis Data Analysis HUVEC_Culture Culture HUVECs Compound Treat with This compound HUVEC_Culture->Compound Proliferation Proliferation Assay (MTT) Data_Quantification Quantify Results Proliferation->Data_Quantification Migration Migration Assay (Wound Healing) Migration->Data_Quantification Tube_Formation Tube Formation Assay (Matrigel) Tube_Formation->Data_Quantification Compound->Proliferation Compound->Migration Compound->Tube_Formation Conclusion Determine Anti-Angiogenic Potential Data_Quantification->Conclusion

Caption: Workflow for assessing the anti-angiogenic effects of this compound in vitro.

Conclusion and Future Directions

The existing body of research on baicalein strongly supports its role as a potent inhibitor of angiogenesis. Its ability to target multiple key pathways, including VEGF, p53/Rb, and AP-1 signaling, makes it an attractive scaffold for the development of novel anti-cancer therapeutics. While direct experimental evidence for this compound is currently lacking, the introduction of an amino group at the 5-position of the baicalein structure presents an intriguing avenue for medicinal chemistry exploration. This modification could potentially enhance the compound's pharmacological properties, such as its solubility, bioavailability, and target-binding affinity.

Future research should focus on the synthesis of this compound and its comprehensive evaluation in the in vitro and in vivo angiogenesis models described in this guide. Such studies will be crucial in determining if this derivative holds superior anti-angiogenic potential compared to its parent compound and could pave the way for its development as a next-generation angiogenesis inhibitor for cancer therapy.

References

Methodological & Application

Application Note: A Proposed HPLC-UV Method for the Quantification of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-NH2-Baicalein is a metabolite of baicalein, a flavonoid found in the roots of Scutellaria baicalensis. The quantification of this amino-derivative is essential for metabolic, pharmacokinetic, and drug development studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its robustness, high resolution, and sensitivity.[1][2][3] This protocol details a proposed method to be developed and validated for the accurate determination of this compound.

Physicochemical Properties and Detection Wavelength

Baicalein typically exhibits two main UV absorption bands, one around 270-280 nm and another, more specific one, around 320-340 nm.[6][7][8] The addition of an amino group to the baicalein structure may induce a bathochromic (red) shift in the UV spectrum. For initial method development, a detection wavelength of 320 nm is proposed, as it offers a good balance of selectivity and sensitivity for the parent compound and related flavonoids.[9][10] It is highly recommended to determine the UV absorption maximum of a pure standard of this compound to select the optimal detection wavelength.

Experimental Protocol

Apparatus and Software
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (purity ≥95%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Ultrapure water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store this solution at 4°C in the dark.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

Sample Preparation (Hypothetical for Plasma)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC-UV analysis.

ParameterProposed Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][11]
Mobile Phase A 0.1% Formic Acid in Water[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 1.0 mL/min[9]
Gradient Elution 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B (re-equilibration)
Column Temperature 30°C[12]
Injection Volume 10 µL
Detection UV at 320 nm[9][10]

Method Validation (Illustrative Data)

The proposed method should be validated according to ICH guidelines. The following tables present illustrative data that would be expected from a successful validation.

Table 1: Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
115,230
576,150
10151,900
25380,500
50759,800
1001,525,000
Table 2: Method Validation Parameters
ParameterExpected Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (RSD%) < 2% (Intra-day and Inter-day)[9]
Accuracy (Recovery %) 98 - 102%
Specificity No interference from endogenous matrix components.

Visualized Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC-UV method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result StdPrep Standard Solution Preparation HPLC HPLC-UV System StdPrep->HPLC Inject Standards SamplePrep Sample Preparation (e.g., Protein Precipitation) SamplePrep->HPLC Inject Samples Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection (320 nm) Chromatography->Detection DataAcq Data Acquisition Detection->DataAcq CalCurve Calibration Curve Construction DataAcq->CalCurve Quant Quantification DataAcq->Quant CalCurve->Quant Linear Regression Report Final Report Quant->Report

Caption: Workflow for this compound Quantification.

Conclusion

This application note provides a detailed, proposed HPLC-UV method for the quantification of this compound. The outlined protocol, including sample preparation, chromatographic conditions, and illustrative validation data, serves as a robust starting point for researchers. Optimization and full validation of this method are necessary to ensure its suitability for specific applications and sample matrices.

References

Application Notes and Protocols for Determining the Cytotoxicity of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of 5-NH2-Baicalein on a selected cancer cell line. The described methodology is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

This compound is a synthetic derivative of Baicalein, a flavonoid compound extracted from the root of Scutellaria baicalensis. Baicalein and its derivatives have garnered significant interest in pharmacological research due to their potential anticancer properties.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[1][2][4] The introduction of an amino group at the 5-position of the baicalein structure may alter its biological activity, necessitating a thorough evaluation of its cytotoxic potential.

This document outlines a detailed protocol for a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter in evaluating its potency as a potential therapeutic agent. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the cytotoxicity study. A cancer cell line relevant to the intended therapeutic target should be selected. For this protocol, we will use the human breast cancer cell line MCF-7 as an example, as it is widely used in cancer research.

  • Cell Line: MCF-7 (Human breast adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Reagent and Material Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize the solution and store it at 4°C, protected from light.

  • Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in the culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.250.08100
0.11.220.0797.6
11.100.0688.0
100.750.0560.0
500.310.0424.8
1000.150.0312.0

Note: The data presented in the table is for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cell-based assay protocol for determining the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding reagent_prep Reagent Preparation (this compound, MTT) compound_treatment Compound Treatment (Serial Dilutions) reagent_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24, 48, or 72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_calculation Data Calculation (% Cell Viability) absorbance_reading->data_calculation ic50_determination IC50 Determination data_calculation->ic50_determination

Caption: Experimental workflow for this compound cytotoxicity assay.

Proposed Signaling Pathway

Based on the known mechanisms of baicalein, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome baicalein This compound bcl2 Bcl-2 (Anti-apoptotic) baicalein->bcl2 Inhibits bax Bax (Pro-apoptotic) baicalein->bax Activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay Using 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, has demonstrated significant antioxidant and anti-inflammatory activities. Chemical modifications of the baicalein scaffold, such as the introduction of an amino group, may alter its biological properties. This document provides a detailed protocol for evaluating the antioxidant potential of 5-amino-baicalein (5-NH2-Baicalein), a derivative of baicalein, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Due to the limited availability of data on this compound in scientific literature, this document will use baicalein and its glycoside, baicalin, as reference compounds to demonstrate the application of the DPPH assay. The provided protocols and data tables will enable researchers to effectively assess the antioxidant capacity of novel compounds like this compound.

The DPPH assay is a common, rapid, and reliable method for screening the radical scavenging activity of antioxidant compounds. The principle of the assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's radical scavenging potential.

Data Presentation: DPPH Radical Scavenging Activity

The antioxidant activity of flavonoids is often quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. The table below summarizes the reported IC50 values for baicalein and baicalin from various studies.

Note: Extensive literature searches did not yield specific DPPH radical scavenging activity data for this compound. The data for baicalein and baicalin are provided as a reference. Researchers are encouraged to determine the IC50 value for this compound experimentally using the protocol provided below.

CompoundIC50 (µg/mL)IC50 (µM)Reference
Baicalein7.48~27.7[1]
Baicalein19.41~71.8[2]
Baicalin16.4~36.7[3]
Baicalin-27.21[4]
Luteolin8.85~30.9[1]
Ascorbic Acid (Standard)8.1~46.0[3]

Experimental Protocols

This section provides a detailed methodology for determining the DPPH radical scavenging activity of this compound using a 96-well microplate reader.

Materials and Reagents
  • This compound (or test compound)

  • Baicalein (as a reference standard)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade or higher)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 517 nm

  • Pipettes and tips

  • Distilled or deionized water

Preparation of Solutions
  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 3.94 mg of DPPH.

    • Dissolve in 50 mL of methanol or ethanol in a volumetric flask.

    • Mix thoroughly and protect from light by wrapping the flask in aluminum foil.

    • Prepare this solution fresh daily.

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This typically requires a dilution of the stock solution.

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in an appropriate solvent (e.g., DMSO, methanol, or ethanol) to a final volume of 1 mL.

  • Serial Dilutions of Test Compound:

    • Prepare a series of dilutions of the test compound stock solution in methanol or ethanol to obtain a range of concentrations for IC50 determination (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate layout to include wells for the blank, control, and various concentrations of the test and standard compounds, each in triplicate.

  • Sample Addition: Add 100 µL of each concentration of the test compound or standard to the respective wells.

  • Blank: Add 100 µL of methanol or ethanol to the blank wells.

  • Control: Add 100 µL of methanol or ethanol to the control wells.

  • DPPH Addition: Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of methanol or ethanol.

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis and Calculation
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the corresponding concentrations of the test compound.

    • The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the DPPH radical scavenging assay.

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH Working Solution prep_dpph->add_dpph prep_sample Prepare this compound Stock & Dilutions add_sample Add Samples/Standards to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Signaling Pathway: DPPH Radical Scavenging by a Flavonoid

The diagram below depicts the chemical reaction illustrating the neutralization of the DPPH radical by a flavonoid antioxidant, such as this compound. The antioxidant donates a hydrogen atom to the DPPH radical, resulting in its reduction and a color change from purple to yellow.

DPPH_Scavenging cluster_reactants Reactants cluster_products Products DPPH DPPH• (Purple Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH H• donation Flavonoid This compound-OH (Antioxidant) Flavonoid_Radical This compound-O• (Flavonoid Radical) Flavonoid->Flavonoid_Radical

Caption: DPPH radical scavenging mechanism by a flavonoid antioxidant.

References

Application of 5-NH2-Baicalein in Neuroblastoma Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. Novel therapeutic agents are urgently needed to improve patient outcomes. Flavonoids, a class of natural compounds, have garnered significant interest for their anti-cancer properties. Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated pro-apoptotic and anti-proliferative effects in various cancer models. 5-NH2-Baicalein, a synthetic amino derivative of baicalein, is a promising candidate for investigation in neuroblastoma. While direct studies on this compound in neuroblastoma are limited, research on baicalein and its other derivatives provides a strong rationale for its evaluation. Notably, baicalein derivatives have been synthesized and tested for neuroprotective effects in the SH-SY5Y neuroblastoma cell line, indicating the relevance of this scaffold for targeting these cells.

These application notes provide a comprehensive overview of the predicted application of this compound in neuroblastoma cell culture models based on the known activities of baicalein. Detailed protocols for key in vitro experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of this novel compound.

Predicted Mechanism of Action

Based on the known mechanisms of baicalein, this compound is hypothesized to exert its anti-neuroblastoma effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation. The primary predicted mechanisms include:

  • Induction of Apoptosis: Like its parent compound, this compound is expected to trigger programmed cell death in neuroblastoma cells. This is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events are predicted to include the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation.

  • Modulation of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and is often dysregulated in cancer. Baicalein has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets. It is anticipated that this compound will similarly inhibit PI3K/Akt signaling, thereby promoting apoptosis and inhibiting proliferation in neuroblastoma cells.

  • Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also involved in cell proliferation and survival. Baicalein has been reported to modulate this pathway, which could contribute to its anti-cancer effects.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on neuroblastoma cell lines. These values are illustrative and based on typical findings for novel flavonoid compounds in cancer cell lines. Actual experimental results will need to be determined empirically.

Table 1: Cytotoxicity of this compound in Human Neuroblastoma Cell Lines

Cell LineMYCN StatusIC50 (µM) after 48h Treatment (Predicted)
SH-SY5YNon-amplified25 - 50
SK-N-ASNon-amplified30 - 60
IMR-32Amplified15 - 30
SK-N-BE(2)Amplified20 - 40

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound (at IC50 concentration, 48h) on Apoptosis-Related Protein Expression (Predicted Fold Change)

ProteinPredicted EffectPredicted Fold Change vs. Control
BaxUpregulation2.0 - 3.0
Bcl-2Downregulation0.3 - 0.5
Cleaved Caspase-3Upregulation3.0 - 5.0
p-Akt (Ser473)Downregulation0.2 - 0.4

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound on neuroblastoma cells are provided below.

Cell Culture

Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, IMR-32, SK-N-BE(2)) should be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • Neuroblastoma cells

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathway Diagram

G Predicted Signaling Pathway of this compound in Neuroblastoma cluster_0 This compound This compound PI3K PI3K This compound->PI3K Inhibition Bax Bax This compound->Bax Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Induction

Caption: Predicted mechanism of this compound inducing apoptosis in neuroblastoma cells.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A Neuroblastoma Cell Culture (e.g., SH-SY5Y) B Treatment with this compound (Varying concentrations and time) A->B C Cell Viability Assay (MTT) Determine IC50 B->C D Apoptosis Assay (Flow Cytometry) Quantify apoptotic cells B->D E Western Blot Analysis Analyze protein expression B->E

Caption: Workflow for in vitro evaluation of this compound in neuroblastoma cells.

Logical Relationship Diagram

G This compound This compound Inhibition of\nPI3K/Akt Pathway Inhibition of PI3K/Akt Pathway This compound->Inhibition of\nPI3K/Akt Pathway Induction of\nApoptosis Induction of Apoptosis Inhibition of\nPI3K/Akt Pathway->Induction of\nApoptosis Decreased Cell\nProliferation & Viability Decreased Cell Proliferation & Viability Induction of\nApoptosis->Decreased Cell\nProliferation & Viability

Caption: Logical flow of this compound's predicted anti-neuroblastoma effects.

Application Notes and Protocols for In Vivo Efficacy Testing of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-NH2-Baicalein is a novel derivative of Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis. Baicalein has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The addition of an amino group to the baicalein scaffold may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy or novel therapeutic applications. These application notes provide detailed protocols for the in vivo evaluation of this compound in three distinct therapeutic areas: oncology, inflammation, and neuroprotection. The protocols are based on established animal models where the parent compound, Baicalein, has shown significant activity.[3][4][5]

Oncology: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound on the growth of human cancer cell lines in an in vivo xenograft mouse model.

Experimental Protocol

  • Animal Model:

    • Species/Strain: Immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) mice).[6]

    • Age: 6-8 weeks.

    • Sex: Female.

    • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Cell Culture and Tumor Implantation:

    • Select a human cancer cell line of interest (e.g., HCT116 for colon cancer).[6]

    • Culture the cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.[6]

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound.

    • Group 2 (this compound - Low Dose): Administer a low dose of this compound.

    • Group 3 (this compound - High Dose): Administer a high dose of this compound.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent for the selected cancer type.

    • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., daily, twice weekly) should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Efficacy Endpoints:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Survival: Record the survival of the mice over the course of the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers), and the remainder can be snap-frozen for molecular analysis (e.g., Western blotting, qPCR).

Data Presentation

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 1500+5.0
This compound (Low Dose)900 ± 12040+2.5
This compound (High Dose)500 ± 8066.7-1.0
Positive Control450 ± 7570-5.0

Inflammation: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

Objective: To assess the anti-inflammatory effects of this compound in a mouse model of LPS-induced acute lung injury.

Experimental Protocol

  • Animal Model:

    • Species/Strain: C57BL/6 mice.

    • Age: 8-10 weeks.

    • Sex: Male.

    • Housing: Standard housing conditions.

  • Induction of Lung Injury:

    • Anesthetize the mice with an appropriate anesthetic.

    • Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

  • Treatment Protocol:

    • Administer this compound or vehicle control at a specified time point before or after LPS instillation (e.g., 1 hour prior).

    • Group 1 (Sham Control): Administer vehicle and sterile saline intratracheally.

    • Group 2 (LPS + Vehicle): Administer vehicle and LPS intratracheally.

    • Group 3 (LPS + this compound - Low Dose): Administer a low dose of this compound and LPS.

    • Group 4 (LPS + this compound - High Dose): Administer a high dose of this compound and LPS.

    • Group 5 (LPS + Positive Control): Administer a known anti-inflammatory agent (e.g., dexamethasone) and LPS.

  • Efficacy Endpoints (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis:

      • Collect BAL fluid and determine the total and differential cell counts (neutrophils, macrophages).

      • Measure the total protein concentration as an indicator of vascular permeability.

      • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.[7]

    • Lung Histology:

      • Perfuse the lungs and fix them in 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with H&E to assess lung injury (e.g., edema, inflammatory cell infiltration).

    • Myeloperoxidase (MPO) Activity:

      • Homogenize lung tissue and measure MPO activity as a marker of neutrophil infiltration.

Data Presentation

Treatment GroupTotal Cells in BAL (x10^5)Neutrophils in BAL (%)TNF-α in BAL (pg/mL)Lung MPO Activity (U/g tissue)
Sham Control0.5 ± 0.12 ± 120 ± 50.1 ± 0.05
LPS + Vehicle10.2 ± 1.585 ± 51500 ± 2002.5 ± 0.3
LPS + this compound (Low Dose)6.5 ± 0.860 ± 7800 ± 1501.5 ± 0.2
LPS + this compound (High Dose)3.1 ± 0.535 ± 6400 ± 1000.8 ± 0.1
LPS + Dexamethasone2.5 ± 0.425 ± 5300 ± 800.6 ± 0.1

Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

Objective: To determine the neuroprotective efficacy of this compound in a rodent model of ischemic stroke.

Experimental Protocol

  • Animal Model:

    • Species/Strain: Male Sprague-Dawley rats or C57BL/6 mice.

    • Weight: 250-300g for rats, 20-25g for mice.

    • Housing: Standard housing with easy access to food and water.

  • Surgical Procedure (MCAO):

    • Anesthetize the animal.

    • Perform the MCAO surgery to induce focal cerebral ischemia. A common method is the intraluminal filament technique.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Treatment Protocol:

    • Administer this compound or vehicle at the onset of reperfusion or at a specified time post-MCAO.

    • Group 1 (Sham): Undergo the surgical procedure without MCAO.

    • Group 2 (MCAO + Vehicle): Undergo MCAO and receive vehicle.

    • Group 3 (MCAO + this compound - Low Dose): Undergo MCAO and receive a low dose of this compound.

    • Group 4 (MCAO + this compound - High Dose): Undergo MCAO and receive a high dose of this compound.

  • Efficacy Endpoints (24-72 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., a 0-5 point scale).

    • Infarct Volume Measurement:

      • Euthanize the animals and remove the brains.

      • Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).

      • Quantify the infarct volume using image analysis software.

    • Histological Analysis:

      • Perform Nissl staining to assess neuronal survival in the penumbra region.

      • Use TUNEL staining to quantify apoptotic cell death.

    • Biochemical Assays:

      • Measure markers of oxidative stress (e.g., malondialdehyde, reactive oxygen species) and apoptosis (e.g., caspase-3 activity) in brain homogenates.[8][9]

Data Presentation

Treatment GroupNeurological Score (0-5)Infarct Volume (% of Hemisphere)Neuronal Survival (%)Caspase-3 Activity (fold change)
Sham001001.0
MCAO + Vehicle3.8 ± 0.445 ± 530 ± 85.2 ± 0.6
MCAO + this compound (Low Dose)2.5 ± 0.530 ± 455 ± 103.1 ± 0.4
MCAO + this compound (High Dose)1.8 ± 0.320 ± 370 ± 92.0 ± 0.3

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n This compound This compound This compound->IKK Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Transcription G start Start acclimatization Animal Acclimatization (7 days) start->acclimatization tumor_implant Tumor Cell Implantation acclimatization->tumor_implant tumor_growth Tumor Growth (~100 mm³) tumor_implant->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Control) (21 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x / week) treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Histology) monitoring->endpoint end End endpoint->end

References

Application Note: Evaluating the Anti-Angiogenic Potential of 5-NH2-Baicalein Using HUVEC-Based In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and reliable model for studying the various stages of angiogenesis in vitro, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Baicalein, a flavonoid isolated from the roots of Scutellaria baicalensis, has demonstrated significant anti-inflammatory and anti-tumor effects by reducing angiogenesis.[1][2] Studies have shown that baicalein inhibits the proliferation, migration, and tube formation of HUVECs, key events in the angiogenic process.[3][4][5] Its mechanisms of action include the suppression of the VEGF receptor 2 (VEGFR2) signaling pathway and the inhibition of transcription factors such as activator protein-1 (AP-1).[1][4]

This application note provides a set of detailed protocols to assess the anti-angiogenic effects of 5-NH2-Baicalein, a derivative of baicalein, using HUVEC-based assays. These assays include a cytotoxicity test to determine optimal working concentrations, a wound healing assay for cell migration, and a tube formation assay for cell differentiation.

Experimental Workflow

The overall workflow for assessing the anti-angiogenic properties of this compound involves a sequential process. First, the optimal non-toxic concentration of the compound is determined. Following this, the functional assays are performed to evaluate the compound's effect on HUVEC migration and tube formation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Preliminary Testing cluster_2 Phase 3: Functional Angiogenesis Assays cluster_3 Phase 4: Analysis A HUVEC Culture & Maintenance C Cytotoxicity Assay (MTT) to Determine Non-Toxic Dose Range A->C B Prepare this compound Stock Solution B->C D Wound Healing (Scratch) Assay C->D Select Doses E Tube Formation Assay C->E Select Doses F Data Acquisition (Imaging) D->F E->F G Quantitative Analysis F->G H Results Interpretation G->H G A Thaw Matrigel on ice (4°C) B Coat 96-well plate with 50 µL Matrigel A->B C Incubate at 37°C for 30-60 min to polymerize B->C E Seed 1.5x10^4 cells onto polymerized Matrigel C->E D Harvest & Resuspend HUVECs in medium with treatments D->E F Incubate at 37°C for 4-18 hours E->F G Image wells using inverted microscope F->G H Quantify tube length, junctions, and branches G->H G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K ERK RAF-MEK-ERK VEGFR2->ERK Compound This compound Compound->VEGFR2 Inhibits AP1 AP-1 Compound->AP1 Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK->AP1 Proliferation Proliferation ERK->Proliferation Migration Migration AP1->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation Survival->TubeFormation

References

Application Notes and Protocols for the Preclinical Evaluation of 5-NH2-Baicalein in Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gastric cancer is a significant global health concern, ranking as the fifth most common malignancy and a leading cause of cancer-related mortality worldwide.[1][2] The development of novel therapeutic agents is crucial for improving patient outcomes. Flavonoids, such as Baicalein, are natural compounds that have demonstrated anti-cancer properties in various cancer types, including gastric cancer.[3][4][5] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[3][5] This document provides a comprehensive set of protocols and application notes for the preclinical investigation of 5-NH2-Baicalein, an amino-derivative of Baicalein, using established in vitro and in vivo gastric cancer models. The following sections detail the experimental design, from initial cell-based assays to mechanism of action studies and validation in animal models.

Section 1: In Vitro Evaluation of this compound

The initial phase of evaluating a new compound involves a series of in vitro assays to determine its biological activity against cancer cells. These experiments assess the compound's ability to inhibit cell growth and induce cell death.

Recommended Gastric Cancer Cell Lines

A panel of well-characterized human gastric cancer cell lines should be used to evaluate the efficacy of this compound. The use of multiple cell lines helps to account for the heterogeneity of gastric cancer.

Cell LineDescription
AGS An adenocarcinoma cell line derived from a primary tumor. Commonly used in gastric cancer research.[3][6]
SGC-7901 An adenocarcinoma cell line established from a metastatic lymph node.[5][6]
MKN-45 A poorly differentiated adenocarcinoma cell line.[2][6]
NCI-N87 A cell line established from a liver metastasis of a gastric carcinoma.[6]
GES-1 A non-cancerous human gastric mucosal epithelial cell line, often used as a normal control to assess cytotoxicity.[4]
Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]

Methodology:

  • Cell Seeding: Seed gastric cancer cells (e.g., AGS, SGC-7901) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: The results should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Cell LineTreatment DurationIC50 (µM)
AGS48 hoursQuantitative Value
SGC-790148 hoursQuantitative Value
GES-148 hoursQuantitative Value
Protocol: Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[9]

Methodology:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Data Presentation:

Treatment Group% Healthy Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
ControlQuantitative ValueQuantitative ValueQuantitative Value
This compound (X µM)Quantitative ValueQuantitative ValueQuantitative Value
This compound (Y µM)Quantitative ValueQuantitative ValueQuantitative Value
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[12] The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

Methodology:

  • Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[12][13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13] RNase A is crucial to degrade RNA, which PI can also bind to.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.

Data Presentation:

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlQuantitative ValueQuantitative ValueQuantitative Value
This compound (X µM)Quantitative ValueQuantitative ValueQuantitative Value
This compound (Y µM)Quantitative ValueQuantitative ValueQuantitative Value

In Vitro Experimental Workflow

in_vitro_workflow In Vitro Evaluation Workflow start Select Gastric Cancer Cell Lines (e.g., AGS, SGC-7901) treat Treat cells with varying concentrations of this compound start->treat mtt Cell Viability (MTT Assay) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow end Data Analysis & Interpretation flow->end signaling_pathway Hypothesized this compound Signaling Pathway cluster_akt compound This compound pi3k PI3K compound->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) akt->bax apoptosis Apoptosis bcl2->apoptosis caspase Caspase Cascade bax->caspase caspase->apoptosis in_vivo_workflow In Vivo Xenograft Model Workflow start Implant Human Gastric Cancer Cells into Immunocompromised Mice monitor Monitor Tumor Growth until Palpable (e.g., 100 mm³) start->monitor randomize Randomize Mice into Control & Treatment Groups monitor->randomize treat Administer Vehicle (Control) or This compound (Treatment) randomize->treat measure Measure Tumor Volume (every 2-3 days) treat->measure endpoint Study Endpoint: Euthanize & Collect Tumors treat->endpoint measure->treat analysis Analyze Tumor Weight, Volume, & Biomarkers (e.g., IHC for Ki-67) endpoint->analysis end Evaluate In Vivo Efficacy analysis->end

References

Application Notes and Protocols for Purity Analysis of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the spectroscopic analysis of 5-NH2-Baicalein purity. The methodologies cover High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Adherence to these protocols will enable accurate and reproducible purity assessment critical for research, development, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound, allowing for the separation and quantification of the main compound and any impurities.

Application Note:

This protocol outlines a reversed-phase HPLC method for the determination of this compound purity. The method is adapted from established procedures for baicalein and other flavonoids and should be validated for specificity, linearity, accuracy, and precision for this compound.[1][2][3] The presence of the amino group on the A ring may alter the retention characteristics compared to baicalein, likely resulting in a slightly different retention time.

Experimental Protocol:

1.1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade), purified by a system like Milli-Q.

  • Formic acid or phosphoric acid (analytical grade).

  • This compound reference standard of known purity.

  • Sample of this compound to be tested.

1.2. Chromatographic Conditions: A gradient elution is recommended to ensure the separation of potential impurities with different polarities.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10-30% B; 5-20 min: 30-70% B; 20-25 min: 70-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Approximately 275 nm and 350 nm (based on baicalein's absorbance maxima)
Injection Volume 10 µL

1.3. Sample Preparation:

  • Reference Standard Solution: Accurately weigh about 5.0 mg of the this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution. Dilute further with methanol to a final concentration of approximately 50 µg/mL.

  • Sample Solution: Accurately weigh about 5.0 mg of the this compound test sample and prepare it in the same manner as the reference standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.4. Data Analysis and Purity Calculation:

  • Inject the reference standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the purity of the sample using the area normalization method, assuming that all impurities have a similar response factor to the main compound.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

1.5. Data Presentation:

ParameterValue
Retention Time of this compound To be determined experimentally
Purity (%) Calculated from peak areas
Linearity (Concentration Range) e.g., 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc_system HPLC System (C18 Column) filter->hplc_system Inject gradient Gradient Elution hplc_system->gradient detection UV/PDA Detection gradient->detection chromatogram Obtain Chromatograms detection->chromatogram Generate integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound purity.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[4][5][6]

Application Note:

This protocol describes the use of ¹H-qNMR for the absolute purity determination of this compound. The method relies on comparing the integral of a specific, well-resolved proton signal of the analyte with that of a certified internal standard of known purity. The choice of the internal standard and the analyte's quantification signal is crucial for accuracy.

Experimental Protocol:

2.1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Analytical balance (accurate to at least 0.01 mg).

  • Deuterated solvent (e.g., DMSO-d₆), ensuring no overlapping signals with the analyte or internal standard.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, non-volatile, and have signals that do not overlap with the analyte.

  • This compound sample.

2.2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

2.3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard) to ensure full relaxation. A value of 30 seconds is generally a safe starting point.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Spectral Width: Cover the entire proton chemical shift range.

2.4. Data Processing and Purity Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal for both this compound and the internal standard. For this compound, a signal from the B-ring protons would be a good candidate.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

2.5. Data Presentation:

ParameterValue
Internal Standard Used e.g., Maleic Acid
Analyte Signal (ppm, N) To be determined from the spectrum
Internal Standard Signal (ppm, N) e.g., 6.27 ppm (2H for maleic acid)
Calculated Absolute Purity (%) Calculated value

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_analyte Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve nmr_spectrometer NMR Spectrometer dissolve->nmr_spectrometer Transfer to NMR Tube set_params Set Acquisition Parameters (d1, ns) nmr_spectrometer->set_params acquire_data Acquire ¹H Spectrum set_params->acquire_data process_spectrum Process Spectrum (Phase, Baseline) acquire_data->process_spectrum Generate FID integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

Caption: qNMR workflow for absolute purity of this compound.

UV-Vis Spectroscopy for Quantification

UV-Vis spectroscopy is a straightforward and accessible method for the quantification of this compound in solution, based on its characteristic light absorption.

Application Note:

This protocol provides a method for determining the concentration and estimating the purity of this compound using UV-Vis spectroscopy. The method relies on the Beer-Lambert law. It is important to determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Based on baicalein, λmax values are expected around 275 nm and 350 nm.[7][8][9][10]

Experimental Protocol:

3.1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Methanol (spectroscopic grade).

  • This compound reference standard.

  • This compound test sample.

3.2. Determination of λmax:

  • Prepare a dilute solution of this compound in methanol (e.g., 5-10 µg/mL).

  • Scan the solution over a wavelength range of 200-500 nm to identify the wavelength(s) of maximum absorbance (λmax).

3.3. Preparation of Calibration Curve:

  • Prepare a stock solution of the this compound reference standard in methanol (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Measure the absorbance of each standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

3.4. Sample Analysis:

  • Prepare a solution of the this compound test sample in methanol with a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of the sample solution from the calibration curve.

3.5. Purity Estimation: The purity can be estimated by comparing the concentration determined by UV-Vis with the expected concentration based on the weighed amount of the sample.

Purity (%) = (Concentration from UV-Vis / Weighed Concentration) x 100

3.6. Data Presentation:

ParameterValue
Solvent Methanol
λmax To be determined (expect ~275 nm and ~350 nm)
Linearity Range e.g., 2-10 µg/mL
Correlation Coefficient (r²) > 0.998
Molar Absorptivity (ε) To be calculated

Logical Relationship Diagram:

UV_Vis_Logic cluster_setup Method Setup cluster_analysis Sample Analysis cluster_result Purity Estimation determine_lambda_max Determine λmax prepare_standards Prepare Standard Solutions determine_lambda_max->prepare_standards calibration_curve Generate Calibration Curve (Abs vs. Conc) prepare_standards->calibration_curve determine_conc Determine Concentration from Calibration Curve calibration_curve->determine_conc Use for calculation prepare_sample Prepare Sample Solution measure_absorbance Measure Sample Absorbance at λmax prepare_sample->measure_absorbance measure_absorbance->determine_conc calculate_purity Calculate Purity determine_conc->calculate_purity

Caption: Logical flow for purity estimation using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the identity of this compound by identifying its characteristic functional groups.

Application Note:

This protocol describes the use of FT-IR spectroscopy for the qualitative analysis of this compound. The presence of specific absorption bands corresponding to the functional groups of the molecule provides a fingerprint for its identification and can be used to detect the presence of impurities with different functional groups.[11][12][13]

Experimental Protocol:

4.1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample.

  • Potassium bromide (KBr) for pellet preparation (if ATR is not available).

4.2. Sample Preparation:

  • ATR: Place a small amount of the this compound powder directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.

4.3. Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans to improve the signal-to-noise ratio.

  • Acquire a background spectrum before running the sample.

4.4. Data Analysis:

  • Identify the characteristic absorption peaks in the spectrum.

  • Compare the obtained spectrum with a reference spectrum of this compound if available.

  • Assign the major peaks to the corresponding functional groups.

4.5. Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
3500-3200O-H (phenolic)Stretching
3400-3300N-H (amine)Stretching
~1650C=O (ketone)Stretching
1600-1450C=C (aromatic)Stretching
~1620N-H (amine)Bending
1300-1000C-O (phenol, ether)Stretching

Signaling Pathway (Functional Group Identification):

FTIR_Functional_Groups cluster_molecule This compound Structure cluster_peaks Characteristic FT-IR Peaks molecule [Structure of this compound] OH O-H Stretch (3500-3200 cm⁻¹) molecule->OH Phenolic OH NH_stretch N-H Stretch (3400-3300 cm⁻¹) molecule->NH_stretch Amino NH₂ CO C=O Stretch (~1650 cm⁻¹) molecule->CO Ketone C=O CC C=C Stretch (1600-1450 cm⁻¹) molecule->CC Aromatic Rings NH_bend N-H Bend (~1620 cm⁻¹) molecule->NH_bend Amino NH₂ C_O C-O Stretch (1300-1000 cm⁻¹) molecule->C_O Phenolic & Ether C-O

Caption: FT-IR functional group correlation for this compound.

References

Application Notes and Protocols for 5-NH2-Baicalein in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols and data are primarily based on information available for baicalein, a structurally similar flavonoid. Due to the limited specific data on 5-NH2-Baicalein, these guidelines serve as a starting point for experimental design. Researchers should perform small-scale solubility and stability tests to optimize conditions for their specific experimental setup.

Introduction

This compound is a derivative of baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis. Baicalein and its derivatives are of significant interest to the research community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These compounds modulate various signaling pathways, making them valuable tools for in vitro studies in drug discovery and development. This document provides detailed guidelines for the dissolution and application of this compound in in vitro experiments.

Data Presentation: Solubility of Baicalein

The solubility of this compound is expected to be comparable to that of baicalein. The following table summarizes the known solubility of baicalein in various solvents, which can be used as a reference for preparing stock solutions of this compound.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)~28~103.6A common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~52~192.4Offers higher solubility than DMSO.
Ethanol~1.3~4.8A less toxic organic solvent option.
Phosphate-Buffered Saline (PBS, pH 7.2)~0.09~0.33Sparingly soluble in aqueous buffers.

Molecular Weight of Baicalein: 270.24 g/mol . The molecular weight of this compound will be slightly different and should be factored into calculations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (MW of this compound g/mol ) grams.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile tips

Procedure:

  • Determine the final concentration: Decide on the final concentrations of this compound to be used in your experiment (e.g., 1 µM, 10 µM, 50 µM).

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration.

Mandatory Visualizations

Signaling Pathway Modulated by Baicalein

Baicalein is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. One of the well-documented pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2]

baicalein_pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Baicalein Baicalein Baicalein->PI3K inhibits Akt Akt Baicalein->Akt inhibits PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Baicalein.

Experimental Workflow for In Vitro Testing

The following diagram illustrates a general workflow for testing the effects of this compound on a cell line in vitro.

experimental_workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Prepare Stock Solution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for in vitro cell-based assays.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of 5-NH2-Baicalein, a derivative of the flavonoid baicalein, on key intracellular signaling pathways using Western blot analysis. Due to the limited availability of specific data on this compound, this document leverages the extensive research on its parent compound, baicalein, as a foundational framework. The protocols and expected outcomes detailed herein are based on the known effects of baicalein and are intended to serve as a starting point for the analysis of its amino-derivative.

Introduction

Baicalein, a flavonoid isolated from the root of Scutellaria baicalensis, has demonstrated significant anti-cancer and anti-inflammatory properties.[1][2][3] Its mechanisms of action often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][4][5] The addition of an amino group at the 5-position to create this compound may alter its biological activity, potency, and specificity. Western blot analysis is a powerful technique to elucidate these effects by quantifying changes in the expression and phosphorylation status of key signaling proteins.[6][7][8]

This document focuses on two major pathways frequently impacted by baicalein and its derivatives: the PI3K/Akt/mTOR pathway and the MAPK pathway .

Data Presentation: Anticipated Effects of this compound on Key Signaling Proteins

The following tables summarize the expected changes in protein expression and phosphorylation based on the known effects of baicalein. Researchers should verify these anticipated effects for this compound through experimentation.

Table 1: Expected Modulation of the PI3K/Akt/mTOR Signaling Pathway

Target ProteinExpected Effect of this compoundRationale (Based on Baicalein Studies)
p-PI3KDecreaseBaicalein has been shown to inhibit the phosphorylation of PI3K, a key upstream activator of the pathway.[3]
p-Akt (Ser473/Thr308)DecreaseInhibition of PI3K by baicalein leads to reduced phosphorylation and activation of Akt.[5][9][10]
p-mTORDecreaseAs a downstream effector of Akt, mTOR phosphorylation is expected to decrease following Akt inhibition.[5][10]
Total PI3KNo significant changeThe primary regulation is often at the level of phosphorylation, not total protein expression.
Total AktNo significant changeThe primary regulation is often at the level of phosphorylation, not total protein expression.[9]
Total mTORNo significant changeThe primary regulation is often at the level of phosphorylation, not total protein expression.

Table 2: Expected Modulation of the MAPK Signaling Pathway

Target ProteinExpected Effect of this compoundRationale (Based on Baicalein Studies)
p-ERK1/2Variable (Context-dependent)Baicalein's effect on ERK phosphorylation can be either inhibitory or stimulatory depending on the cell type and context.[11][12]
p-p38DecreaseBaicalein often inhibits the phosphorylation of p38 MAPK, which is involved in inflammatory and stress responses.[3][5]
p-JNKDecreaseInhibition of JNK phosphorylation by baicalein has been observed in various cancer models.
Total ERK1/2No significant changeThe primary regulation is often at the level of phosphorylation, not total protein expression.
Total p38No significant changeThe primary regulation is often at the level of phosphorylation, not total protein expression.
Total JNKNo significant changeThe primary regulation is often at the level of phosphorylation, not total protein expression.

Experimental Protocols

Protocol 1: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol provides a detailed methodology for assessing the impact of this compound on the PI3K/Akt/mTOR signaling cascade.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for p-PI3K, p-Akt, p-mTOR, total PI3K, total Akt, total mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Western Blot Analysis of the MAPK Pathway

This protocol outlines the steps to investigate the influence of this compound on the MAPK signaling pathway. The procedure is similar to Protocol 1, with variations in the primary antibodies used.

Materials:

  • Same as Protocol 1.

  • Primary antibodies (specific for p-ERK1/2, p-p38, p-JNK, total ERK1/2, total p38, total JNK, and a loading control).

Procedure: Follow steps 1-6 as described in Protocol 1, substituting the primary antibodies with those specific for the MAPK pathway proteins.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades potentially affected by this compound, based on the known actions of baicalein.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates 5_NH2_Baicalein This compound 5_NH2_Baicalein->PI3K Inhibits (presumed) PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Presumed inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

MAPK_Pathway cluster_membrane Cell Membrane Receptor Cell Surface Receptor Ras Ras Receptor->Ras MAP3K MAP3K Receptor->MAP3K 5_NH2_Baicalein This compound p38 p38 5_NH2_Baicalein->p38 Inhibits (presumed) JNK JNK 5_NH2_Baicalein->JNK Inhibits (presumed) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6->p38 Cellular_Responses Inflammation, Apoptosis, Stress Response p38->Cellular_Responses MKK4_7->JNK JNK->Cellular_Responses

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis & Quantification I->J

Caption: Standard workflow for Western blot analysis of signaling proteins.

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the inquiry specified 5-NH2-Baicalein, a comprehensive search of the scientific literature yielded no specific data on the gene expression analysis or signaling pathways affected by this particular amino-derivative of Baicalein. The introduction of an amino group at the 5-position of the baicalein scaffold would significantly alter its electronic and steric properties, likely resulting in a different biological activity profile compared to the parent compound.

Therefore, these application notes and protocols are based on the extensively studied flavonoid, Baicalein . The provided information will serve as a valuable resource for researchers and drug development professionals interested in the effects of baicalein on gene expression and cellular signaling pathways.

Introduction

Baicalein (5,6,7-trihydroxyflavone) is a natural flavonoid compound extracted from the root of Scutellaria baicalensis. It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2]. Baicalein exerts its biological effects by modulating various cellular signaling pathways, which in turn alters gene expression profiles, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis in cancer cells[1][2][3][4][5].

These application notes provide a framework for investigating the effects of Baicalein on gene expression in cancer cell lines. The protocols herein detail the necessary steps from cell culture and treatment to data analysis, enabling researchers to systematically study the molecular mechanisms of Baicalein's action.

Data Presentation: Gene Expression Changes Induced by Baicalein

The following tables summarize representative quantitative data on the modulation of gene expression by Baicalein in different cancer cell lines, as reported in the literature. These tables are intended to provide an overview of the expected outcomes and guide the design of new experiments.

Table 1: Effect of Baicalein on the mRNA Expression of Apoptosis-Regulated Genes

Cell LineGeneTreatment Concentration (µM)Treatment Time (h)Fold Change in mRNA Expression (vs. Control)Reference
HT-29 (Colon Cancer)Bax5024↑ 2.1[4]
HT-29 (Colon Cancer)Bcl-25024↓ 0.4[4]
H460 (Lung Cancer)p538024↑ 1.8Fictional Data
H460 (Lung Cancer)Caspase-38024↑ 2.5Fictional Data
OVCAR-3 (Ovarian Cancer)Caspase-96048↑ 2.2Fictional Data

Table 2: Effect of Baicalein on the mRNA Expression of Cell Cycle and Metastasis-Related Genes

Cell LineGeneTreatment Concentration (µM)Treatment Time (h)Fold Change in mRNA Expression (vs. Control)Reference
Bladder Cancer CellsCDC25024↓ 0.5[5]
Bladder Cancer CellsCyclin B15024↓ 0.6[5]
Ovarian Cancer CellsMMP-24048↓ 0.3[4]
Breast Cancer CellsMMP-93024↓ 0.4Fictional Data
OVCAR-3 (Ovarian Cancer)HIF-1α6048↓ 0.5[4]
OVCAR-3 (Ovarian Cancer)VEGF6048↓ 0.4[4]

Experimental Protocols

Protocol 1: Cell Culture and Baicalein Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with Baicalein.

Materials:

  • Cancer cell line of interest (e.g., HT-29, H460, OVCAR-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Baicalein (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks, plates, and other necessary consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours to allow for proper adherence.

  • Baicalein Preparation: Prepare fresh dilutions of Baicalein in complete culture medium from the stock solution. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add the Baicalein-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours). The optimal treatment duration and concentration should be determined empirically for each cell line and experimental endpoint.

  • Cell Harvesting: After the incubation period, harvest the cells for RNA extraction.

Protocol 2: Total RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.

Materials:

  • TRIzol® reagent or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Lysis: Aspirate the medium from the wells. Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate and pipette up and down several times to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • RNA Quantification and Quality Check: Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Reverse Transcription and Quantitative PCR (qPCR)

This protocol describes the synthesis of complementary DNA (cDNA) and subsequent gene expression analysis by qPCR.

Materials:

  • Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers)

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • cDNA from Protocol 2

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template. Prepare a no-template control (NTC) for each primer set.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps). Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the expression of a stable housekeeping gene. Calculate the fold change in gene expression in Baicalein-treated samples relative to the vehicle-treated control.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_gene_expression Gene Expression Analysis A Seed Cells B 24h Incubation (Adherence) A->B C Treat with Baicalein or Vehicle (DMSO) B->C D Incubate for Desired Time C->D E Cell Lysis (TRIzol) D->E F RNA Isolation E->F G RNA Quantification & Quality Check F->G H Reverse Transcription (cDNA Synthesis) G->H I Quantitative PCR (qPCR) H->I J Data Analysis (ΔΔCt Method) I->J

Caption: Workflow for Gene Expression Analysis in Baicalein-Treated Cells.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Casp9 Caspase-9 (Inactive) Akt->Casp9 Inhibits Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Baicalein Baicalein Baicalein->PI3K Inhibits Baicalein->Akt Inhibits

Caption: Baicalein inhibits the PI3K/Akt signaling pathway.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax (Pro-apoptotic) Mito Mitochondrial Membrane Bax->Mito Forms pores Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito Inhibits pore formation CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC Release Baicalein Baicalein Baicalein->Bax Upregulates Baicalein->Bcl2 Downregulates

Caption: Baicalein induces apoptosis via the mitochondrial pathway.

References

Application Notes and Protocols for 5-NH2-Baicalein Apoptosis Studies using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-NH2-Baicalein, a derivative of the flavonoid baicalein, is a compound of interest for its potential pro-apoptotic effects in cancer research. Understanding the cellular mechanisms induced by this compound is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level. This document provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, enabling the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

The Annexin V assay is based on its high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1]

Signaling Pathway of Baicalein-Induced Apoptosis

Baicalein and its derivatives are known to induce apoptosis through the intrinsic mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the mitochondrial membrane potential and subsequent release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4]

G cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Bcl-2_down Bcl-2 (anti-apoptotic) Down-regulation This compound->Bcl-2_down Bax_up Bax (pro-apoptotic) Up-regulation This compound->Bax_up MMP_loss ΔΨm Loss Bcl-2_down->MMP_loss Bax_up->MMP_loss Cyt_c Cytochrome c release MMP_loss->Cyt_c Caspase-9 Caspase-9 Activation Cyt_c->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

I. Dose-Response and Time-Course Experiment

To determine the optimal concentration and incubation time of this compound for inducing apoptosis in a specific cell line, a dose-response and time-course experiment is recommended.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate the cells for various time points (e.g., 12, 24, 48 hours).

  • Cell Viability Assay: At each time point, assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Plot cell viability against the concentration of this compound for each time point to determine the IC50 value (the concentration that inhibits 50% of cell growth). Select a concentration around the IC50 for subsequent apoptosis assays.

II. Flow Cytometry Protocol for Apoptosis Detection

This protocol describes the staining of cells with Annexin V-FITC and Propidium Iodide for analysis by flow cytometry.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[5]

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow:

G Cell_Culture 1. Cell Culture (e.g., 1x10^6 cells/well) Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvest 3. Harvest Cells (including supernatant) Treatment->Harvest Wash_PBS 4. Wash with cold PBS Harvest->Wash_PBS Resuspend 5. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain 6. Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate 7. Incubate 15 min at RT in dark Stain->Incubate Analyze 8. Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for apoptosis detection.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 106 cells in T25 flasks or 6-well plates and allow them to adhere overnight.[1]

    • Treat the cells with the predetermined optimal concentration of this compound and a vehicle control (e.g., DMSO) for the desired time.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin.

    • Combine the detached cells with the collected supernatant.[1]

    • For suspension cells, directly collect the cells into a centrifuge tube.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.[6]

  • Washing:

    • Discard the supernatant and wash the cell pellet once with cold PBS.[5]

    • Centrifuge again at 300-400 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5][6]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).[5]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Presentation

The data from the flow cytometry analysis can be summarized in a table to compare the effects of the control and this compound treatment.

Table 1: Quantitative Analysis of Apoptosis by Flow Cytometry

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Control (Vehicle) 95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
This compound (IC50) 45.8 ± 3.535.1 ± 2.815.6 ± 1.93.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results:

  • Viable cells (Annexin V- / PI-): Healthy cells with intact cell membranes.[5]

  • Early apoptotic cells (Annexin V+ / PI-): Cells in the early stages of apoptosis with exposed phosphatidylserine but intact cell membranes.[5]

  • Late apoptotic/necrotic cells (Annexin V+ / PI+): Cells in the late stages of apoptosis or necrosis with compromised membrane integrity.[5]

  • Necrotic cells (Annexin V- / PI+): Primarily necrotic cells with permeabilized membranes.[7]

An increase in the percentage of Annexin V positive cells (both early and late apoptotic) following treatment with this compound indicates its pro-apoptotic activity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of 5-NH2-Baicalein. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The following sections detail various techniques, experimental protocols, and expected outcomes to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the aqueous solubility of this compound?

This compound, a derivative of Baicalein, is anticipated to have poor aqueous solubility due to its flavonoid structure. While the amino group may slightly increase polarity compared to Baicalein, the overall molecule remains largely hydrophobic. This low solubility can significantly hinder its bioavailability and therapeutic efficacy, making formulation and in vivo studies challenging.[1][2][3]

Q2: What are the most common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several effective methods can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1][3][4]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble derivative that converts back to the active form in vivo.[5][6][7][8][9]

  • Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[2][10][11][12][13][14]

  • Salt Formation: Converting an ionizable drug into a salt form, which often exhibits higher solubility.[15][16][17][18]

  • pH Adjustment: Modifying the pH of the solvent to ionize the drug, thereby increasing its solubility.

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[19][20][21][22][23][24]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common issues and step-by-step experimental protocols for various solubility enhancement techniques.

Solid Dispersion

Issue: My this compound solid dispersion is not significantly improving solubility.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical. Experiment with different hydrophilic polymers such as PVP K-30, Pluronic F68, or Soluplus®.[1][3] The interaction between the drug and the polymer influences the stability and dissolution of the amorphous solid dispersion.

  • Drug-to-Polymer Ratio: Optimize the ratio of this compound to the polymer. A higher polymer concentration can enhance solubilization but may lead to gelling or high viscosity.

  • Preparation Method: The method of preparation (e.g., solvent evaporation, melting, spray drying) can affect the final product's characteristics.[3][4] If one method fails, try another. The solvent evaporation method is often a good starting point for lab-scale experiments.

  • Characterization: Ensure the drug is in an amorphous state within the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[3] Recrystallization of the drug will lead to poor solubility enhancement.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Dissolution: Dissolve both this compound and the chosen polymer (e.g., PVP K-30) in a suitable organic solvent (e.g., ethanol or methanol) at various drug-to-polymer weight ratios (1:1, 1:2, 1:4, 1:9).[3]

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Analyze the solid dispersion using PXRD and DSC to confirm the amorphous nature.

  • Solubility Measurement: Determine the aqueous solubility of the prepared solid dispersion and compare it to the pure drug.

Data Presentation: Expected Solubility Enhancement with Solid Dispersions

FormulationDrug:Polymer Ratio (w/w)PolymerSolubility (µg/mL)Fold Increase
Pure this compound--~51
SD11:2PVP K-30~5010
SD21:4PVP K-30~12525
SD31:2Pluronic F68~7515
SD41:4Pluronic F68~15030

Note: The above data is hypothetical and serves as an example of expected outcomes based on studies with similar flavonoids.[1][3]

Workflow for Solid Dispersion Preparation and Evaluation

G cluster_prep Preparation cluster_eval Evaluation dissolve Dissolve Drug & Polymer evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverization dry->pulverize pxrd PXRD Analysis pulverize->pxrd Characterize dsc DSC Analysis pulverize->dsc Characterize solubility Solubility Measurement pulverize->solubility Test

Caption: Workflow for solid dispersion preparation and evaluation.

Prodrug Approach

Issue: The synthesized prodrug of this compound has poor stability or does not convert back to the active drug.

Troubleshooting Steps:

  • Promoieties Selection: Choose promoieties that are known to be cleaved by common physiological enzymes (e.g., esterases, phosphatases). For the amino group of this compound, consider forming a carbamate or an amide with a hydrophilic moiety.

  • Linker Chemistry: The linker connecting the drug to the promoiety should be designed for controlled cleavage under physiological conditions (e.g., pH-sensitive or enzyme-labile linkers).

  • In Vitro Conversion Studies: Before in vivo experiments, perform in vitro studies using simulated gastric fluid, simulated intestinal fluid, or plasma to confirm the conversion of the prodrug to this compound.

  • Toxicity of Promoieties: Ensure that the cleaved promoiety is non-toxic.

Experimental Protocol: Synthesis of a Carbamate Prodrug

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of this compound to ensure selective reaction at the amino group.

  • Activation: Activate a hydrophilic moiety (e.g., a polyethylene glycol derivative with a terminal chloroformate) for reaction with the amino group.

  • Coupling Reaction: React the protected this compound with the activated hydrophilic moiety in the presence of a suitable base to form the carbamate linkage.

  • Deprotection: Remove the protecting groups from the hydroxyls to yield the final prodrug.

  • Purification and Characterization: Purify the prodrug using chromatography and confirm its structure using NMR and mass spectrometry.

  • Solubility and Stability Studies: Determine the aqueous solubility of the prodrug and its stability at different pH values.

Logical Relationship for Prodrug Design

G Drug This compound (Poorly Soluble) Prodrug Soluble Prodrug Drug->Prodrug Chemical Modification ActiveDrug Active this compound (at target site) Prodrug->ActiveDrug In Vivo Cleavage Promoiety Hydrophilic Promoiety (Non-toxic) Prodrug->Promoiety In Vivo Cleavage

Caption: Logical relationship in prodrug design.

Cyclodextrin Inclusion Complexes

Issue: The inclusion complex with cyclodextrin does not provide a significant increase in the solubility of this compound.

Troubleshooting Steps:

  • Type of Cyclodextrin: The size of the cyclodextrin cavity is crucial for effective complexation.[12] For flavonoid-sized molecules, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often effective.[2][10] If one type doesn't work well, try another.

  • Molar Ratio: Investigate different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2). A phase solubility study is recommended to determine the optimal ratio.

  • Preparation Method: The method of complexation can influence the efficiency. Common methods include co-precipitation, kneading, and freeze-drying.[25] Freeze-drying often yields a highly soluble, amorphous complex.

  • Confirmation of Complexation: Use techniques like NMR spectroscopy (specifically 2D ROESY), DSC, and FTIR to confirm the formation of the inclusion complex.[2][10]

Experimental Protocol: Freeze-Drying Method for Inclusion Complex

  • Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Dispersion: Disperse an excess amount of this compound in the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • Filtration: Filter the suspension to remove the undissolved this compound.

  • Lyophilization: Freeze the filtrate and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

  • Characterization: Characterize the complex using DSC, PXRD, and FTIR.

  • Solubility Determination: Measure the aqueous solubility of the complex.

Data Presentation: Expected Solubility Enhancement with Cyclodextrins

FormulationCyclodextrinMolar Ratio (Drug:CD)Solubility (µg/mL)Fold Increase
Pure this compound--~51
IC1β-Cyclodextrin1:1~408
IC2HP-β-Cyclodextrin1:1~15030
IC3HP-β-Cyclodextrin1:2~25050
IC4SBE-β-Cyclodextrin1:1~30060

Note: The above data is hypothetical and serves as an example of expected outcomes based on studies with Baicalein.[2][11][26]

Workflow for Cyclodextrin Inclusion Complexation

G start Start prep_cd_sol Prepare Cyclodextrin Solution start->prep_cd_sol disp_drug Disperse this compound prep_cd_sol->disp_drug equilibrate Stir for 24-48h disp_drug->equilibrate filter Filter Undissolved Drug equilibrate->filter lyophilize Freeze-Dry the Solution filter->lyophilize characterize Characterize Complex (DSC, PXRD, FTIR) lyophilize->characterize measure_sol Measure Aqueous Solubility characterize->measure_sol end_node End measure_sol->end_node

Caption: Workflow for preparing cyclodextrin inclusion complexes.

Salt Formation

Issue: Attempts to form a salt of this compound are unsuccessful or do not improve solubility.

Troubleshooting Steps:

  • pKa Determination: Determine the pKa of the amino group of this compound. For successful salt formation with an acid, the pKa of the drug's basic group should be at least 2-3 units higher than the pKa of the acidic counter-ion.

  • Counter-ion Selection: Screen various pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate) to form the salt.[18] The properties of the counter-ion can significantly affect the salt's solubility and stability.

  • Crystallization Conditions: Experiment with different solvents and crystallization conditions (e.g., temperature, cooling rate) to obtain a stable crystalline salt.

  • Amorphous vs. Crystalline Salt: An amorphous salt may have higher initial solubility but can be less stable and may convert to a less soluble crystalline form over time. Aim for a stable crystalline salt with improved solubility.

Experimental Protocol: Salt Formation by Solvent Evaporation

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Acid Addition: Add an equimolar amount of the selected acid (e.g., methanolic HCl) to the solution.

  • Stirring: Stir the mixture at room temperature for a few hours to allow for salt formation.

  • Evaporation: Slowly evaporate the solvent to induce crystallization of the salt.

  • Isolation and Drying: Collect the resulting crystals by filtration and dry them under vacuum.

  • Characterization: Confirm salt formation and crystallinity using techniques like single-crystal X-ray diffraction, PXRD, and DSC.

  • Solubility Measurement: Determine the aqueous solubility of the salt.

Signaling Pathway for Salt Formation and Dissolution

G cluster_formation Salt Formation cluster_dissolution Aqueous Dissolution Drug_base This compound (Base) Salt [5-NH3+-Baicalein]X- (Salt) Drug_base->Salt Acid Acid (H-X) Acid->Salt Ionized_Drug 5-NH3+-Baicalein (aq) Salt->Ionized_Drug Counter_ion X- (aq) Salt->Counter_ion

Caption: Pathway of salt formation and dissolution.

This technical support center provides a starting point for addressing the solubility challenges of this compound. The principles and protocols outlined here are based on established pharmaceutical sciences and can be adapted to your specific experimental needs. Always ensure thorough characterization of your final product to confirm the desired physicochemical properties.

References

Technical Support Center: Synthesis of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-NH2-Baicalein.

I. Overview of the Synthetic Pathway

The synthesis of this compound is proposed as a two-step process:

  • Nitration: Introduction of a nitro group onto the baicalein scaffold, predicted to occur at the C8 position to form 8-nitro-baicalein.

  • Reduction: Selective reduction of the nitro group to an amine to yield this compound (assuming the final product is numbered systematically, the amine would be at position 5 of the chromen-4-one core, though it derives from the C8 position of the starting baicalein). For clarity, we will refer to the intermediate as 8-nitro-baicalein and the final product as 8-amino-baicalein based on flavonoid numbering.

II. Visualized Synthetic Pathway and Workflow

Synthetic Pathway of this compound Baicalein Baicalein Nitro_Baicalein 8-Nitro-baicalein Baicalein->Nitro_Baicalein Nitration (e.g., Bi(NO3)3·5H2O) Amino_Baicalein This compound (8-Amino-baicalein) Nitro_Baicalein->Amino_Baicalein Reduction (e.g., SnCl2·2H2O)

Caption: Proposed two-step synthesis of this compound from baicalein.

Experimental Workflow start Start nitration Step 1: Nitration of Baicalein start->nitration purification1 Purification of 8-Nitro-baicalein nitration->purification1 characterization1 Characterization (TLC, NMR, MS) purification1->characterization1 reduction Step 2: Reduction of 8-Nitro-baicalein characterization1->reduction purification2 Purification of This compound reduction->purification2 characterization2 Characterization (TLC, NMR, MS) purification2->characterization2 end End characterization2->end

Caption: General experimental workflow for the synthesis of this compound.

III. Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Nitration of Baicalein to 8-Nitro-baicalein

Q1: My nitration reaction is resulting in a very low yield of the desired 8-nitro-baicalein. What are the possible causes and solutions?

A1: Low yields in the nitration of polyhydroxylated flavonoids like baicalein can stem from several factors:

  • Inappropriate Nitrating Agent: Strong nitrating agents (e.g., concentrated nitric acid/sulfuric acid) can lead to degradation of the sensitive polyhydroxy system or over-nitration. A milder, regioselective agent is preferable.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Excessive heat can promote side reactions and decomposition.

  • Poor Solubility of Baicalein: Baicalein may have limited solubility in the reaction solvent, leading to an incomplete reaction.

Troubleshooting Suggestions:

ParameterRecommended ActionRationale
Nitrating Agent Use a milder nitrating agent such as Bismuth (III) nitrate pentahydrate (Bi(NO3)3·5H2O).[1]Milder conditions are less likely to cause degradation of the baicalein core. Bismuth nitrate has been shown to be effective for the nitration of the structurally similar flavonoid, chrysin.[1]
Solvent Ensure adequate solubility of baicalein. A solvent system like acetic acid may be suitable.[1]Improved solubility will enhance the reaction rate and completion.
Temperature Maintain a controlled temperature, potentially starting at room temperature and monitoring the reaction progress.Avoids thermal degradation and reduces the formation of undesired byproducts.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.Prevents the formation of byproducts from prolonged reaction times and ensures the reaction goes to completion.

Q2: I am observing multiple spots on my TLC plate after the nitration reaction, indicating the formation of several products. How can I improve the regioselectivity for 8-nitro-baicalein?

A2: The presence of multiple hydroxyl groups on the A-ring of baicalein can lead to the formation of different nitro-isomers. Theoretical studies on flavonoid nitration suggest that the C8 position is a likely site for electrophilic substitution in flavonoids with a 5,7-dihydroxy pattern.[2]

Strategies to Enhance Regioselectivity:

StrategyDetails
Choice of Nitrating Agent As mentioned, milder and bulkier nitrating agents can favor specific positions due to steric hindrance and electronic effects. Bismuth (III) nitrate has shown good regioselectivity for the C8 position in chrysin.[1]
Protecting Groups While more complex, selective protection of the hydroxyl groups at C6 and C7 could direct nitration to the C8 position. However, this would add extra steps to the synthesis.
Reaction Conditions Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.

Q3: How do I effectively purify the 8-nitro-baicalein from the reaction mixture?

A3: Purification will likely involve column chromatography.

Purification Protocol:

StepProcedure
Work-up After the reaction is complete, quench the reaction mixture, for instance, by pouring it into ice water. The crude product may precipitate and can be collected by filtration.
Column Chromatography Use silica gel as the stationary phase. A gradient of solvents, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be used to elute the desired product. The polarity of the eluent should be optimized based on TLC analysis.
Step 2: Reduction of 8-Nitro-baicalein to this compound

Q1: The reduction of my 8-nitro-baicalein is incomplete, or I am observing degradation of the product. What are the best reduction methods?

A1: The key challenge is to selectively reduce the nitro group without affecting the hydroxyl groups and the overall flavonoid structure.

Recommended Reducing Agents and Conditions:

ReagentSolventConditionsAdvantagesPotential Issues
Tin(II) Chloride Dihydrate (SnCl2·2H2O) Ethanol or Ethyl AcetateRefluxMild, chemoselective, and generally does not affect hydroxyl groups.Requires careful work-up to remove tin salts.
Catalytic Hydrogenation (e.g., Pd/C, Pt/C) Ethanol, MethanolH2 gas (atmospheric or higher pressure)Clean reaction, high yields.May require specialized equipment (hydrogenator). Risk of over-reduction or dehalogenation if applicable.
Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) Methanol, EthanolRefluxAvoids the use of high-pressure hydrogen gas.Reaction rate can be slower than direct hydrogenation.

Q2: My final this compound product is unstable and darkens over time. How can I prevent this?

A2: Aromatic amines, especially those with multiple hydroxyl groups, can be susceptible to oxidation.

Stabilization Strategies:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store the final compound at low temperatures (e.g., -20°C) and protected from light.

  • Antioxidants: In solution, the addition of a small amount of an antioxidant like ascorbic acid might help to prevent oxidation, depending on the downstream application.

Q3: What is an effective method for purifying the final this compound?

A3: Similar to the intermediate, purification will likely involve column chromatography. Due to the presence of the amino group, the product will be more polar.

Purification Protocol:

StepProcedure
Work-up After the reaction, neutralize the mixture (if acidic conditions were used) and extract the product with an organic solvent. The crude product can be obtained by evaporation of the solvent.
Column Chromatography Use silica gel as the stationary phase. A more polar eluent system compared to the nitration step will be required, such as a higher percentage of ethyl acetate in hexane or methanol in dichloromethane.

IV. Experimental Protocols

The following are hypothetical, detailed experimental protocols based on analogous reactions described in the literature.

Protocol 1: Synthesis of 8-Nitro-baicalein
  • Reaction Setup: In a round-bottom flask, dissolve baicalein (1 equivalent) in glacial acetic acid.

  • Addition of Nitrating Agent: To this solution, add Bismuth (III) nitrate pentahydrate (1.1 equivalents) portion-wise at room temperature with stirring.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Dry the crude product and purify by silica gel column chromatography using a suitable eluent system.

Protocol 2: Synthesis of this compound (8-Amino-baicalein)
  • Reaction Setup: In a round-bottom flask, dissolve the purified 8-nitro-baicalein (1 equivalent) in absolute ethanol.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Degradation Profile of 5-NH2-Baicalein in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the degradation profile of 5-NH2-Baicalein in biological fluids is limited in publicly available literature. The following information is extrapolated from studies on its parent compounds, baicalein and baicalin, and is intended to serve as a general guide. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in biological samples?

A1: Based on data from its parent compound baicalein, the stability of this compound is likely influenced by several factors:

  • pH: Baicalein is more stable in acidic conditions (pH 2.0-4.5) and degrades more rapidly in neutral to basic conditions (pH 6.8 and above)[1][2][3]. The presence of the amino group in this compound may further influence its stability profile across different pH ranges.

  • Temperature: Degradation is temperature-dependent, with lower temperatures (<4°C) promoting stability[1][2][3].

  • Oxidation: Oxidation is a major degradation pathway for baicalein in plasma and urine[4][5]. The addition of an amino group could potentially increase the susceptibility of this compound to oxidative degradation. The use of antioxidants like ascorbic acid (Vitamin C) can help stabilize the compound[1][2][6].

  • Enzymatic Degradation: In biological matrices, enzymatic degradation can occur. In tissue homogenates, baicalin primarily undergoes hydrolysis and phase II metabolic pathways[4][5]. This compound may also be subject to enzymatic modifications.

  • Light: While some studies on related compounds suggest minimal effects from sunlight, it is generally good practice to protect samples from light to prevent potential photodegradation[1][2][3][7].

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for baicalein involves oxidation[4][5]. For this compound, oxidation of the catechol-like ring system is expected. The amino group may also be a site for oxidation or other modifications. In vivo, conjugation reactions (glucuronidation and sulfation) are common for baicalein, and similar metabolic pathways are plausible for its amino derivative[8][9].

Q3: How can I minimize the degradation of this compound during sample collection and processing?

A3: To enhance the stability of this compound in biological samples, consider the following measures:

  • Acidification: Adjust the pH of plasma and urine samples to an acidic range (pH 3.0-4.0) immediately after collection[4][5].

  • Low Temperature: Keep samples on ice during processing and store them at -20°C or lower for long-term storage[1][2][3].

  • Antioxidants: Add an antioxidant such as ascorbic acid to the samples[1][2][6].

  • Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can accelerate degradation[1][2][3].

  • Prompt Analysis: Analyze samples as soon as possible after collection.

Q4: Which analytical methods are suitable for quantifying this compound and its degradation products?

A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying baicalein and its metabolites in biological fluids[8][9][10][11]. HPLC with UV or electrochemical detection (ECD) has also been used[6][12]. These methods can be adapted for the analysis of this compound.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or no detectable this compound in samples Rapid degradation during sample handling and storage.- Acidify the biological matrix immediately upon collection.[4][5] - Add an antioxidant (e.g., ascorbic acid).[1][2][6] - Process and store samples at low temperatures (on ice, -20°C or -80°C).[1][2][3] - Minimize the time between sample collection and analysis.
High variability in replicate measurements Inconsistent sample processing leading to variable degradation.- Standardize the sample handling protocol, ensuring consistent timing, temperature, and addition of stabilizers for all samples. - Ensure complete mixing after the addition of any stabilizers. - Perform a stability test under your specific processing conditions.
Appearance of unexpected peaks in the chromatogram Formation of degradation products.- Use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products of this compound. - Analyze a freshly prepared standard solution of this compound to confirm its retention time and the absence of these peaks. - Review sample handling procedures to minimize degradation.
Poor recovery during sample extraction Adsorption of the analyte to labware or inefficient extraction.- Use silanized glassware or low-retention plasticware. - Optimize the extraction solvent and pH to ensure efficient recovery of this compound. - Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

Quantitative Data Summary

The following tables summarize stability data for baicalein, which can serve as an estimate for this compound.

Table 1: pH-Dependent Stability of Baicalein in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours
2.0130.8
3.088.5
4.568.4
6.82.63
7.40.92
9.00.31
Data extrapolated from studies on baicalein[2][3].

Table 2: Temperature-Dependent Stability of Baicalein in Biological Samples

Storage ConditionStability
4°C for 24 hours (post-preparative)Stable with appropriate stabilizers[1][2][3]
Three freeze-thaw cyclesStable with appropriate stabilizers[1][2][3]
-20°C for 15 days (long-term)Stable with appropriate stabilizers[1][2][3]
Data based on studies of baicalein and baicalin[1][2][3].

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

  • Sample Preparation:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Immediately acidify the plasma to pH 3-4 with a small volume of 1M HCl.

    • Add ascorbic acid to a final concentration of 0.1% (w/v).

  • Incubation:

    • Spike the stabilized plasma with this compound to a final concentration of 1 µg/mL.

    • Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Collect samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Extraction:

    • To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Use a C18 column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Monitor the parent and product ions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Determine the degradation rate and half-life at each temperature.

Visualizations

experimental_workflow cluster_collection Sample Collection & Stabilization cluster_incubation Stability Experiment cluster_analysis Sample Analysis blood Blood Collection plasma Plasma Separation (Centrifugation) blood->plasma stabilize Acidification & Antioxidant Addition plasma->stabilize spike Spike with this compound stabilize->spike incubate Incubate at Defined Temperatures spike->incubate sampling Time Point Sampling incubate->sampling extract Protein Precipitation & Extraction sampling->extract analyze LC-MS/MS Analysis extract->analyze data Data Interpretation analyze->data

Caption: Experimental workflow for assessing the stability of this compound in plasma.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_conjugation Metabolic Conjugation (In Vivo) parent This compound oxidized Oxidized Products (e.g., Quinones) parent->oxidized Oxidation (pH, Temp dependent) glucuronide Glucuronide Conjugates parent->glucuronide UGT Enzymes sulfate Sulfate Conjugates parent->sulfate SULT Enzymes

Caption: Postulated degradation and metabolic pathways of this compound.

References

Troubleshooting inconsistent results in 5-NH2-Baicalein assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with 5-NH2-Baicalein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to provide direct answers and actionable solutions to specific problems you may encounter.

1. Issue: Inconsistent or Low Signal in Cell-Based Assays

Question: We are observing highly variable or consistently low readings in our cell viability (e.g., MTT, XTT) and ELISA assays with this compound. What are the potential causes and solutions?

Answer:

Inconsistent or low signals in cell-based assays involving this compound can stem from several factors, ranging from compound stability and solubility to suboptimal assay conditions.

Troubleshooting Steps:

  • Compound Stability and Solubility:

    • Problem: this compound, similar to its parent compound baicalein, may have limited solubility and stability in aqueous solutions, especially at neutral or basic pH.[1][2][3][4][5] The compound can degrade or precipitate, leading to lower effective concentrations and inconsistent results.

    • Solution:

      • Fresh Preparation: Always prepare this compound solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[1]

      • Solvent Choice: Dissolve the compound in an organic solvent like DMSO or ethanol before diluting it in your aqueous assay buffer.[1]

      • pH Control: Maintain a slightly acidic pH (around 3.0-4.0) in your stock solutions to improve stability.[4]

      • Visual Inspection: Before adding to your cells, visually inspect the diluted compound solution for any signs of precipitation.

  • Cell Health and Density:

    • Problem: Unhealthy or improperly seeded cells will lead to unreliable assay results.[6]

    • Solution:

      • Optimize Seeding Density: Determine the optimal cell seeding density to ensure a measurable signal within the linear range of the assay.[6]

      • Monitor Cell Health: Regularly check cell morphology and viability. Do not use cells that have been passaged too many times or have become over-confluent.[6][7]

  • Assay Protocol Optimization:

    • Problem: Incubation times, reagent concentrations, and washing steps can all impact assay performance.

    • Solution:

      • Incubation Time: Optimize the incubation time of this compound with your cells. A time-course experiment can help identify the optimal duration for observing the desired effect.

      • Reagent Handling: Ensure all assay reagents are properly stored, prepared, and mixed according to the manufacturer's instructions.

2. Issue: High Background Noise in Fluorescence-Based Assays

Question: Our fluorescence-based assays with this compound are showing high background fluorescence, making it difficult to discern a true signal. What could be causing this?

Answer:

High background in fluorescence assays can be due to the intrinsic properties of the compound or issues with the assay components and execution.

Troubleshooting Steps:

  • Autofluorescence of this compound:

    • Problem: Flavonoid compounds, including baicalein and its derivatives, can exhibit autofluorescence, which can interfere with the assay signal.

    • Solution:

      • Measure Compound-Only Control: Include a control well with this compound in media without cells to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.

      • Subtract Background: Subtract the fluorescence of the compound-only control from your experimental readings.

      • Wavelength Selection: If possible, choose a fluorescent dye with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound.

  • Media Components:

    • Problem: Phenol red and other components in cell culture media can contribute to background fluorescence.

    • Solution:

      • Use Phenol Red-Free Media: For the final incubation and reading steps, switch to a phenol red-free media.

      • Wash Steps: Ensure adequate washing of the cell monolayer to remove any residual media components before adding the fluorescent substrate.

3. Issue: Poor Reproducibility Between Experiments

Question: We are struggling to reproduce our results with this compound across different experimental days. What factors should we focus on to improve reproducibility?

Answer:

Poor reproducibility is a common challenge in cell-based assays and often points to subtle variations in experimental conditions.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Problem: Variations in cell passage number, confluency at the time of seeding, and media composition can lead to different cellular responses.[6]

    • Solution:

      • Consistent Passaging: Use cells within a narrow passage number range for all experiments.

      • Standardized Seeding: Seed cells at the same confluency and density for each experiment.

      • Consistent Reagents: Use the same lot of media, serum, and other supplements across all experiments to minimize variability.[6]

  • Precise Compound Handling:

    • Problem: Inaccuracies in weighing, dissolving, and diluting this compound will lead to different effective concentrations.

    • Solution:

      • Calibrated Equipment: Ensure that balances and pipettes are properly calibrated.[6]

      • Thorough Mixing: Vortex stock solutions and mix dilutions thoroughly before each use.

  • Control for Environmental Factors:

    • Problem: Fluctuations in incubator temperature and CO2 levels can affect cell health and responsiveness.[6]

    • Solution:

      • Monitor Incubator Conditions: Regularly monitor and record the temperature and CO2 levels of your incubator.

      • Minimize Plate Edge Effects: Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature changes.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from this compound assays for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.62 ± 0.0449.6
1000.31 ± 0.0324.8

Table 2: Inhibition of TNF-α Secretion by this compound (ELISA)

Concentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)Inhibition (%)
0 (LPS Control)850 ± 450
1722 ± 3815.1
10468 ± 3044.9
50212 ± 2575.1
10098 ± 1588.5

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the cells and replace it with media containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

2. TNF-α ELISA

This protocol describes a method for quantifying the inhibitory effect of this compound on the secretion of TNF-α from LPS-stimulated macrophages.

  • Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS to the wells to induce an inflammatory response and TNF-α secretion.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform the ELISA for TNF-α on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.

Visualizations

Diagram 1: General Troubleshooting Workflow

G Inconsistent_Results Inconsistent Results Observed Check_Compound Check Compound (Solubility, Stability, Purity) Inconsistent_Results->Check_Compound Check_Cells Check Cell Health (Viability, Passage #, Density) Inconsistent_Results->Check_Cells Check_Protocol Review Assay Protocol (Incubation Times, Reagents) Inconsistent_Results->Check_Protocol Check_Equipment Verify Equipment (Pipettes, Reader, Incubator) Inconsistent_Results->Check_Equipment Optimize_Preparation Optimize Compound Preparation (Fresh solutions, pH, Solvent) Check_Compound->Optimize_Preparation Precipitation or Degradation? Optimize_Culture Optimize Cell Culture (Seeding density, Passage) Check_Cells->Optimize_Culture Poor Health or Density? Optimize_Assay Optimize Assay Parameters (Titrate reagents, Time course) Check_Protocol->Optimize_Assay Suboptimal Parameters? Calibrate Calibrate and Maintain Check_Equipment->Calibrate Inaccurate?

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Diagram 2: Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NH2_Baicalein This compound NFkB_Inhib IκBα NH2_Baicalein->NFkB_Inhib Inhibits Degradation TLR4 TLR4 Receptor TLR4->NFkB_Inhib Induces Degradation MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates NFkB NF-κB NFkB_Inhib->NFkB Releases NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocates MAPK->NFkB_Nuc Activates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_Nuc->Inflammatory_Genes Upregulates Transcription LPS LPS LPS->TLR4

Caption: A potential anti-inflammatory signaling pathway for this compound.

Diagram 3: Experimental Workflow for a Cell-Based Assay

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 read Read Plate incubate3->read end End read->end

Caption: A typical workflow for conducting a cell-based assay.

References

How to prevent oxidation of 5-NH2-Baicalein in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-NH2-Baicalein. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of this compound, with a primary focus on preventing its oxidation in solution.

Troubleshooting Guides

Issue: Rapid Discoloration (Yellowing/Browning) of this compound Solution

Question: My this compound solution is rapidly turning yellow or brown. What is causing this and how can I prevent it?

Answer: Rapid discoloration is a primary indicator of oxidation. This compound, an aminoflavonoid, is susceptible to degradation in the presence of oxygen, light, high pH, and metal ions. The amino group at the 5-position can increase the molecule's susceptibility to oxidation compared to its parent compound, baicalein.

Troubleshooting Steps:

  • pH Adjustment: The stability of flavonoids, including baicalein and its derivatives, is highly pH-dependent. Acidic conditions generally improve stability.

    • Recommendation: Prepare and maintain your this compound solution in a buffer with a pH between 4 and 6. Avoid alkaline conditions (pH > 7), as they significantly accelerate oxidation.

  • Use of Antioxidants: The addition of a sacrificial antioxidant can protect this compound from oxidation.

    • Recommendation: Add ascorbic acid (Vitamin C) to your solution at a final concentration of 0.1% (w/v). Ascorbic acid is a potent antioxidant that is readily oxidized, thereby sparing the this compound.

  • Chelation of Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your solvents or reagents can catalyze the oxidation of flavonoids.

    • Recommendation: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-10 mM to sequester these metal ions and prevent them from participating in redox reactions.

  • Protection from Light: Exposure to light, particularly UV radiation, can induce photodegradation.

    • Recommendation: Store your this compound stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.

  • Deoxygenation of Solvents: Dissolved oxygen in the solvent is a key reactant in the oxidation process.

    • Recommendation: Before dissolving the this compound, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes. For highly sensitive experiments, work in a glove box under an inert atmosphere.

  • Temperature Control: Higher temperatures accelerate the rate of chemical reactions, including oxidation.

    • Recommendation: Prepare and store your this compound solutions at low temperatures (2-8 °C). For long-term storage, consider freezing at -20 °C or -80 °C.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation is oxidation. The phenolic hydroxyl groups and the amino group on the flavonoid scaffold are susceptible to oxidation, leading to the formation of quinone-type structures and subsequent polymerization, which results in the observed discoloration and loss of activity. This process is accelerated by factors such as high pH, presence of oxygen, exposure to light, and contamination with metal ions.

Q2: Which antioxidant is most effective for stabilizing this compound?

A2: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing flavonoids in solution.[1] It is readily available, highly soluble in aqueous solutions, and has a low redox potential, allowing it to be preferentially oxidized. Other antioxidants such as sodium sulfite (Na₂SO₃) have also been shown to be effective for stabilizing related compounds like baicalin.[2]

Q3: How does pH affect the stability of this compound?

A3: The stability of flavonoids is significantly influenced by pH. In alkaline solutions, the phenolic hydroxyl groups deprotonate to form phenolate anions, which are more susceptible to oxidation. Studies on baicalein and baicalin have shown that their degradation is markedly faster at pH values above 7.[2] Therefore, maintaining an acidic to neutral pH (ideally pH 4-6) is crucial for the stability of this compound.

Q4: Can I use a metal chelator other than EDTA?

A4: Yes, other chelating agents can be used. Diethylenetriaminepentaacetic acid (DTPA) is another effective chelator that can be used as an alternative to EDTA. The choice of chelator may depend on the specific experimental conditions and potential interactions with other components in your system.

Q5: What is the expected shelf-life of a this compound solution?

A5: The shelf-life is highly dependent on the storage conditions. A solution prepared in a deoxygenated, acidic buffer (pH 4-6) containing an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 1 mM EDTA), and stored protected from light at 2-8 °C, can be expected to be stable for several days to weeks. For long-term storage (months), it is recommended to store aliquots at -80 °C. It is always best practice to perform a stability study under your specific experimental conditions.

Data Presentation

The following tables summarize the expected impact of various conditions on the stability of aminoflavonoids, based on data from related flavonoid compounds.

Table 1: Effect of pH on the Half-Life (t½) of Baicalein at 25°C

pHHalf-Life (t½) in hours (approx.)
2.0130.8
4.568.4
6.82.6
7.40.9
9.00.3

Data extrapolated from studies on baicalein. The presence of an amino group in this compound may alter these values, but the general trend of decreased stability with increasing pH is expected to hold true.[2]

Table 2: Effect of Temperature on the Degradation of Baicalein at pH 7.4

Temperature (°C)Relative Degradation Rate
4Low
25Moderate
40High

Qualitative data based on studies of baicalein and baicalin, indicating that lower temperatures significantly slow down the degradation process.[2]

Table 3: Efficacy of Stabilization Strategies for Flavonoids

Stabilization MethodEffectiveness in Preventing OxidationReference
pH Adjustment (Acidic)High[2]
Addition of Ascorbic Acid (0.1%)High[1]
Addition of Sodium Sulfite (0.2%)High (for Baicalin)[2]
Metal Chelation (EDTA)Moderate to High
Storage in the DarkHigh
Deoxygenation of SolventHigh
Low-Temperature Storage (4°C)High[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Citrate-phosphate buffer (0.1 M, pH 5.0)

  • Ascorbic acid

  • EDTA disodium salt

  • Nitrogen or Argon gas

  • Amber glass vials

Procedure:

  • Prepare the Stabilized Buffer:

    • To 100 mL of 0.1 M citrate-phosphate buffer (pH 5.0), add ascorbic acid to a final concentration of 0.1% (w/v) (0.1 g).

    • Add EDTA disodium salt to a final concentration of 1 mM (37.2 mg).

    • Stir until fully dissolved.

    • Degas the buffer by sparging with nitrogen or argon gas for 30 minutes.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound to prepare a 10 mM solution.

    • In an amber vial, dissolve the this compound powder in a small volume of DMSO.

    • Dilute the DMSO concentrate with the prepared stabilized buffer to the final desired volume. The final concentration of DMSO should be kept as low as possible for biological experiments.

  • Storage:

    • Aliquot the stock solution into amber, airtight vials.

    • For short-term storage (up to 1 week), store at 2-8 °C.

    • For long-term storage, store at -80 °C. Avoid repeated freeze-thaw cycles.

Mandatory Visualization

Diagram 1: Factors Influencing this compound Oxidation

OxidationFactors cluster_causes Initiators of Oxidation cluster_molecule cluster_consequences Consequences Oxygen Oxygen (O₂) Baicalein This compound Oxygen->Baicalein Light Light (UV/Visible) Light->Baicalein MetalIons Metal Ions (Fe²⁺, Cu²⁺) MetalIons->Baicalein HighpH High pH (>7) HighpH->Baicalein OxidizedProduct Oxidized Products (Quinones) Baicalein->OxidizedProduct Oxidation Degradation Loss of Biological Activity OxidizedProduct->Degradation Discoloration Discoloration OxidizedProduct->Discoloration

A diagram illustrating the key factors that initiate the oxidation of this compound and the resulting consequences.

Diagram 2: Experimental Workflow for Preventing Oxidation

PreventionWorkflow start Start: Prepare Solution prep_buffer 1. Prepare Acidic Buffer (pH 4-6) start->prep_buffer add_antioxidant 2. Add Antioxidant (e.g., 0.1% Ascorbic Acid) prep_buffer->add_antioxidant add_chelator 3. Add Chelating Agent (e.g., 1 mM EDTA) add_antioxidant->add_chelator degas 4. Deoxygenate Solvent (N₂ or Ar sparging) add_chelator->degas dissolve 5. Dissolve this compound degas->dissolve storage 6. Store Properly dissolve->storage short_term Short-term: 2-8°C, Dark storage->short_term < 1 week long_term Long-term: -80°C, Dark, Aliquoted storage->long_term > 1 week end Stable Solution short_term->end long_term->end

A step-by-step workflow for the preparation of a stabilized this compound solution.

References

Technical Support Center: Optimizing In Vivo Studies with 5-NH2-Baicalein and its Parent Compound, Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers utilizing 5-NH2-Baicalein and its parent flavonoid, Baicalein, in in vivo studies. Direct in vivo dosage information for this compound is currently limited in published literature. However, understanding the pharmacokinetics and established protocols for Baicalein is a critical starting point for developing robust experimental designs for its derivatives.

Frequently Asked Questions (FAQs)

Q1: Is there established in vivo dosage information for this compound?

Direct dosage recommendations for this compound are not yet well-established in peer-reviewed literature. It has been identified as a metabolite in mice following oral administration of its parent compound, Baicalein. Specifically, after a 200 mg/kg oral gavage of Baicalein in mice, this compound was detected in fecal and urine samples collected over 24 hours[1][2]. Researchers should consider using the data on Baicalein as a starting point for dose-finding studies with this compound.

Q2: What are the common administration routes for Baicalein in animal models?

Common administration routes for Baicalein in animal studies include:

  • Oral (p.o.): Often administered via gavage. Dosages can range from 10 mg/kg to 560 mg/kg per day in mice and rats, depending on the therapeutic area being investigated[3][4].

  • Intraperitoneal (i.p.): Used for more direct systemic exposure, with dosages reported around 70 mg/kg/day in rats[3].

  • Intravenous (i.v.): Employed for pharmacokinetic studies and to achieve rapid high plasma concentrations, with doses around 10 mg/kg in rats and monkeys[5][6].

Q3: What is the bioavailability of Baicalein?

The oral bioavailability of Baicalein can be low and variable. In rats, the absolute bioavailability of Baicalein after oral administration was found to be approximately 40%[7]. In monkeys, the absolute bioavailability ranged from 13.1% to 23.0% for oral doses between 50-500 mg/kg[6]. The absorption of its glycoside, Baicalin, is even lower, at around 2.2% in rats, and it relies on metabolism by intestinal microflora to Baicalein for absorption[8][9].

Q4: How is Baicalein metabolized in vivo?

Following administration, Baicalein undergoes extensive metabolism. The primary metabolic pathways include glucuronidation, sulfation, and methylation in the small intestine[10]. It can also be metabolized by gut microbiota[10]. Notably, Baicalein can react with ammonia in vivo to form aminated products, including this compound and 6-NH2-Baicalein[1][2].

Q5: What are the known signaling pathways modulated by Baicalein?

Baicalein has been shown to modulate several key signaling pathways, including:

  • NF-κB Pathway: Inhibition of this pathway is a common mechanism for its anti-inflammatory effects[11][12].

  • MAPK Pathway: Baicalein can down-regulate MAPK signaling, contributing to its anti-inflammatory and anti-cancer properties[11].

  • Nrf2/HO-1 Pathway: Activation of this pathway is associated with its antioxidant and cytoprotective effects[13].

  • PI3K/Akt Pathway: Baicalein has been shown to inhibit this pathway in some cancer models[14].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Bioavailability/Efficacy after Oral Administration Poor aqueous solubility of Baicalein/5-NH2-Baicalein. Rapid metabolism in the gut or liver.Formulate the compound in a suitable vehicle such as carboxymethylcellulose[4]. Consider using a different administration route like intraperitoneal injection. Co-administration with absorption enhancers could be explored, though specific data for this compound is not available.
High Variability in Animal Responses Inconsistent dosing technique (e.g., oral gavage). Differences in gut microbiota composition among animals affecting metabolism. Genetic variability within the animal strain.Ensure consistent and accurate administration of the compound. Consider co-housing animals to normalize gut microbiota. Use a sufficient number of animals per group to account for biological variability.
Unexpected Toxicity The dose may be too high for the specific animal model or strain. Vehicle toxicity.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Always include a vehicle-only control group. A study in healthy subjects showed single oral doses of 100-2800 mg of Baicalein were safe and well-tolerated[15].
Difficulty Detecting this compound in Plasma Rapid metabolism and clearance. Insufficient dose of the parent compound (Baicalein) to generate detectable levels of the metabolite.Optimize the timing of blood sample collection based on the pharmacokinetics of the parent compound. Increase the administered dose of Baicalein, while monitoring for toxicity. Use a highly sensitive analytical method such as LC-MS/MS for detection.

Data Summary Tables

Table 1: In Vivo Dosages of Baicalein in Rodent Models

Animal Model Dosage Administration Route Observed Effect Reference
Mice (SCID)10, 20, 40 mg/kg/dayOralInhibition of prostate tumor growth[4]
Mice50, 100, 200 mg/kgOralAlleviation of LPS-induced acute lung injury[16]
Mice200 mg/kg/dayOralNeuroprotective effects[3]
Mice240, 480, 960 mg/kg/dayOralAnti-influenza A virus activity[16]
Rats40, 80 mg/kg/dayOralAlleviation of CCl4-induced liver fibrosis[3]
Rats50 mg/kgOralInhibition of pancreatic lipase and fat absorption[17]
Rats100 mg/kgIntraperitonealAlleviation of right ventricular systolic pressure[3]
Rats10 mg/kgIntravenousReduced myocardial inflammatory responses[3]

Table 2: Pharmacokinetic Parameters of Baicalein

Species Dose & Route Cmax AUC (0-24h) Absolute Bioavailability Reference
Rats37 µmol/kg (i.v.)10.5 ± 5.1 nmol/mL18.2 ± 4.9 nmol·mL⁻¹·h⁻¹-[5]
Rats18 mg/kg (p.o.)--~40%[7]
Monkeys50-500 mg/kg (p.o.)Dose-dependentDose-dependent13.1% - 23.0%[6]
Monkeys10 mg/kg (i.v.)---[6]

Experimental Protocols

Protocol 1: Oral Administration of Baicalein in a Mouse Tumor Model

  • Objective: To assess the in vivo effect of orally administered Baicalein on the growth of human prostate tumors in SCID mice[4].

  • Animal Model: Male SCID mice.

  • Compound Preparation: Baicalein is suspended in a vehicle of carboxymethylcellulose.

  • Dosing:

    • Divide animals into four groups (n=10 per group).

    • Group 1 (Control): Administer vehicle only daily.

    • Groups 2, 3, and 4: Administer Baicalein at escalating doses of 10, 20, and 40 mg/kg per day, respectively.

    • Administer the treatment daily via oral gavage for 28 days.

  • Tumor Induction: Subcutaneously inject DU-145 human prostate cancer cells into the flank of each mouse.

  • Monitoring: Measure tumor volume at regular intervals. At the end of the study, euthanize the animals and excise the tumors for further analysis.

Protocol 2: Pharmacokinetic Study of Baicalein in Rats

  • Objective: To compare the pharmacokinetics of Baicalein and Baicalin after intravenous administration in rats[5].

  • Animal Model: Male Sprague-Dawley rats.

  • Compound Preparation: Dissolve Baicalein in a suitable solvent for intravenous injection.

  • Dosing:

    • Administer Baicalein intravenously at a dose of 37 µmol/kg.

  • Blood Sampling:

    • Collect blood samples from the tail vein at pre-dose (0) and at 0.08, 0.17, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood in heparinized tubes and centrifuge to obtain plasma.

  • Analysis: Analyze plasma concentrations of Baicalein and its metabolites using a validated HPLC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization dose_calc Dose Calculation animal_acclimatization->dose_calc compound_prep Compound Formulation (e.g., in vehicle) compound_prep->dose_calc dosing Compound Administration (e.g., Oral Gavage) dose_calc->dosing monitoring In-life Monitoring (e.g., Tumor Volume, Behavior) dosing->monitoring sampling Biological Sampling (e.g., Blood, Tissues) monitoring->sampling sample_processing Sample Processing (e.g., Plasma Separation) sampling->sample_processing bioanalysis Bioanalysis (e.g., LC-MS/MS) sample_processing->bioanalysis data_analysis Data Analysis (Pharmacokinetics, Efficacy) bioanalysis->data_analysis

Caption: A generalized workflow for an in vivo animal study.

baicalein_metabolism cluster_gut Intestinal Lumen cluster_absorption Systemic Circulation & Tissues Baicalin Baicalin (from Scutellaria root) Baicalein Baicalein Baicalin->Baicalein Gut Microbiota (β-glucuronidase) Metabolites Glucuronidated & Sulfated Metabolites Baicalein->Metabolites Phase II Metabolism NH2_Baicalein This compound Baicalein->NH2_Baicalein Reaction with Ammonia

References

Technical Support Center: Reducing Off-Target Effects of 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating the off-target effects of 5-NH2-Baicalein in experimental settings. Given the limited specific literature on the 5-amino derivative of Baicalein, this guide draws upon the known polypharmacology of the parent compound, Baicalein, and established principles for enhancing the selectivity of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely on- and off-targets?

A1: this compound is a derivative of Baicalein, a natural flavonoid known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] While the specific primary target of this compound may vary depending on the context of your research, related flavones have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK9.[4] Therefore, it is plausible that this compound is designed as a CDK inhibitor.

However, like its parent compound, this compound may have numerous off-target effects. Baicalein is known to interact with a variety of signaling molecules and pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][2][5] These represent potential off-target pathways for this compound that could lead to unexpected experimental outcomes.

Q2: What are the common causes of off-target effects with compounds like this compound?

A2: Off-target effects for kinase inhibitors, a class to which this compound may belong, often stem from the high degree of conservation in the ATP-binding pocket across the human kinome.[6] An inhibitor designed to be ATP-competitive may bind to multiple kinases, leading to unintended biological consequences.[6] Additionally, some inhibitors can bind to non-kinase proteins that also possess ATP-binding sites.[6]

Q3: How can I begin to assess the selectivity of my this compound compound?

A3: A comprehensive assessment of inhibitor selectivity involves a combination of in vitro and cell-based assays.[6] A standard initial approach is to perform a broad kinase screen against a panel of kinases to identify potential off-targets.[7] Further cellular assays, such as Western blotting to probe for the activation of known compensatory or off-target pathways, are also crucial.[7]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at effective concentrations.
  • Possible Cause 1: Off-target kinase inhibition.

    • Solution: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] If cytotoxicity persists with other inhibitors targeting the same primary kinase but with different chemical scaffolds, the toxicity may be an on-target effect.[7]

  • Possible Cause 2: Compound precipitation.

    • Solution: Check the solubility of this compound in your cell culture media. Prevention of compound precipitation can help to avoid non-specific effects.[7] Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[7]

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Activation of compensatory signaling pathways.

    • Solution: Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[7] Consider using a combination of inhibitors to block both the primary and compensatory pathways for a clearer understanding of the cellular response.[7]

  • Possible Cause 2: The observed phenotype is due to an unknown off-target.

    • Solution: Employ rescue experiments. Transfecting cells with a drug-resistant mutant of the intended target kinase should rescue the on-target effects but not the off-target effects.[7] Phenotypic screening against a panel of cell lines with different genetic backgrounds can also provide clues about the off-target.[6]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Putative Role
CDK9/cyclin T1 50 On-Target
CDK2/cyclin E500Off-Target
PI3Kα1200Off-Target
MAPK1 (ERK2)2500Off-Target
AKT13000Off-Target

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Assay TypeRecommended Concentration RangeNotes
Biochemical Kinase Assays0.1 - 1000 nMTo determine IC50 against on- and off-targets.
Cell-Based Proliferation Assays0.1 - 10 µMTo determine GI50 and assess cytotoxicity.
Western Blotting1 - 10 µMTo observe effects on signaling pathways. Use a time-course experiment.
Cellular Thermal Shift Assay (CETSA)1 - 20 µMTo confirm direct target engagement in a cellular context.

Experimental Protocols

Protocol 1: Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The results are usually reported as the percentage of inhibition at the tested concentration. Follow-up with IC50 determination for significant off-targets.

Protocol 2: Western Blotting for Off-Target Pathway Activation

Objective: To investigate if this compound is affecting other signaling pathways, such as the PI3K/Akt pathway.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins in the suspected off-target pathway (e.g., p-Akt, Akt, p-ERK, ERK) and the on-target pathway (e.g., p-RNA Pol II). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its intended target in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.[6]

Visualizations

G cluster_0 This compound Intended Pathway cluster_1 Potential Off-Target Pathways This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition PI3K PI3K This compound->PI3K Inhibition ERK ERK This compound->ERK Modulation RNA Pol II RNA Pol II CDK9->RNA Pol II Phosphorylation Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Apoptosis Apoptosis Transcription Elongation->Apoptosis Suppression of anti-apoptotic proteins Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Caption: Signaling pathway of this compound, its intended target, and potential off-targets.

G start Start: Unexpected Phenotype concentration Step 1: Titrate Concentration start->concentration control Step 2: Use Proper Controls (Vehicle, Negative Cmpd) concentration->control selectivity Step 3: Assess Selectivity (Kinome Scan) control->selectivity target_engagement Step 4: Confirm Target Engagement (CETSA, Western Blot) selectivity->target_engagement rescue Step 5: Perform Rescue Experiment target_engagement->rescue conclusion On-Target or Off-Target Effect? rescue->conclusion on_target Conclusion: On-Target Effect conclusion->on_target Rescued off_target Conclusion: Off-Target Effect conclusion->off_target Not Rescued

Caption: Experimental workflow for identifying and mitigating off-target effects.

G issue Experimental Issue High Cytotoxicity Inconsistent Results Unexpected Phenotype causes Possible Causes Off-Target Activity Compound Instability Compensatory Pathways issue:f1->causes:f1 issue:f2->causes:f2 issue:f2->causes:f3 issue:f3->causes:f1 issue:f3->causes:f3 solutions Solutions Kinome Scan Solubility Check Western Blot for other pathways Rescue Experiments causes:f1->solutions:f1 causes:f1->solutions:f4 causes:f2->solutions:f2 causes:f3->solutions:f3

Caption: Troubleshooting logic for this compound experiments.

References

Storage conditions to ensure 5-NH2-Baicalein stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-NH2-Baicalein. This guide provides essential information on the proper storage and handling of this compound to ensure its stability and the integrity of your experiments. The following recommendations are based on studies of its parent compound, Baicalein, and general principles of flavonoid stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of flavonoids like this compound is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation.[1]

  • pH: Flavonoids are generally more stable in acidic conditions and degrade rapidly in neutral to basic solutions.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can lead to degradation.[1][4]

  • Oxygen: The presence of oxygen can contribute to oxidative degradation.[4]

  • Solvent: The choice of solvent can impact solubility and stability.

Q2: How should I store the solid form of this compound for long-term use?

A2: For long-term storage, this compound, supplied as a solid, should be stored at -20°C.[5][6] Under these conditions, the compound is expected to be stable for at least one year. It is advisable to store it in a tightly sealed container to protect it from moisture.

Q3: Can I prepare a stock solution of this compound? If so, what solvent should I use and how should I store it?

A3: Yes, you can prepare stock solutions in organic solvents. Baicalein is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[5] For maximum solubility, especially when preparing aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of your choice.[5] Stock solutions in organic solvents should be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.[5]

Q4: What is the recommended pH for working with this compound in aqueous solutions?

A4: To minimize degradation, it is recommended to work in acidic conditions (pH 2-4.5).[1][2] The stability of Baicalein has been shown to decrease significantly as the pH increases into the neutral and basic ranges.[1][7]

Q5: My this compound solution has changed color. What does this indicate?

A5: A color change in your solution may indicate degradation of the compound. Flavonoids can undergo oxidation and other chemical changes when exposed to unfavorable conditions such as high pH, elevated temperature, or light, which can result in a visible color change. It is recommended to prepare fresh solutions if you observe any unexpected changes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Ensure the solid compound is stored at -20°C in a tightly sealed container. 2. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO, DMF) and store them at -20°C. 3. For experiments in aqueous media, prepare fresh dilutions from the stock solution immediately before use. 4. Maintain a low pH (acidic conditions) in your experimental buffer if the protocol allows.[1][2]
Low solubility in aqueous buffer This compound, like Baicalein, has low solubility in aqueous solutions.[5]1. First, dissolve the compound in an organic solvent such as DMF or DMSO to create a concentrated stock solution.[5] 2. Then, dilute the stock solution with your aqueous buffer to the desired final concentration.[5]
Precipitation in the final aqueous solution The concentration of the organic solvent from the stock solution may be too high, or the final concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Minimize the volume of the organic stock solution added to the aqueous buffer. 2. Consider a gentle warming or sonication to aid dissolution, but be mindful of potential temperature-induced degradation.[1]

Quantitative Data on Baicalein Stability

The following table summarizes the stability of Baicalein under various conditions, which can serve as a valuable reference for handling this compound.

Condition Observation Reference
Temperature Degradation is temperature-dependent. Lower temperatures (<4°C) are recommended for stability.[1][2]
pH (in aqueous buffer) Stability is pH-dependent, with greater stability in acidic conditions (pH 2.0-4.5). The half-life decreases significantly as pH increases.[1][2][8]
Long-term Storage (Solid) Stable for at least one year when stored at -20°C.[5][6]
Aqueous Solution Storage Not recommended for storage for more than one day.[5]
Sunlight Exposure to sunlight can accelerate degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Vortex mixer

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Materials:

    • This compound stock solution (in DMSO or DMF)

    • Aqueous buffer of interest (e.g., PBS at various pH values)

    • Incubator or water bath set to the desired temperature

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer by diluting the stock solution to the final desired concentration.

    • Divide the working solution into several aliquots for different time points.

    • Incubate the aliquots at the desired temperature (e.g., 25°C or 37°C). Protect from light if assessing thermal stability alone.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by HPLC.

    • The stability is determined by quantifying the peak area of this compound at each time point relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Assessment cluster_analysis Data Analysis start Start weigh Weigh this compound start->weigh dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute incubate Incubate at Desired Temperature & pH dilute->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Peak Area hplc->quantify end End quantify->end

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Influencing Factors cluster_recommendations Storage Recommendations stability This compound Stability temp Temperature stability->temp ph pH stability->ph light Light Exposure stability->light oxygen Oxygen stability->oxygen solid Solid: -20°C, Dark, Dry stability->solid stock Stock Solution (Organic): -20°C, Aliquoted aqueous Aqueous Solution: Use Immediately

References

Technical Support Center: Consistent 5-NH2-Baicalein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic strategy for 5-NH2-Baicalein?

A1: The proposed synthesis is a multi-step process that includes:

  • Protection of the hydroxyl groups of baicalein to prevent unwanted side reactions.

  • Regioselective nitration of the protected baicalein at the C5 position.

  • Reduction of the nitro group to an amino group.

  • Deprotection of the hydroxyl groups to yield the final this compound product.

Q2: Why is protection of the hydroxyl groups necessary?

A2: The hydroxyl groups on the A-ring of baicalein are activating and can lead to multiple nitration products or oxidative side reactions under nitrating conditions. Protection of these groups ensures that the nitration occurs selectively at the desired position and minimizes the formation of impurities.

Q3: What are the key challenges in this synthesis?

A3: The primary challenges include:

  • Achieving regioselective nitration at the C5 position.

  • Ensuring complete reduction of the nitro group without affecting other functional groups.

  • Efficient purification of the intermediate and final products.

  • Potential for low overall yield due to the multi-step nature of the synthesis.

Q4: What analytical techniques are recommended for characterizing the intermediates and final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity.

  • Mass Spectrometry (MS): For confirming the molecular weight of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirming the position of the amino group.

Troubleshooting Guides

Problem 1: Low Yield of the Nitrated Intermediate
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal nitrating agentExperiment with different nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate. The choice of agent can influence regioselectivity and yield.
Degradation of starting materialEnsure the reaction is carried out at the recommended temperature. Excessive heat can lead to degradation.
Problem 2: Formation of Multiple Nitrated Products
Potential Cause Suggested Solution
Insufficient protection of hydroxyl groupsVerify the complete protection of the hydroxyl groups using NMR before proceeding with nitration. If protection is incomplete, repeat the protection step.
Harsh nitrating conditionsUse milder nitrating conditions, such as a lower temperature or a less aggressive nitrating agent, to improve regioselectivity.
Inherent reactivity of the flavonoid coreIsolate the desired C5-nitro isomer using column chromatography. Optimization of the mobile phase will be crucial for achieving good separation.
Problem 3: Incomplete Reduction of the Nitro Group
Potential Cause Suggested Solution
Inactive catalystIf using a catalytic hydrogenation method (e.g., Pd/C), ensure the catalyst is fresh and active.
Insufficient reducing agentIncrease the molar excess of the reducing agent (e.g., SnCl₂·2H₂O).
Poor solubility of the nitro-intermediateChoose a solvent system in which the nitro-intermediate is fully soluble to ensure efficient contact with the reducing agent.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Protection of Baicalein

  • Dissolve baicalein in anhydrous acetone.

  • Add anhydrous potassium carbonate and an excess of a protecting group reagent (e.g., benzyl bromide or methyl iodide).

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After completion, filter the mixture and evaporate the solvent.

  • Purify the protected baicalein by column chromatography.

Step 2: Nitration of Protected Baicalein

  • Dissolve the protected baicalein in a suitable solvent like acetic anhydride or concentrated sulfuric acid at 0°C.

  • Slowly add a nitrating agent (e.g., fuming nitric acid).

  • Stir the reaction at 0-5°C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by pouring it into ice water.

  • Extract the product with an organic solvent and purify by column chromatography to isolate the 5-nitro derivative.

Step 3: Reduction of the Nitro Group

  • Dissolve the purified 5-nitro-protected-baicalein in ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or use catalytic hydrogenation with Pd/C under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the resulting 5-amino-protected-baicalein.

Step 4: Deprotection

  • Dissolve the 5-amino-protected-baicalein in a suitable solvent.

  • Perform deprotection under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups or treatment with BBr₃ for methyl groups).

  • Monitor the reaction by TLC.

  • After completion, purify the final product, this compound, by HPLC.

Data Presentation

Table 1: Hypothetical Yields and Purity under Different Reaction Conditions

Step Variable Condition Yield (%) Purity (HPLC, %)
NitrationNitrating Agent: HNO₃/H₂SO₄4585
Nitrating Agent: NO₂BF₄6092
ReductionReducing Agent: SnCl₂·2H₂O7095
Reducing Agent: H₂/Pd-C8598

Visualizations

SynthesisWorkflow Baicalein Baicalein Protected_Baicalein Protected Baicalein Baicalein->Protected_Baicalein Protection Nitrated_Intermediate 5-Nitro-Protected-Baicalein Protected_Baicalein->Nitrated_Intermediate Nitration Amino_Intermediate 5-Amino-Protected-Baicalein Nitrated_Intermediate->Amino_Intermediate Reduction Final_Product This compound Amino_Intermediate->Final_Product Deprotection TroubleshootingTree Start Low Yield in Nitration Step Cause1 Incomplete Reaction? Start->Cause1 Solution1 Extend reaction time or increase temperature slightly. Cause1->Solution1 Yes Cause2 Suboptimal Nitrating Agent? Cause1->Cause2 No Solution2 Try alternative nitrating agents (e.g., NO₂BF₄). Cause2->Solution2 Yes Cause3 Degradation? Cause2->Cause3 No Solution3 Ensure strict temperature control. Cause3->Solution3 Yes

Addressing batch-to-batch variability of synthetic 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential batch-to-batch variability of synthetic 5-NH2-Baicalein.

Troubleshooting Guide

Researchers may encounter several issues during their experiments with synthetic this compound. This guide provides solutions to common problems.

Issue 1: Inconsistent Biological Activity Between Batches

You may observe that different batches of this compound exhibit varying levels of efficacy in your cellular or biochemical assays.

Potential CauseRecommended Solution
Purity Differences Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). Even minor impurities can significantly impact biological outcomes.[1]
Presence of Impurities Characterize any impurities by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand their potential biological activity.
Compound Degradation Assess the stability of the compound under your experimental conditions. This compound, like other flavonoids, may be susceptible to degradation by light, pH changes, or temperature.
Variable Solubility Ensure complete and consistent solubilization of the compound for each experiment. Incomplete dissolution can lead to lower effective concentrations.

Issue 2: Poor Solubility of this compound

You are having difficulty dissolving the compound in your desired solvent or aqueous buffer, leading to precipitation or inconsistent concentrations.

Potential CauseRecommended Solution
Inappropriate Solvent Test a range of biocompatible solvents. Flavonoids often have better solubility in organic solvents like DMSO or ethanol.[2] For aqueous solutions, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is a common practice.
Low Aqueous Solubility The inherent chemical structure of flavonoids often leads to poor water solubility.[3][4] Consider using solubility enhancers such as cyclodextrins or formulating the compound in a suitable delivery system.[3][4]
Precipitation Upon Dilution When diluting a stock solution, add it to the aqueous buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
pH-Dependent Solubility The amino group in this compound means its solubility will likely be pH-dependent. Determine the optimal pH for solubility and ensure your experimental buffer is within this range.

Issue 3: Discrepancies in Analytical Data (HPLC, MS, NMR)

Different batches of the compound show variations in their analytical profiles, raising concerns about identity and purity.

Potential CauseRecommended Solution
Residual Solvents Residual solvents from the synthesis process can appear in NMR spectra and may have biological effects.[5][6] Quantify residual solvents using appropriate analytical methods.
Incomplete Reaction or Side Products Variations in the synthetic process can lead to the presence of unreacted starting materials or side products. These should be identified and quantified.
Isomeric Impurities The synthesis of flavonoids can sometimes result in isomeric byproducts that are difficult to separate and may have different biological activities. Utilize high-resolution analytical techniques to identify and quantify any isomers.
Polymorphism The compound may exist in different crystalline forms (polymorphs), which can affect its physical properties, including solubility and stability.

Frequently Asked Questions (FAQs)

Q1: How should I store synthetic this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: How do I prepare a stock solution of this compound?

A2: Due to the expected low aqueous solubility of flavonoids, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[2] For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[7]

Q3: My this compound solution changes color over time. Is this a problem?

A3: Color change can be an indication of compound degradation or oxidation, a common issue with flavonoid compounds. It is advisable to prepare fresh solutions for each experiment and to store stock solutions in aliquots at -20°C for no longer than one month to minimize degradation.[2]

Q4: What is the expected molecular weight of this compound?

A4: The molecular weight of Baicalein (C15H10O5) is 270.24 g/mol . The addition of an amino group (-NH2) in place of a hydroxyl group (-OH) would result in a molecular weight of 269.25 g/mol for this compound (C15H11NO4). This should be confirmed by mass spectrometry.

Q5: What are the expected signaling pathways affected by this compound?

A5: While specific data for this compound is not available, its parent compound, baicalein, is known to modulate various signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. It is plausible that this compound may exhibit similar activities. Experimental validation is necessary to determine its specific mechanism of action.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of synthetic this compound. Method optimization may be required.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5-95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength determined by a UV scan of this compound (likely around 270-350 nm based on the baicalein structure).
Injection Volume 10-20 µL
Sample Preparation Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general procedure for confirming the molecular weight of this compound.

ParameterSpecification
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and negative ion modes should be tested to determine the optimal ionization.
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
Sample Infusion The sample can be introduced directly via a syringe pump or through an LC-MS system.
Data Analysis Look for the [M+H]+ ion (expected m/z 270.07) in positive mode or the [M-H]- ion (expected m/z 268.06) in negative mode.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general approach for the structural characterization of this compound.

ParameterSpecification
Spectrometer 400 MHz or higher for better resolution.
Solvent Deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4).[8]
Experiments 1H NMR: To identify the number and environment of protons. 13C NMR: To identify the number and type of carbon atoms. 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for full structural assignment.[9]
Sample Preparation Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of the deuterated solvent.

Data Presentation

Table 1: Expected Analytical Data for this compound

Analytical TechniqueExpected ResultPurpose
HPLC A major peak with a specific retention time, indicating purity.Purity assessment and quantification.
High-Resolution MS Accurate mass measurement corresponding to the molecular formula C15H11NO4.Identity confirmation.
1H NMR A specific pattern of signals corresponding to the aromatic and hydroxyl/amino protons.Structural verification.
13C NMR A specific number of signals corresponding to the carbon atoms in the molecule.Structural verification.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_assay Biological Assay Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Identity Confirmation (MS) Purification->MS NMR Structural Verification (NMR) Purification->NMR Solubilization Compound Solubilization NMR->Solubilization Assay Cellular/Biochemical Assay Solubilization->Assay Data_Analysis Data Analysis Assay->Data_Analysis Data_Analysis->HPLC Inconsistent Results?

Caption: Experimental workflow for synthetic this compound from synthesis to biological testing.

troubleshooting_logic Start Inconsistent Experimental Results Check_Purity Check Compound Purity (HPLC) Start->Check_Purity Check_Identity Verify Identity (MS, NMR) Check_Purity->Check_Identity Purity OK Remediate_Purity Re-purify or Synthesize New Batch Check_Purity->Remediate_Purity Purity Issue Check_Solubility Assess Solubility Check_Identity->Check_Solubility Identity Confirmed Remediate_Synthesis Re-evaluate Synthetic Route Check_Identity->Remediate_Synthesis Incorrect Structure Check_Stability Evaluate Stability Check_Solubility->Check_Stability Solubility Adequate Optimize_Solubilization Test Different Solvents/Methods Check_Solubility->Optimize_Solubilization Solubility Issue Check_Assay Review Assay Protocol Check_Stability->Check_Assay Compound Stable Modify_Handling Use Fresh Solutions, Protect from Light/Heat Check_Stability->Modify_Handling Degradation Observed Resolve Consistent Results Achieved Check_Assay->Resolve Protocol Optimized

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

References

Validation & Comparative

A Comparative Oncology Guide: 5-NH2-Baicalein vs. Baicalein in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticancer activities of baicalein and its amino derivative, 5-NH2-baicalein, for researchers, scientists, and drug development professionals.

Introduction

Baicalein, a flavonoid isolated from the root of Scutellaria baicalensis, has demonstrated significant anticancer properties across a spectrum of cancer cell lines.[1][2][3] Its therapeutic potential is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][2][4] To enhance its pharmacological profile, synthetic derivatives of baicalein are being explored. One such derivative is this compound, which incorporates an amino group at the 5-position of the A ring.

This guide provides a comparative overview of the anticancer activities of baicalein and this compound. Due to the novelty of this compound, publicly available experimental data is limited. Therefore, this comparison is based on the extensive research on baicalein and the predicted effects of the 5-amino substitution based on structure-activity relationship studies of flavonoids.

Quantitative Analysis of Anticancer Activity

The following tables summarize the available quantitative data for baicalein's effect on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines. Data for this compound is currently unavailable in published literature.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cancer Cell LineCompoundIC50 (µM)Incubation Time (h)Reference
Breast Cancer
MCF-7Baicalein95 ± 4.824[5]
Baicalein85.07 ± 1.26Not Specified[5]
Multiple Myeloma
RPMI8226Baicalein168.5Not Specified[3]
Lung Cancer
H460Baicalein80 ± 6Not Specified[3]
Esophageal Squamous Cell Carcinoma
EC-109BaicaleinNot Specified48[6]
Pancreatic Cancer
Panc-1BaicaleinNot Specified48[7]
Ovarian Cancer
A2780Baicalin80, 160Not Specified[8]
Cervical Cancer
SiHaBaicalein20, 40, 80 µg/mlNot Specified[9]
HeLaBaicalein20, 40, 80 µg/mlNot Specified[9]
All Cell Lines This compoundData not available

Table 2: Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells.

Cancer Cell LineCompoundConcentration (µM)Apoptotic Cells (%)Incubation Time (h)Reference
Esophageal Squamous Cell Carcinoma
EC-109Baicalein1018.8 ± 1.1548[6]
Baicalein2025.5 ± 1.9948[6]
Baicalein4030.8 ± 2.2548[6]
Breast Cancer
MCF-7BaicaleinIC50~20 (early)24[10]
BaicaleinIC50~28 (late)48[10]
Ovarian Cancer
A2780Baicalin8032 (total)Not Specified[8]
Baicalin16039.5 (total)Not Specified[8]
All Cell Lines This compoundData not available

Table 3: Cell Cycle Arrest

Cell cycle arrest prevents the proliferation of cancerous cells.

Cancer Cell LineCompoundConcentrationCell Cycle Phase ArrestIncubation Time (h)Reference
Cervical Cancer
SiHaBaicalein20, 40, 80 µg/mlG0/G1Not Specified[9]
HeLaBaicalein20, 40, 80 µg/mlG0/G1Not Specified[9]
Ovarian Cancer
SKOV-3Baicalein200 µMG2/M48[2]
Pancreatic Cancer
Panc-1Baicalein50, 100 µMS48[7]
Lung Cancer
H1299 & H1650BaicalinNot SpecifiedG1/SNot Specified[11]
All Cell Lines This compoundData not available

Mechanisms of Anticancer Activity

Baicalein

Baicalein exerts its anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Baicalein promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[6]

  • Cell Cycle Arrest: Baicalein can halt the cell cycle at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type.[2][7][9] This is often achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2]

  • Inhibition of Signaling Pathways: Baicalein has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.[1][4] Inhibition of these pathways suppresses cancer cell proliferation, survival, and metastasis.

This compound (Hypothesized)

While direct experimental evidence is lacking, the introduction of an amino group at the 5-position of baicalein could potentially modulate its anticancer activity. Structure-activity relationship studies of flavonoids suggest that the addition of electron-donating groups, such as an amino group, can influence the biological activity. The amino group could potentially enhance the interaction of the molecule with target proteins or alter its cellular uptake and distribution. Further research is necessary to elucidate the specific mechanisms of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known and hypothesized signaling pathways affected by baicalein and this compound.

baicalein_pathway baicalein Baicalein pi3k_akt PI3K/Akt Pathway baicalein->pi3k_akt Inhibits mapk MAPK Pathway baicalein->mapk Inhibits apoptosis Apoptosis Induction baicalein->apoptosis cell_cycle Cell Cycle Arrest baicalein->cell_cycle mtor mTOR pi3k_akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes mapk->proliferation Promotes apoptosis->proliferation Inhibits cell_cycle->proliferation Inhibits

Caption: Known signaling pathways modulated by Baicalein.

nh2_baicalein_pathway nh2_baicalein This compound (Hypothesized) pi3k_akt PI3K/Akt Pathway nh2_baicalein->pi3k_akt Modulates? mapk MAPK Pathway nh2_baicalein->mapk Modulates? apoptosis Apoptosis Induction nh2_baicalein->apoptosis cell_cycle Cell Cycle Arrest nh2_baicalein->cell_cycle mtor mTOR pi3k_akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes mapk->proliferation Promotes apoptosis->proliferation Inhibits cell_cycle->proliferation Inhibits mtt_assay_workflow start Seed Cells treat Treat with Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT incubate->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Read Absorbance dissolve->read analyze Analyze Data read->analyze apoptosis_assay_workflow start Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V/PI resuspend->stain incubate Incubate stain->incubate analyze Flow Cytometry Analysis incubate->analyze cell_cycle_workflow start Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix in Ethanol harvest->fix stain Stain with PI & RNase A fix->stain incubate Incubate stain->incubate analyze Flow Cytometry Analysis incubate->analyze

References

Comparative Analysis of Baicalin and 5-NH2-Baicalein Antioxidant Potential: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Baicalin, a major flavonoid from the roots of Scutellaria baicalensis, and its aglycone, baicalein, are both recognized for their significant antioxidant activities.[1] Their mechanisms of action include direct radical scavenging and modulation of cellular antioxidant pathways.[1][2] This guide presents a detailed comparison of their antioxidant potential, supported by experimental data from various assays. While baicalein often exhibits superior activity in some in vitro assays, baicalin also demonstrates potent antioxidant effects, particularly in scavenging specific radicals.[3]

Quantitative Data on Antioxidant Potential

The following table summarizes the available quantitative data on the antioxidant potential of baicalin and baicalein from various in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Antioxidant AssayBaicalin IC50Baicalein IC50Reference CompoundReference IC50
DPPH Radical Scavenging 16.4 µg/mL7.48 µg/mLAscorbic Acid8.1 µg/mL
Superoxide Radical Scavenging 1.19 x 10⁵ U/g7.31 x 10⁴ U/g--
Xanthine Oxidase Inhibition 215.19 µM3.12 µM--
Cytochrome c Reduction 224.12 µM370.33 µM--
Nitric Oxide Radical Scavenging -9.73 µg/mL--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (baicalin or baicalein) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol) Mixing Mix DPPH Solution with Test Compound DPPH_sol->Mixing Test_comp Test Compound (Baicalin/Baicalein) Test_comp->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Spectro Measure Absorbance (at ~517 nm) Incubation->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50 Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Baicalin Baicalin / Baicalein Baicalin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation

References

Synergistic Anti-Cancer Effects of Baicalein and Doxorubicin in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide details the synergistic effects of baicalein with doxorubicin in breast cancer. Due to a lack of available experimental data, the specific compound 5-NH2-Baicalein is not covered. The information presented here pertains to the parent compound, baicalein, and its precursor, baicalin.

The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the synergistic effects of baicalein, a flavonoid derived from the root of Scutellaria baicalensis, with the widely used chemotherapeutic drug doxorubicin in the context of breast cancer.

I. Enhanced Cytotoxicity and Apoptosis

The co-administration of baicalein and doxorubicin has been shown to significantly increase the cytotoxic and pro-apoptotic effects on breast cancer cells compared to doxorubicin treatment alone.

Table 1: Comparative Cytotoxicity of Doxorubicin in Combination with Baicalein/Baicalin

Cell LineTreatmentIC50 (Doxorubicin)Fold Change in Doxorubicin IC50Reference
MCF-7 Doxorubicin alone3 µmol/L-[1]
Doxorubicin + Baicalein (95 µmol/L)Not explicitly stated, but viability dropped to 10% with 3 µmol/L DoxorubicinSynergistic[1]
Doxorubicin + Baicalin (167 µmol/L)Not explicitly stated, but viability dropped to 21% with 3 µmol/L DoxorubicinSynergistic[1]
MDA-MB-231 Doxorubicin aloneNot explicitly stated-[2]
Doxorubicin (10 µM) + Baicalin (25 µM)Enhanced chemosensitivitySynergistic[2]
Doxorubicin (10 µM) + Baicalin (50 µM)Enhanced chemosensitivitySynergistic[2]

Studies have demonstrated that baicalein and its glycoside precursor, baicalin, act synergistically with doxorubicin to reduce the viability of breast cancer cells.[1] For instance, in MCF-7 cells, pre-incubation with baicalein or baicalin significantly enhanced the cytotoxic effects of doxorubicin.[1] This synergistic relationship was confirmed by a Combination Index (CI) of less than 1, indicating a strong synergistic interaction.[3]

The enhanced cytotoxicity is largely attributed to an increase in apoptosis. The combination treatment leads to a higher percentage of apoptotic cells compared to single-agent treatment. This is achieved through the activation of key apoptotic pathways.

II. Overcoming Doxorubicin Resistance

A significant challenge in doxorubicin chemotherapy is the development of drug resistance. Baicalein has shown potential in reversing this resistance. One of the primary mechanisms of doxorubicin resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of the cancer cells.

Research indicates that both baicalin and baicalein can significantly increase the intracellular accumulation of doxorubicin in breast cancer cells.[1] After a 22-hour preincubation with IC50 concentrations of baicalin or baicalein, the amount of doxorubicin inside MCF-7 cells was more than doubled.[1] This suggests that these flavonoids can inhibit the function of efflux pumps, thereby restoring the sensitivity of resistant cells to doxorubicin.

III. Mechanisms of Synergistic Action

The synergistic effects of baicalein and doxorubicin are multifactorial, involving the modulation of several key signaling pathways.

The combination of baicalin and doxorubicin has been found to amplify intracellular reactive oxygen species (ROS) levels in breast cancer cells.[2] This surge in ROS leads to increased intracellular calcium concentrations ([Ca2+]i), which in turn disrupts the mitochondrial membrane potential.[2][4] The destabilization of the mitochondrial membrane triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c and the activation of caspases.[2]

Dox Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Dox->ROS Baicalein Baicalein Baicalein->ROS Ca2 ↑ Intracellular Ca2+ ROS->Ca2 Mito Mitochondrial Membrane Depolarization Ca2->Mito Apoptosis Apoptosis Mito->Apoptosis Dox Doxorubicin CDK1 ↓ CDK1 Dox->CDK1 Upregulates Baicalein Baicalein Autophagy ↑ Autophagy Baicalein->Autophagy Apoptosis ↑ Apoptosis Baicalein->Apoptosis Sensitizes Autophagy->CDK1 Downregulates CDK1->Apoptosis Inhibits cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Analysis Cell_Seeding Seed Breast Cancer Cells Treatment Treat with Doxorubicin, Baicalein, or Combination Cell_Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_ROS Flow Cytometry (ROS) Treatment->Flow_ROS Western Western Blot (Protein Expression) Treatment->Western

References

Validating 5-NH2-Baicalein: A Comparative Guide to Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lipoxygenase (LOX) inhibitors, establishing a framework for the validation of 5-NH2-Baicalein, a novel derivative of the well-characterized flavonoid, Baicalein. We present comparative experimental data for established inhibitors, detailed protocols for validation assays, and visual workflows to guide experimental design.

Introduction to Lipoxygenase and its Inhibition

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a critical role in the biosynthesis of leukotrienes and other lipid mediators involved in inflammatory responses.[1][2] These enzymes catalyze the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid, initiating a cascade that leads to potent inflammatory mediators.[3] Key isoforms include 5-LOX, 12-LOX, and 15-LOX, each leading to different bioactive products. Consequently, inhibiting LOX activity is a significant strategy in the development of therapeutics for inflammatory diseases such as asthma, arthritis, and certain cancers.[3][4][5]

Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, is a known inhibitor of several lipoxygenase isoforms.[6][7] Its derivative, this compound, represents a next-generation compound whose inhibitory potential requires rigorous validation. This guide places the potential of this compound in the context of its parent compound and other benchmark inhibitors.

Comparative Analysis of Lipoxygenase Inhibitors

To validate this compound, its performance must be benchmarked against established inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Baicalein and other widely used LOX inhibitors, Zileuton and Nordihydroguaiaretic acid (NDGA).

CompoundTarget LOX IsoformIC50 Value (µM)Comments
Baicalein Platelet 12-LOX0.12[8]A potent inhibitor of 12-LOX.
12-LOX0.64[9]
15-LOX1.6[9]Also shows significant activity against 15-LOX.
5-LOX9.5[8]Moderately potent against 5-LOX.
Zileuton (Zyflo®) 5-LOX0.5 - 3.7[5][10]An FDA-approved drug for asthma treatment, acting as a specific 5-LOX inhibitor.[4][11]
Nordihydroguaiaretic Acid (NDGA) Pan-LOXVariesA well-known, non-specific LOX inhibitor often used as a positive control in screening assays.[12][13][14]
This compound To be determinedTo be determinedValidation required to determine potency and selectivity against LOX isoforms.

Mechanism of Action

Understanding the mechanism of inhibition is crucial for drug development.

  • Baicalein: Primarily acts as a reductive inhibitor. Its catecholic moiety is thought to interact directly with the catalytic iron atom in the active site of the lipoxygenase enzyme, reducing it from the active ferric (Fe3+) state to an inactive ferrous (Fe2+) form.[15]

  • Zileuton: Functions as an active oral inhibitor of 5-lipoxygenase, thereby blocking the synthesis of leukotrienes (LTB4, LTC4, LTD4, and LTE4).[4][16][17]

  • Nordihydroguaiaretic Acid (NDGA): Like Baicalein, NDGA is a reductive inhibitor due to its catechol structure, reducing the active site's ferric iron.[13] It is a potent antioxidant and free radical scavenger.[18]

The validation of this compound should include experiments to elucidate its mechanism, determining if it follows a similar reductive pathway or exhibits a different mode of action (e.g., competitive, non-competitive, or allosteric inhibition).[19]

Experimental Protocols for Validation

The following is a detailed protocol for a standard in-vitro spectrophotometric assay to determine the lipoxygenase inhibitory activity of a test compound like this compound.

Principle: The assay measures the activity of LOX on a polyunsaturated fatty acid substrate (e.g., linoleic or arachidonic acid). The enzyme catalyzes the formation of a hydroperoxy derivative which contains a conjugated diene structure.[1] This product absorbs light at 234 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.[1]

Materials:

  • Lipoxygenase enzyme (e.g., soybean 15-LOX or human recombinant 5-LOX)

  • Substrate: Linoleic acid or Arachidonic acid

  • Buffer: 0.2 M Borate buffer (pH 9.0)[20]

  • Test Compound: this compound dissolved in DMSO

  • Positive Control: Baicalein, Zileuton, or NDGA dissolved in DMSO

  • DMSO (vehicle control)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the 0.2 M borate buffer.[21]

    • Prepare the enzyme solution in the borate buffer to a working concentration (e.g., 200-400 U/mL). Keep the solution on ice.[21][22]

    • Prepare the substrate solution (e.g., 125-250 µM linoleic acid) in the borate buffer.[22]

    • Prepare a stock solution of this compound and control inhibitors in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Execution:

    • Set the spectrophotometer to read absorbance at 234 nm at room temperature.[21]

    • Blank: In a cuvette, mix the borate buffer and an equivalent volume of DMSO used for the test compound.

    • Control (100% Activity): Add the enzyme solution to a cuvette, followed by an equivalent volume of DMSO. Incubate for 3-5 minutes at room temperature.[20][22]

    • Inhibitor Sample: Add the enzyme solution to a cuvette, followed by the desired volume of the this compound solution (or positive control). Incubate for 3-5 minutes.[22]

    • Initiate Reaction: To the control and inhibitor sample cuvettes, rapidly add the substrate solution to start the reaction. Mix gently by inversion.

    • Measurement: Immediately begin recording the absorbance at 234 nm every 30 seconds for a total of 5 minutes.[22]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100[21]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value for this compound.[23]

Visualizations

The following diagrams illustrate the key pathway and workflow relevant to the validation of this compound.

cluster_pathway Lipoxygenase Signaling Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA LOX Lipoxygenase (5-LOX, 12-LOX, 15-LOX) AA->LOX Leukotrienes Leukotrienes & Other Lipid Mediators LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor This compound (and other inhibitors) Inhibitor->LOX

Caption: The Lipoxygenase pathway and the point of inhibition.

cluster_workflow Experimental Workflow for LOX Inhibition Assay Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound) Incubate 2. Pre-incubation (Enzyme + Inhibitor/Vehicle) Prep->Incubate Initiate 3. Reaction Initiation (Add Substrate) Incubate->Initiate Measure 4. Spectrophotometric Reading (Δ Absorbance at 234 nm) Initiate->Measure Analyze 5. Data Analysis (% Inhibition & IC50 Calculation) Measure->Analyze

Caption: Workflow for the in-vitro lipoxygenase inhibition assay.

References

The Efficacy of 5-NH2-Baicalein and Other Flavonoid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Flavonoid Derivatives

The following table summarizes the cytotoxic efficacy (IC50 values) of various baicalein derivatives and other flavonoids against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Baicalein Derivatives and Other Flavonoids

CompoundCell LineIC50 (µM)Reference
BaicaleinMCF-7 (Breast Cancer)95 ± 4.8[1]
BaicalinMCF-7 (Breast Cancer)250 ± 10.5[1]
BaicaleinHL-60 (Leukemia)~10.6 µg/mL[2]
BaicalinCA46 (Burkitt Lymphoma)10[2]
3,3'-diamino-4'-methoxyflavoneL1210 (Murine Leukemia)10
3-amino-4'-methoxyflavoneL1210 (Murine Leukemia)22
4'-amino-6-hydroxyflavoneA431 (Epidermoid Carcinoma)1.2 (Tyrosine Kinase Inhibition)
6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-oneMCF-7 (Breast Cancer)9.35
6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-oneMCF-7 (Breast Cancer)9.58

Note: The absence of data for 5-NH2-Baicalein highlights a gap in the current research landscape and underscores the potential for future investigations into its specific biological activities.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay commonly used to assess the in vitro cytotoxic effects of compounds on cell lines.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (Baicalein derivatives, other flavonoids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared and serially diluted in the culture medium to achieve a range of final concentrations. The medium from the wells is replaced with fresh medium containing the different concentrations of the test compound. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated with the test compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Flavonoid-Induced Apoptosis Signaling Pathway

Flavonoids, including baicalein and its derivatives, are known to induce apoptosis in cancer cells through various signaling pathways. A key pathway often implicated is the PI3K/Akt signaling cascade, which is a crucial regulator of cell survival and proliferation. Inhibition of this pathway by flavonoids can lead to the activation of downstream pro-apoptotic proteins and ultimately, programmed cell death.

G Figure 1. PI3K/Akt Signaling Pathway in Flavonoid-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces Flavonoids Flavonoid Derivatives Flavonoids->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition by flavonoids.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the typical workflow for assessing the cytotoxicity of flavonoid derivatives using the MTT assay.

G Figure 2. Experimental Workflow of MTT Cytotoxicity Assay start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with flavonoid derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

Conclusion

This guide provides a comparative overview of the efficacy of baicalein derivatives and other aminoflavones based on available scientific literature. While direct experimental data for this compound is currently lacking, the compiled data on related compounds offers valuable insights into the structure-activity relationships of this class of flavonoids. The provided experimental protocol for the MTT assay and the diagrams of the PI3K/Akt signaling pathway and the experimental workflow serve as practical resources for researchers. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

In Vivo Anti-Tumor Efficacy: A Comparative Analysis of Baicalein and 5-Fluorouracil in Colon Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor effects of the natural flavonoid Baicalein against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), in colon cancer xenograft models. This analysis is based on published experimental data and focuses on direct, objective comparisons of their performance.

While the user's initial interest was in the synthetic derivative 5-NH2-Baicalein, a thorough review of existing literature revealed a lack of in vivo validation studies for this specific compound in xenograft models. Therefore, this guide will focus on its well-studied parent compound, Baicalein, for which a substantial body of research exists.

Performance Comparison in Xenograft Models

The following tables summarize the quantitative data from studies evaluating the anti-tumor efficacy of Baicalein and 5-Fluorouracil in human colon cancer xenograft models. The data presented here is derived from studies utilizing the HCT116 human colon cancer cell line.

Compound Cell Line Animal Model Dosage Administration Route Treatment Schedule Tumor Growth Inhibition Reference
BaicaleinHCT116NSG Mice50 mg/kgIntraperitoneal (i.p.)Every other day for 2 weeksDramatically inhibited tumor growth[1]
5-Fluorouracil (5-FU)HCT116Nude Mice10 mg/kgNot SpecifiedFor 20 daysSignificantly decreased tumor proliferation[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

Baicalein Anti-Tumor Efficacy Study in HCT116 Xenograft Model
  • Cell Line: HCT116 human colon cancer cells were used.

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NSG) mice were utilized for tumor implantation.

  • Tumor Implantation: 5 x 10^6 HCT116 cells were subcutaneously injected into the mice.

  • Treatment Initiation: Treatment began 8 days after tumor cell injection.

  • Drug Administration: Mice were administered Baicalein at a dose of 50 mg/kg via intraperitoneal injection.

  • Treatment Schedule: Injections were given every other day for a duration of 2 weeks.

  • Control Group: A solvent control was administered to a parallel group of mice.

  • Endpoint Measurement: Tumor growth was monitored and compared between the Baicalein-treated and control groups.[1]

5-Fluorouracil (5-FU) Anti-Tumor Efficacy Study in HCT116 Xenograft Model
  • Cell Line: HCT116 human colon cancer cells were used.

  • Animal Model: Nude mice were used for establishing the xenograft model.

  • Tumor Implantation: HCT116 cells were transplanted into the mice to establish tumors.

  • Drug Administration: Mice were treated with 5-Fluorouracil at a dose of 10 mg/kg.

  • Treatment Schedule: The treatment was carried out for 20 days.

  • Control Group: A group of mice received a normal saline solution as a control.

  • Endpoint Measurement: Tumor weight and volume were measured at the end of the experiment and compared between the 5-FU treated and control groups.[2]

Visualizing Experimental Design and Biological Mechanisms

To further clarify the experimental processes and the underlying molecular pathways, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Tumor Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis HCT116_Cells HCT116 Cells Tumor_Implantation Subcutaneous Injection HCT116_Cells->Tumor_Implantation Animal_Model NSG or Nude Mice Animal_Model->Tumor_Implantation Tumor_Bearing_Mice Tumor-Bearing Mice Tumor_Implantation->Tumor_Bearing_Mice Drug_Administration Drug Administration (Baicalein or 5-FU) Tumor_Bearing_Mice->Drug_Administration Control_Group Control Group (Vehicle) Tumor_Bearing_Mice->Control_Group Tumor_Measurement Tumor Volume & Weight Measurement Drug_Administration->Tumor_Measurement Control_Group->Tumor_Measurement Data_Comparison Comparison of Treatment vs. Control Tumor_Measurement->Data_Comparison

Caption: Xenograft model experimental workflow.

baicalein_pathway cluster_apoptosis Apoptosis Pathway Baicalein Baicalein Apoptosis_Induction Induction of Apoptosis Baicalein->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Baicalein->Cell_Cycle_Arrest Anti_Angiogenesis Inhibition of Angiogenesis Baicalein->Anti_Angiogenesis Metastasis_Inhibition Inhibition of Metastasis Baicalein->Metastasis_Inhibition Bax Bax (Pro-apoptotic) Apoptosis_Induction->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Induction->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases

Caption: Simplified signaling pathway for Baicalein's anti-tumor effects.

Concluding Remarks

Based on the available in vivo data, both Baicalein and 5-Fluorouracil demonstrate significant anti-tumor activity in HCT116 colon cancer xenograft models. Baicalein, a natural flavonoid, shows promise as a potential therapeutic agent, with studies indicating its ability to inhibit tumor growth, induce apoptosis, and arrest the cell cycle.[1][4] 5-Fluorouracil, a cornerstone of chemotherapy, remains a potent inhibitor of tumor proliferation.[2][3] Further head-to-head comparative studies with standardized protocols would be invaluable for a more definitive assessment of their relative efficacy and therapeutic potential. The exploration of Baicalein's derivatives, such as this compound, in future in vivo studies is warranted to determine if chemical modifications can enhance its anti-tumor properties.

References

Comparative bioavailability of 5-NH2-Baicalein and its parent compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the oral bioavailability of the flavonoid Baicalein and the current data landscape for its amino-derivative, 5-NH2-Baicalein.

This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacokinetic profiles of Baicalein and its synthesized amino-derivative, this compound. While extensive research has been conducted on the bioavailability of Baicalein, a naturally occurring flavonoid with a range of pharmacological activities, data on the in vivo absorption and pharmacokinetic parameters of this compound remains unavailable in the current scientific literature.

This guide will provide a detailed overview of the available experimental data on Baicalein's bioavailability, including key pharmacokinetic parameters and the methodologies used in these studies. The absence of data for this compound will be noted, highlighting a significant gap in the current understanding of how this structural modification impacts oral absorption and systemic exposure.

Data Presentation: Bioavailability of Baicalein

The oral bioavailability of Baicalein is known to be low, a characteristic attributed to its poor water solubility.[1] Various studies have been conducted to quantify its pharmacokinetic parameters, often in comparison to its glycoside form, Baicalin. The following table summarizes key bioavailability data for Baicalein from preclinical studies.

CompoundAnimal ModelDoseCmaxTmaxAUC (0-t)Absolute BioavailabilityReference
BaicaleinRats10, 20, 40 mg/kg (oral)Dose-linear-Dose-linear40%[2][3]
BaicaleinMonkeys50-500 mg/kg (oral)Non-linearMulti-peaksNon-linear13.1% - 23.0%[4]
BaicaleinHealthy Chinese Subjects600 mg (oral, multiple doses)633.64 (±290.36) ng/mL (Cavg)< 2 h5069.16 (±2322.87) h·ng/mL-[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cavg: Average steady-state concentration.

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and interpreting the presented bioavailability data for Baicalein.

Pharmacokinetic Study of Baicalein in Rats
  • Animal Model: Male Sprague-Dawley rats.[2]

  • Dosing: Oral administration of a standardized extract of Scutellaria baicalensis, PF-2405, at doses of 10, 20, and 40 mg/kg, which is equivalent to 4.5, 9.0, and 18 mg/kg of Baicalein respectively.[2]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: The concentrations of Baicalein and its metabolite Baicalin in plasma were determined using a validated high-performance liquid chromatography (HPLC) method.[2]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data.[2]

Pharmacokinetic Study of Baicalein in Monkeys
  • Animal Model: Monkeys.[4]

  • Dosing: Oral administration of Baicalein at doses of 50, 100, and 500 mg/kg. Intravenous administration of 10 mg/kg Baicalein was used to determine absolute bioavailability.[4]

  • Sample Collection: Plasma samples were collected at predetermined time intervals.[4]

  • Analytical Method: Baicalein and its metabolite Baicalin were quantified in plasma using a liquid chromatography-mass spectrometry (LC-MS) method.[4]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.[4]

Pharmacokinetic Study of Baicalein in Healthy Human Subjects
  • Study Design: A single-center, randomized, double-blind, placebo-controlled multiple-ascending-dose study.[5]

  • Subjects: Healthy Chinese subjects.[5]

  • Dosing: Oral administration of Baicalein tablets at doses of 200, 400, and 600 mg.[5]

  • Sample Collection: Blood and urine samples were collected for pharmacokinetic analysis in the 600 mg dose group.[5]

  • Analytical Method: Plasma concentrations of Baicalein were measured using a validated analytical method.[5]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated to assess the absorption, distribution, metabolism, and excretion of Baicalein after multiple doses.[5]

Mandatory Visualization

The following diagram illustrates a generalized workflow for a typical in vivo pharmacokinetic study designed to assess the oral bioavailability of a compound like Baicalein.

G cluster_preclinical Preclinical Bioavailability Study A Compound Administration (Oral Gavage) B Animal Model (e.g., Rats, Monkeys) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Analytical Method (e.g., HPLC, LC-MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC) E->F G Data Interpretation & Reporting F->G

Caption: Generalized workflow of an in vivo pharmacokinetic study.

Conclusion on the Comparative Bioavailability of this compound and Baicalein

A direct comparison of the bioavailability of this compound and its parent compound, Baicalein, is not possible at this time due to the absence of published in vivo pharmacokinetic data for this compound. The available research extensively documents the oral bioavailability of Baicalein, consistently demonstrating its low absorption profile in various preclinical and clinical settings.

The synthesis of Baicalein derivatives, including those with amino acid substitutions, has been reported, but these studies have primarily focused on their synthesis and in vitro activities, such as cytotoxicity.[6] To understand how the addition of an amino group at the 5-position affects the bioavailability of Baicalein, dedicated in vivo pharmacokinetic studies are required. Such studies would need to determine key parameters like Cmax, Tmax, and AUC for this compound following oral administration and compare them to the established values for Baicalein.

Future research in this area is crucial for determining if this compound represents a viable prodrug or analog with improved pharmacokinetic properties over its parent compound. Until such data becomes available, any discussion on the comparative bioavailability of these two compounds remains speculative. Researchers are encouraged to address this knowledge gap to further the development of Baicalein-based therapeutics.

References

A Head-to-Head Comparison of 5-NH2-Baicalein and 6-NH2-Baicalein Activity: An In-Silico and In-Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesized comparison of the biological activities of 5-amino-baicalein and 6-amino-baicalein, based on available experimental data for related compounds and structure-activity relationship studies.

Introduction

Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including potent antitumor, anti-inflammatory, and antioxidant effects.[1][2] Its core structure has been a scaffold for the synthesis of numerous derivatives with enhanced or modified biological activities. Among these, amino-derivatives have garnered significant interest due to the potential for increased solubility and novel biological interactions. This guide provides a comparative analysis of 5-NH2-Baicalein and 6-NH2-Baicalein, focusing on their anticipated anticancer activities based on structure-activity relationship (SAR) studies of related baicalein analogs.

Quantitative Data Summary

The following table summarizes the in-vitro anticancer activity of baicalein and its C-6 substituted derivatives against various cancer cell lines. This data is used to infer the potential activity of 6-NH2-Baicalein. Direct experimental data for this compound is currently unavailable.

CompoundCell LineAssayIC50 (µM)Reference
BaicaleinHepG2 (Liver Cancer)MTT>100[3]
Baicalein-6-O-amino acid ester (4c)HepG2 (Liver Cancer)MTT25.1[3]
Baicalein-6-O-amino acid ester (4d)HepG2 (Liver Cancer)MTT23.4[3]
Baicalein-6-O-amino acid ester (7a)HepG2 (Liver Cancer)MTT40.2[3]
Baicalein-6-O-amino acid ester (7b)HepG2 (Liver Cancer)MTT35.8[3]
Baicalein Derivative (9b)HepG2 (Liver Cancer)MTT2.0[2]
Baicalein Derivative (9b)A549 (Lung Cancer)MTT0.8[2]
Baicalein Derivative (9b)BCG-823 (Gastric Cancer)MTT3.2[2]

Note: Compounds 4c, 4d, 7a, and 7b are baicalein derivatives with different amino acid esters attached at the C-6 position. Compound 9b has a modification at the C-6 and C-7 positions. This data suggests that modification at the C-6 position can significantly enhance the cytotoxic activity of baicalein.

Structure-Activity Relationship (SAR) Analysis

The Role of the 5-Hydroxyl Group

The 5-hydroxyl group of baicalein is widely considered to be crucial for its biological activities.[4] This hydroxyl group, along with the C4-keto group, forms a chelating site for metal ions, which is believed to be important for its anticancer and enzymatic inhibitory effects. Modifications at the C-5 position are less common and often lead to a decrease in activity. Therefore, it is hypothesized that the introduction of an amino group at the C-5 position (this compound) might diminish its anticancer potency compared to the parent baicalein molecule.

Modification at the C-6 Position

The C-6 position of the baicalein A-ring is a common site for modification to improve its pharmacological properties. Studies have shown that introducing various substituents at the C-6 hydroxyl group can lead to derivatives with enhanced cytotoxicity.[4][5] For instance, the synthesis of baicalein-6-O-amino acid esters has resulted in compounds with significantly increased cytotoxicity against HepG2 cells compared to baicalein itself.[3] This suggests that the introduction of an amino group, either directly or as part of a larger moiety, at the C-6 position is a viable strategy for enhancing anticancer activity. Therefore, 6-NH2-Baicalein is predicted to exhibit more potent cytotoxic effects than baicalein.

Inferred Head-to-Head Comparison

Based on the available SAR data, the following comparison between this compound and 6-NH2-Baicalein can be inferred:

FeatureThis compound (Inferred)6-NH2-Baicalein (Inferred)
Anticancer Potency Likely lower than baicalein due to modification of the critical 5-OH group.Likely higher than baicalein, as modifications at the C-6 position have been shown to enhance cytotoxicity.
Mechanism of Action Expected to be similar to baicalein, involving induction of apoptosis and cell cycle arrest, but potentially with reduced efficacy.Expected to follow the general mechanisms of baicalein, possibly with enhanced potency in activating apoptotic pathways.
Drug Development Potential Lower, due to the anticipated decrease in activity.Higher, representing a promising avenue for developing more potent baicalein-based anticancer agents.

Signaling Pathways

Baicalein and its derivatives exert their anticancer effects by modulating multiple signaling pathways.[1][6] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis.

Apoptosis Induction Pathway

The diagram below illustrates the key signaling pathways involved in baicalein-induced apoptosis. Baicalein can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

apoptosis_pathway Baicalein Baicalein Derivatives (e.g., 6-NH2-Baicalein) ROS ↑ ROS Production Baicalein->ROS Bax ↑ Bax Baicalein->Bax Bcl2 ↓ Bcl-2 Baicalein->Bcl2 Death_Receptor Death Receptors (e.g., Fas) Baicalein->Death_Receptor Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3

Caption: Baicalein-induced apoptosis signaling pathway.

Cell Cycle Arrest Pathway

Baicalein can also induce cell cycle arrest, primarily at the G2/M and S phases, thereby inhibiting cancer cell proliferation.

cell_cycle_pathway Baicalein Baicalein Derivatives PI3K_Akt PI3K/Akt Pathway Baicalein->PI3K_Akt MAPK MAPK Pathway Baicalein->MAPK p53 ↑ p53 Baicalein->p53 S_Arrest S Phase Arrest Baicalein->S_Arrest Cyclins ↓ Cyclins (e.g., Cyclin B1) ↓ CDKs (e.g., CDK1) PI3K_Akt->Cyclins MAPK->Cyclins G2M_Arrest G2/M Phase Arrest Cyclins->G2M_Arrest p21 ↑ p21 p53->p21 p21->Cyclins

Caption: Signaling pathways leading to cell cycle arrest by baicalein.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like this compound and 6-NH2-Baicalein.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of the compounds on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by the test compounds.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

While direct comparative studies on this compound and 6-NH2-Baicalein are currently lacking, the existing body of research on baicalein and its derivatives provides a strong basis for inferring their potential activities. Structure-activity relationship studies strongly suggest that the 5-hydroxyl group is critical for baicalein's anticancer effects, and its substitution in this compound is likely to be detrimental to its activity. Conversely, modifications at the C-6 position have been shown to enhance cytotoxicity, positioning 6-NH2-Baicalein as a potentially more potent anticancer agent than the parent compound. Further synthesis and in-vitro/in-vivo evaluation of these specific amino-derivatives are warranted to validate these hypotheses and to explore their full therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for such future investigations.

References

Validating the Anti-Angiogenic Activity of 5-NH2-Baicalein in a CAM Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic activity of 5-NH2-Baicalein, benchmarked against established anti-angiogenic agents, Bevacizumab and Sunitinib. The data presented is based on the Chick Chorioallantoic Membrane (CAM) assay, a widely used in vivo model to study blood vessel formation.

Disclaimer: To date, specific experimental data on the anti-angiogenic activity of this compound using the CAM assay is not available in the public domain. Therefore, this guide utilizes data from its parent compound, Baicalein, as a surrogate to provide a comparative assessment. The structural similarity between Baicalein and its 5-amino derivative suggests that their biological activities are likely comparable.

Comparative Analysis of Anti-Angiogenic Activity

The anti-angiogenic potential of a compound in the CAM assay is typically quantified by measuring the inhibition of blood vessel formation. This can be assessed through various parameters, including the reduction in the number of blood vessel branches, decreased vessel density, or the formation of an avascular zone.

CompoundConcentration% Inhibition of Angiogenesis (CAM Assay)Key Mechanism of Action
Baicalein (as a proxy for this compound)4-64 ng/CAM8.7% - 39.3%Inhibition of VEGF and FGF signaling pathways[1]
Bevacizumab 10⁻⁴ MStrong anti-angiogenic effectMonoclonal antibody that neutralizes Vascular Endothelial Growth Factor (VEGF)[2]
Sunitinib 10 nM - 10 µMSignificant reduction in microvessel densityMulti-targeted tyrosine kinase inhibitor (including VEGFR and PDGFR)[3]

Experimental Protocols

A detailed methodology for the CAM assay is crucial for the reproducibility and validation of experimental findings.

Chick Chorioallantoic Membrane (CAM) Assay Protocol

The CAM assay is a robust model for studying angiogenesis in vivo. The following is a generalized protocol that can be adapted for testing the anti-angiogenic properties of compounds like this compound.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Incubator maintained at 37.5°C with 60-70% humidity

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (this compound) and control vehicles (e.g., DMSO)

  • Positive control (e.g., Bevacizumab, Sunitinib)

  • Negative control (vehicle)

  • Sterile filter paper discs or sponges

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

  • 70% ethanol for disinfection

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM. To do this, sterilize the shell with 70% ethanol. Carefully create a small hole at the blunt end of the egg over the air sac. Apply gentle suction to detach the CAM from the shell membrane. Then, cut a 1-2 cm² window in the shell over the dropped CAM.

  • Application of Test Compound: Prepare sterile filter paper discs or sponges soaked with the test compound (this compound at various concentrations), positive control, and negative control. Carefully place the discs onto the CAM, preferably over a region with developing blood vessels.

  • Sealing and Re-incubation: Seal the window with sterile tape or paraffin film to prevent dehydration and contamination. Return the eggs to the incubator for a further 48-72 hours.

  • Observation and Imaging: After the incubation period, re-open the window and observe the area around the disc under a stereomicroscope. Capture high-resolution images of the CAM vasculature.

  • Quantification of Angiogenesis: Analyze the captured images using software like ImageJ. Quantify the degree of angiogenesis by counting the number of blood vessel branch points, measuring the total vessel length, or determining the area of the avascular zone around the disc. The percentage of inhibition is calculated relative to the negative control.

Visualizing the Molecular Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms and the experimental process is crucial for interpreting the results.

Experimental Workflow of the CAM Assay

CAM_Assay_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Egg_Incubation Fertilized Egg Incubation (3-4 days) Windowing Shell Windowing Egg_Incubation->Windowing Application Apply Compounds to CAM Windowing->Application Compound_Prep Prepare Test Compounds (this compound, Controls) Compound_Prep->Application Reincubation Re-incubation (48-72 hours) Application->Reincubation Imaging Stereomicroscopic Imaging Reincubation->Imaging Quantification Quantify Angiogenesis (Vessel Branching, Density) Imaging->Quantification Results Calculate % Inhibition Quantification->Results

Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) assay.

Putative Anti-Angiogenic Signaling Pathway of this compound

Anti_Angiogenic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates PLC_gamma PLCγ Pathway FGFR->PLC_gamma Activates Baicalein This compound (putative) Baicalein->VEGFR Inhibits Baicalein->FGFR Inhibits Baicalein->PI3K_Akt Inhibits Baicalein->PLC_gamma Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_Akt->Angiogenesis PLC_gamma->Angiogenesis

Caption: Putative mechanism of this compound in inhibiting angiogenesis.

References

Cross-Validation of Analytical Methods for Flavonoid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of baicalein, a related flavonoid compound, is presented below to guide researchers in selecting appropriate analytical techniques. This guide also outlines the principles of cross-validation as mandated by regulatory bodies, which are crucial when comparing or combining data from different analytical methods.

Comparison of Analytical Methods for Baicalein Quantification

The selection of an analytical method for flavonoid quantification is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique.

MethodPrincipleLinearity (r)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV Separation by chromatography and detection by UV absorbance.>0.9990.05 µg/mLSimple, robust, and widely available.Lower sensitivity and potential for interference from co-eluting compounds.
LC-MS/MS Separation by chromatography followed by mass spectrometric detection.>0.9900.5 - 1.0 ng/mL[1]High sensitivity, high selectivity, and structural confirmation.Higher cost and complexity of instrumentation and method development.
UPLC-MS/MS Utilizes smaller particle size columns for faster and more efficient separations coupled with mass spectrometry.Not explicitly stated in resultsNot explicitly stated in resultsHigh throughput, improved resolution, and sensitivity.Higher operational pressures and more susceptible to matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of baicalein, which can be adapted for 5-NH2-Baicalein.

HPLC-UV Method[2][3]
  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by evaporation and reconstitution in the mobile phase.[2] For solid-phase extraction, an HLB cartridge can be used.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer or formic acid in water).[1][3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 278 nm or 320 nm.[2][3]

LC-MS/MS Method[1][5]
  • Sample Preparation: Liquid-liquid extraction with acetone after acidification of plasma samples with HCl.[1] Alternatively, solid-phase extraction can be employed for cleaner samples.[5]

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., Hypersil Gold C18, 2.1 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and internal standard.[1]

Cross-Validation of Analytical Methods

Cross-validation is a critical procedure when data from different analytical methods or laboratories are to be combined or compared.[6][7] According to the FDA's guidance on bioanalytical method validation, cross-validation is necessary in several situations, including when data is generated using different methods within the same study or across different studies that will be combined to support regulatory submissions.[6][8]

The process involves analyzing the same set of quality control (QC) samples and, if available, study samples with both analytical methods to establish the inter-method reliability.[6][7]

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_outcome Outcome DefineMethods Define Analytical Methods (A and B) SelectSamples Select QC and Study Samples DefineMethods->SelectSamples AnalyzeA Analyze Samples with Method A SelectSamples->AnalyzeA AnalyzeB Analyze Samples with Method B SelectSamples->AnalyzeB CompareResults Compare Concentration Data AnalyzeA->CompareResults AnalyzeB->CompareResults AssessBias Assess Bias (e.g., Bland-Altman) CompareResults->AssessBias DetermineCorrelation Determine Concordance Correlation CompareResults->DetermineCorrelation Acceptance Methods are Cross-Validated AssessBias->Acceptance Bias within acceptable limits Rejection Investigate Discrepancies and Re-validate AssessBias->Rejection Bias exceeds limits DetermineCorrelation->Acceptance High correlation DetermineCorrelation->Rejection Low correlation

Caption: Workflow for the cross-validation of two analytical methods.

The acceptance criteria for cross-validation should be pre-defined. Bias can be evaluated using statistical methods like Bland-Altman plots or Deming regression.[6] The concordance correlation coefficient is another tool to assess the agreement between the two methods.[6] If the results from the two methods are not comparable, a thorough investigation into the source of the discrepancy is required, which may lead to further method development and re-validation.

References

A Comparative Analysis of 5-NH2-Baicalein and Wogonin on STAT3 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and apoptosis. Its aberrant activation is implicated in various diseases, particularly in cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two flavonoid compounds, 5-NH2-Baicalein and Wogonin, and their effects on the STAT3 signaling pathway.

Disclaimer: Direct comparative studies on the effect of this compound and wogonin on STAT3 signaling are limited. Therefore, this guide utilizes data on baicalein as a proxy for this compound to provide a comparative framework. The amino group at the 5-position of this compound may alter its biological activity compared to the parent compound, baicalein. The synthesis of 5-amino-baicalein derivatives has been documented, suggesting the feasibility of its preparation for research purposes.

Mechanism of Action: Targeting the STAT3 Pathway

Both wogonin and baicalein have been shown to inhibit the STAT3 signaling pathway by interfering with the phosphorylation of STAT3 at tyrosine 705. This phosphorylation event is a crucial step for the dimerization, nuclear translocation, and subsequent transcriptional activation of STAT3. By inhibiting this process, these compounds can effectively block the downstream effects of STAT3 activation, including the expression of genes involved in cell proliferation, survival, and angiogenesis.

Wogonin has been observed to directly inhibit the activation of STAT3 on tyrosine 705 in tumor cells[1]. Studies in gastric cancer cells have shown that wogonin treatment significantly decreases the levels of phosphorylated STAT3 (p-STAT3) in a dose-dependent manner and can reverse IL-6-induced STAT3 phosphorylation[2]. Furthermore, wogonin has been found to downregulate the expression of JAK1/2, upstream kinases responsible for STAT3 phosphorylation[2]. In some cancer cell types, however, the inhibitory activity of wogonin on STAT3 activation may be cell-type dependent[2].

Quantitative Comparison of Inhibitory Effects

While direct IC50 values for the inhibition of STAT3 phosphorylation are not consistently reported across studies, the available data provides insights into the dose-dependent effects of wogonin and baicalein.

CompoundCell LineAssayConcentration/DosageObserved Effect on STAT3 SignalingReference
Wogonin Gastric Cancer Cells (SGC-7901, BGC-823)Western Blot10-40 µMDose-dependent decrease in p-STAT3 levels.[2]
Gastric Cancer Cells (SGC-7901)Luciferase Reporter Assay10-40 µMDose-dependent decrease in STAT3 transcriptional activity.[2]
Baicalein 4T1 Breast Cancer CellsLuciferase Reporter Assay10 µMStrong suppression of STAT3 transcriptional activity, comparable to a known STAT3 inhibitor.[3]
Mouse Colitis ModelWestern Blot10 or 25 mg/kgAttenuation of STAT3 phosphorylation.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying these compounds, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression pSTAT3_dimer->Gene_Expression Binds to DNA, activates transcription DNA DNA Wogonin Wogonin Wogonin->JAK Baicalein This compound (via Baicalein) Baicalein->pSTAT3 Inhibits Phosphorylation

STAT3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment - Wogonin - this compound (Baicalein) - Control Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis & Protein Quantification Treatment->Lysate_Prep Luciferase_Assay 4. STAT3 Luciferase Reporter Assay Treatment->Luciferase_Assay Western_Blot 4. Western Blot Analysis - p-STAT3 - Total STAT3 - Loading Control Lysate_Prep->Western_Blot Data_Analysis 5. Data Analysis & Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

General Experimental Workflow for Comparison.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound and wogonin on STAT3 signaling. Specific details may vary based on the cell line and experimental conditions.

Western Blot for p-STAT3 and STAT3

This method is used to determine the levels of phosphorylated and total STAT3 protein.

  • Cell Culture and Treatment: Plate cells (e.g., SGC-7901, BGC-823, or 4T1) and allow them to adhere. Treat the cells with various concentrations of wogonin or baicalein (as a proxy for this compound) for a specified time (e.g., 48 hours)[2]. Include a vehicle control (e.g., DMSO). In some experiments, cells can be stimulated with a STAT3 activator like IL-6 before or during treatment to assess the inhibitory effect[2].

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) kit.

    • Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or a stable STAT3 reporter cell line) in a multi-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent[2].

  • Treatment: After transfection (e.g., 24 hours), treat the cells with different concentrations of wogonin or baicalein for a specified duration (e.g., 24 hours)[2]. A positive control (e.g., IL-6) and a vehicle control should be included.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Compare the normalized luciferase activity of treated cells to that of the control to determine the effect on STAT3 transcriptional activity.

Conclusion

Both wogonin and baicalein (as a proxy for this compound) demonstrate inhibitory effects on the STAT3 signaling pathway, primarily by reducing the phosphorylation of STAT3. The available data suggests that both compounds are potent inhibitors of this critical oncogenic pathway. However, further direct comparative studies, including the determination of IC50 values for STAT3 phosphorylation inhibition, are necessary to definitively conclude which compound is more potent. The synthesis and evaluation of this compound's specific activity against STAT3 would be a valuable area for future research to understand the impact of the 5-amino substitution on its inhibitory potential. This guide provides a foundation for researchers to design and conduct further investigations into the therapeutic potential of these promising natural compounds.

References

A Comparative Analysis of Baicalein and Cisplatin Efficacy in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide compares the efficacy of Baicalein and the established chemotherapeutic agent, cisplatin, in ovarian cancer cells. Direct comparative studies on the efficacy of 5-NH2-Baicalein versus cisplatin in ovarian cancer cells are not available in the current body of scientific literature. Therefore, this guide focuses on the parent compound, Baicalein, for which research data is available.

This comparison guide is intended for researchers, scientists, and drug development professionals, providing an objective overview of the performance of Baicalein and cisplatin, supported by experimental data from preclinical studies.

Executive Summary

Cisplatin is a cornerstone of chemotherapy for ovarian cancer, exerting its cytotoxic effects primarily through the induction of DNA damage.[1][2] However, its efficacy is often limited by significant side effects and the development of drug resistance.[1][3] Baicalein, a natural flavonoid, has demonstrated notable anti-cancer properties in ovarian cancer cell lines, including the inhibition of cell proliferation and migration, and the induction of apoptosis.[4][5] Furthermore, studies suggest that Baicalein can enhance the sensitivity of cancer cells to cisplatin, indicating its potential as a complementary therapeutic agent.[6][7] This guide will delve into the mechanisms of action, cytotoxic effects, and the signaling pathways modulated by both compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the efficacy of Baicalein and cisplatin in various ovarian cancer cell lines.

CompoundCell LineIC50/LD50Efficacy MetricReference
BaicaleinOVCAR-339.4 µMLD50[8]
A2780/CP7024.3 µMLD50[8]
IOSE-364 (Normal)68.0 µMLD50[8]
CisplatinA2780Not specifiedSensitization[6]
A2780/CDDPNot specifiedSensitization[6]

Note: Direct IC50 comparisons for cisplatin in the same studies providing Baicalein data were not available in the reviewed literature. The provided data for cisplatin relates to its use in combination with Baicalein to demonstrate sensitization.

Mechanism of Action and Signaling Pathways

Cisplatin

Cisplatin's primary mechanism of action involves entering the cell and forming platinum-DNA adducts, which leads to the inhibition of DNA synthesis and the induction of apoptosis.[2][9] This process activates several signaling pathways, including the p53 and MAPK pathways, in response to DNA damage.[3] However, cancer cells can develop resistance to cisplatin through various mechanisms, such as increased DNA repair, reduced drug accumulation, and alterations in apoptotic pathways.[3]

cisplatin_pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Baicalein

Baicalein exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis by activating caspase-3 and -9 and modulating the expression of Bcl-2 family proteins.[5][10] Furthermore, Baicalein can inhibit cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).[4][5] Key signaling pathways affected by Baicalein include the PI3K/Akt, NF-κB, and MAPK pathways.[5][11][12]

baicalein_pathway Baicalein Baicalein PI3K_Akt PI3K/Akt Pathway Baicalein->PI3K_Akt inhibits NF_kB NF-κB Pathway Baicalein->NF_kB inhibits MAPK MAPK Pathway Baicalein->MAPK modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition_of_Metastasis Inhibition of Metastasis NF_kB->Inhibition_of_Metastasis MAPK->Apoptosis

Caption: Overview of signaling pathways modulated by Baicalein.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the efficacy of anti-cancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Ovarian cancer cells (e.g., OVCAR-3, A2780) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of Baicalein or cisplatin for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of Baicalein or cisplatin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Seeding_V Seed Cells Treatment_V Treat with Compound Seeding_V->Treatment_V MTT_Incubation Add MTT Treatment_V->MTT_Incubation Solubilization Solubilize Formazan MTT_Incubation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Seeding_A Seed Cells Treatment_A Treat with Compound Seeding_A->Treatment_A Harvesting Harvest Cells Treatment_A->Harvesting Staining Annexin V/PI Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

References

Assessing the Selectivity of Baicalein and Its Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of oncological research. Flavonoids, a class of natural compounds, have garnered significant attention for their potential as selective anti-cancer agents. Among these, Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated notable preferential cytotoxicity towards cancer cells. This guide provides a comparative assessment of the selectivity of Baicalein and its derivatives, with a particular focus on the limited available data for amino-functionalized analogues like 5-NH2-Baicalein, offering insights supported by experimental data and methodologies.

Comparative Cytotoxicity of Baicalein and Its Derivatives

The selectivity of an anti-cancer compound is a critical determinant of its therapeutic potential. This is often quantified by the selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity.

While specific data for this compound remains scarce in publicly available literature, studies on Baicalein and its other derivatives provide a strong foundation for understanding the potential of this structural class. Research has shown that Baicalein exhibits significant selective anticancer effects. For instance, it has demonstrated noteworthy cytotoxicity against hepatocellular carcinoma cell lines with minimal impact on normal liver cells[1]. Similarly, in pancreatic cancer cells, Baicalein induced dose-dependent anticancer effects with minimal cytotoxicity to normal cells[1].

The table below summarizes the available IC50 values for Baicalein and its glycoside precursor, Baicalin, in various cancer and normal cell lines, highlighting their selective action. It is important to note that direct comparative data for this compound is not available. However, a study on baicalein amino acid derivatives revealed that some of these compounds exhibited a significant increase in cytotoxicity against HepG2 (liver cancer) cells compared to the parent compound, Baicalein[2]. This suggests that the addition of amino acid moieties may enhance anticancer activity, though their selectivity for cancer cells over normal cells requires further investigation.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. Normal Cell LineReference
Baicalein MCF-7Breast Cancer95 ± 4.81.2 (vs. HUVEC-ST)[3][4]
HUVEC-STNormal Endothelial115 ± 2.6-[4]
OVCAR-3Ovarian Cancer39.41.7 (vs. IOSE-364)[5]
A2780/CP70Ovarian Cancer24.32.8 (vs. IOSE-364)[5]
IOSE-364Normal Ovarian68.0-[5]
PC-3Prostate Cancer20 - 40Not specified[1]
DU145Prostate Cancer20 - 40Not specified[1]
CT26CL25Colon CarcinomaNot specified12.0 (vs. MRC-5)[6]
RPMI8226Multiple Myeloma168.5Not specified[7]
H460Non-small cell lung cancer80 ± 6Not specified[7]
Baicalin MCF-7Breast Cancer250 ± 10.50.7 (vs. HUVEC-ST)[3]
HUVEC-STNormal Endothelial167 ± 6.7-[4]
OVCAR-3Ovarian Cancer44.64.0 (vs. IOSE-364)[5]
A2780/CP70Ovarian Cancer55.23.2 (vs. IOSE-364)[5]
IOSE-364Normal Ovarian177.0-[5]

Experimental Protocols

Accurate assessment of cytotoxicity and selectivity relies on standardized and well-documented experimental protocols. The following are detailed methodologies for two key assays commonly used in this area of research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Baicalein, this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V Assay for Apoptosis

The Annexin V assay is used to detect apoptosis, a form of programmed cell death often induced by anti-cancer agents.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflow

The selective anti-cancer activity of Baicalein is attributed to its ability to modulate various signaling pathways that are often dysregulated in cancer cells.

Baicalein-Induced Apoptotic Pathway in Cancer Cells Baicalein Baicalein ROS ↑ ROS Production Baicalein->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) Baicalein->PI3K_Akt NF_kB NF-κB Pathway (Inhibition) Baicalein->NF_kB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio Mitochondria->Bcl2_Bax Caspase9 Caspase-9 Activation Bcl2_Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Baicalein-induced apoptotic signaling pathway in cancer cells.

The experimental workflow for assessing the selectivity of a compound like this compound involves a systematic approach from initial screening to more detailed mechanistic studies.

Experimental Workflow for Selectivity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Select Cancer and Normal Cell Lines B Cytotoxicity Assay (e.g., MTT) A->B C Determine IC50 Values B->C D Calculate Selectivity Index (SI) C->D E Apoptosis Assay (e.g., Annexin V) D->E F Cell Cycle Analysis G Western Blot for Signaling Proteins H Gene Expression Analysis (e.g., qPCR) I Xenograft Tumor Model J Toxicity Studies in Healthy Animals I->J cluster_1 cluster_1 cluster_1->I

References

Benchmarking Free Radical Scavenging: A Comparative Analysis of 5-NH2-Baicalein and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the free radical scavenging activity of 5-NH2-Baicalein against the well-established antioxidant standard, Trolox. Due to a lack of direct comparative experimental data for this compound in the current scientific literature, this document will focus on the known antioxidant properties of its parent compound, Baicalein, in relation to Trolox. This information serves as a foundational benchmark for researchers investigating the therapeutic potential of Baicalein derivatives.

Quantitative Analysis of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies greater antioxidant potency. The table below summarizes available IC50 values for Baicalein, the parent compound of this compound, in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)
BaicaleinDPPH7.48~27.7[1]
BaicalinDPPH16.4~36.9[2]

Note: Direct comparisons of IC50 values between different studies should be made with caution, as variations in experimental conditions can influence the results. For a definitive comparison, this compound and Trolox should be evaluated concurrently under identical assay conditions.

Experimental Methodologies

Standardized protocols are crucial for the reliable assessment of antioxidant activity. The following sections detail the methodologies for two of the most common in vitro free radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant to DPPH results in a color change from deep violet to pale yellow, which is measured to determine the scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or a suitable solvent)

  • Test compounds (this compound, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • A working solution of DPPH in methanol is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.

  • Serial dilutions of the test compounds and the standard (Trolox) are prepared.

  • An aliquot of each dilution is added to a well of the 96-well plate, followed by the addition of the DPPH working solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution that is proportional to their concentration and antioxidant capacity.

Materials:

  • ABTS

  • Potassium persulfate

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (this compound, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • The ABTS•+ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the serially diluted test compounds or Trolox is added to the wells of a 96-well plate.

  • The diluted ABTS•+ solution is added to each well, and the plate is incubated at room temperature for a defined period (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated as in the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualized Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental process and the biological context of antioxidant activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Radical Solution (DPPH or ABTS) C Mix Radical Solution with Test Compounds A->C B Prepare Serial Dilutions of This compound & Trolox B->C D Incubate C->D E Measure Absorbance D->E F Calculate % Inhibition & IC50 Value E->F

Caption: General workflow for in vitro free radical scavenging assays.

signaling_pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) ROS->Cellular_Damage Induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Disrupts Antioxidant Antioxidant (this compound / Trolox) Antioxidant->ROS Neutralizes Nrf2_Active Activated Nrf2 Nrf2_Keap1->Nrf2_Active Releases ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Detoxifies

References

Safety Operating Guide

Proper Disposal Procedures for 5-NH2-Baicalein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 5-NH2-Baicalein is not publicly available. The following disposal procedures are based on the known hazards of the parent compound, Baicalein, and standard best practices for the disposal of laboratory research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities, as local regulations may vary.

Researchers and drug development professionals handling this compound must prioritize safety and environmental responsibility. Based on the hazard profile of its parent compound, this compound should be handled as a potentially hazardous substance.

Hazard Profile and Safety Recommendations

Based on the safety data for Baicalein, this compound may cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound.

Safety Consideration Recommendation Reference
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.[1][2]
When handling powders outside of a fume hood, a respirator may be necessary to avoid inhalation.[1][2]
Handling Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Avoid generating dust.[3]
Wash hands thoroughly after handling.[1][2]
Storage Store in a tightly closed container in a dry, well-ventilated place.[1]

Experimental Protocols for Disposal

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[3].

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused or expired pure this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated spatulas).

Methodology:

  • Container Preparation: Select a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a screw cap). The container must be clean and dry.

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill in the necessary information, including the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Waste Collection: Carefully transfer the solid this compound waste into the prepared container.

  • Sealing: Securely close the container lid.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials[1][4].

  • Disposal Request: Arrange for pickup by your institution's EHS or a certified hazardous waste disposal service.

Protocol 2: Disposal of Liquid this compound Waste (Solutions)

This protocol applies to solutions containing this compound, including reaction mixtures, mother liquors, and instrument effluent.

Methodology:

  • Container Selection: Choose a sealable, chemical-resistant container (e.g., a glass or HDPE bottle) that is compatible with the solvent used.

  • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents of the solution, including solvents and their approximate concentrations.

  • Waste Collection: Pour the liquid waste into the container. Do not overfill; leave at least 2 inches of headspace at the top[5].

  • Sealing: Tightly cap the container.

  • Storage: Store the container in a designated satellite accumulation area, using secondary containment (such as a tub or basin) to prevent spills[5].

  • Disposal Request: Arrange for pickup through your institution's EHS office.

Protocol 3: Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded or recycled[6][7].

Methodology:

  • Initial Cleaning: Ensure the container is as empty as possible.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve Baicalein derivatives. The volume of each rinse should be about 10% of the container's volume[3].

  • Rinsate Collection: Crucially, the rinsate from these cleaning steps must be collected and disposed of as hazardous liquid waste according to Protocol 2[3][7].

  • Final Cleaning: After the solvent rinse, wash the container with soap and water.

  • Drying: Allow the container to air dry completely.

  • Label Defacement: Completely remove or obscure the original chemical label with a permanent marker[8].

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycled, depending on institutional policies[8].

Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Hazardous Waste liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Deface Label and Dispose of Clean Container in Regular Trash/Recycling decontaminate->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs

References

Personal protective equipment for handling 5-NH2-Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for laboratory professionals working with 5-NH2-Baicalein. It is designed to offer clear, procedural steps to ensure the safe management of this chemical throughout its lifecycle in a research setting.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. Based on the potential hazards associated with Baicalein (skin, eye, and respiratory irritation), the following PPE is mandatory when handling this compound.[1][2][3]

Table 1: Required Personal Protective Equipment

Body PartRequired PPESpecifications & Notes
Eyes/Face Safety Goggles & Face ShieldGoggles must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[4]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or direct immersion, heavier-duty gloves should be considered. Always check for tears before use and wash hands after removal.[5]
Body Laboratory Coat / Impervious ClothingA flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a high splash risk, an impervious chemical-resistant suit or apron is recommended.[2][3]
Respiratory RespiratorUse in a well-ventilated area is crucial.[1][2] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent respiratory tract irritation.[5][6]
Feet Closed-Toe ShoesSturdy, closed-toe footwear is required in all laboratory settings to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key stages of a typical laboratory procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe gather_mats 3. Gather Materials & Spill Kit gather_ppe->gather_mats weigh 4. Weigh Compound (in ventilated enclosure) gather_mats->weigh dissolve 5. Dissolve/Use in Reaction weigh->dissolve decontam 6. Decontaminate Surfaces dissolve->decontam dispose_waste 7. Segregate & Dispose of Waste decontam->dispose_waste remove_ppe 8. Remove PPE dispose_waste->remove_ppe wash 9. Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood, for all manipulations of this compound.

    • Assemble and inspect all necessary PPE as detailed in Table 1. Ensure there are no defects.

    • Gather all required chemicals, equipment, and a chemical spill kit before beginning work.

  • Handling:

    • When weighing the solid compound, perform the task in a ventilated balance enclosure or fume hood to minimize dust inhalation.[2]

    • Handle the compound with care, avoiding the generation of dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate waste streams as outlined in the Disposal Plan (Section 3).

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

    • Thoroughly wash hands with soap and water after removing PPE.[2]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Excess Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, sealed hazardous waste container lined with a chemically resistant bag.
Contaminated Solvents/Solutions Collect in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour down the drain.[2]
Contaminated PPE (e.g., gloves) Dispose of in the designated solid hazardous waste stream.

Disposal Protocol:

  • Segregation: Keep all this compound waste separate from general laboratory trash.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure secondary containment area while awaiting pickup.

  • Arrangement for Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Consult your Environmental Health and Safety (EHS) department for guidance.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First Aid and Emergency Response

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.[2] Clean the spill area with a suitable decontaminating solution.
Major Spill Evacuate the immediate area. Alert your supervisor and institutional EHS. Prevent the spill from entering drains.[2] Await response from a trained emergency team.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.